Formoterol fumarate hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATSWNOMCHFQGJ-XODSYJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183814-30-4 | |
| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4- methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2- butenedioate (2:1), hydrate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Long-Acting Beta-Agonist: A Technical Guide to the Discovery and Synthesis of Formoterol Fumarate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formoterol (B127741), a cornerstone in the management of obstructive airway diseases, represents a significant milestone in the development of long-acting beta2-adrenergic agonists (LABAs). Its unique combination of rapid onset and extended duration of action has provided profound clinical benefits for patients with asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth exploration of the discovery and synthesis of formoterol fumarate (B1241708) hydrate (B1144303), offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes.
Discovery and Development Milestones
The journey of formoterol began in the broader context of beta-agonist research, which evolved from the non-selective adrenergic agonist adrenaline to more specific beta2-selective agents like salbutamol.[1][2][3] The primary therapeutic limitation of these early short-acting beta-agonists (SABAs) was their limited duration of action, necessitating frequent dosing and offering inadequate control of nocturnal symptoms.[3]
The development of LABAs in the 1980s marked a paradigm shift in respiratory medicine.[3] Formoterol was first described in a Japanese patent application filed by Yamanouchi Pharmaceutical Co., Ltd. in 1972.[4] It was found to have a long duration of action when inhaled.[1] The (R,R)-enantiomer of formoterol is the pharmacologically active isomer, exhibiting a much higher potency than the (S,S)-enantiomer. The commercially available formoterol is often a racemic mixture of the (R,R) and (S,S) enantiomers.[5] Formoterol entered medical use in 1998 and is now widely available as a single-entity product and in combination with inhaled corticosteroids such as budesonide (B1683875) and mometasone.[5]
Clinical trials have extensively documented the efficacy and safety of formoterol. Studies in pediatric and adult patients with asthma and COPD have consistently demonstrated its ability to improve lung function and control symptoms.[6][7][8][9] The CHASE 3 Phase III study, for instance, confirmed the efficacy and safety of a budesonide/formoterol combination in children aged 6 to <12 years.[8]
Chemical Synthesis of Formoterol Fumarate Hydrate
The synthesis of formoterol, particularly its enantiomerically pure (R,R)-form, has been the subject of extensive research, leading to various synthetic strategies. Below, we detail a representative enantioselective synthesis route.
Synthesis of Key Intermediates
A common strategy for the synthesis of (R,R)-formoterol involves the coupling of two key chiral intermediates: an epoxide and an amine.
This starting material can be synthesized from 4-hydroxyacetophenone.
-
Experimental Protocol:
-
Dissolve 4-hydroxyacetophenone in a suitable solvent.
-
Add benzyl (B1604629) chloride or benzyl bromide as a benzylating agent.[10]
-
The reaction yields 4'-benzyloxyacetophenone (B47276).
-
Nitration of 4'-benzyloxyacetophenone yields 4'-Benzyloxy-3'-nitroacetophenone.[10]
-
-
Experimental Protocol:
-
Dissolve 5.4 g of 4-benzyloxy-3-nitroacetophenone (B18146) in 60 ml of chloroform (B151607).[11]
-
With stirring, add a mixture of 3.2 g of bromine and 5 ml of chloroform dropwise.[11]
-
Continue stirring for 30 minutes.[11]
-
Concentrate the reaction mixture under reduced pressure.[11]
-
Wash the resulting crystalline residue with 20 ml of benzene (B151609) and dry to yield 5.5 g of 4-benzyloxy-3-nitro-α-bromoacetophenone.[11]
-
This chiral amine is a crucial component for the enantioselectivity of the final product.
-
Experimental Protocol:
-
A chiral auxiliary, such as (R)-α-methylphenethylamine, is reacted with p-methoxyphenylacetone to form an imine.[12]
-
The imine is then reduced via hydrogenation, for example, using 5% Pt/C as a catalyst under normal pressure, to yield the chiral amine intermediate.[12]
-
The intermediate is then subjected to salt formation with L-tartaric acid in a solvent system like ethanol (B145695) and water for purification.[12]
-
The tartrate salt is then treated with a base to obtain the free chiral amine.[12]
-
Enantioselective Synthesis of (R,R)-Formoterol
This process involves the coupling of the chiral epoxide derived from 2-Bromo-4'-benzyloxy-3'-nitroacetophenone and the chiral amine, followed by deprotection and salt formation.
-
Experimental Workflow:
Caption: Enantioselective synthesis of (R,R)-Formoterol Fumarate Dihydrate.
-
Experimental Protocol:
-
Asymmetric Reduction: The starting material, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, undergoes an asymmetric reduction to form the corresponding chiral bromohydrin.
-
Epoxidation: The chiral bromohydrin is then converted to a chiral epoxide.
-
Coupling: The chiral epoxide is coupled with (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Debenzylation: The protecting benzyl groups are removed via catalytic hydrogenation (e.g., using Pd/C catalyst) to yield the (R,R)-formoterol base.[4] This reaction is typically performed in an alcohol solvent at 40-60 psi of hydrogen pressure.[4]
-
Salt Formation and Crystallization:
-
To the formoterol base (e.g., 0.176 mole, 60.6 g) in isopropanol (B130326) (960 ml) and water (200 ml), fumaric acid (0.088 mole, 10.21 g) is added.[4][13]
-
Upon cooling to room temperature, the crystals are filtered, washed with isopropanol (2 x 50 ml), and dried in a vacuum at 45°C for two days to yield formoterol fumarate dihydrate.[4][13]
-
-
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity | Diastereomeric Purity | Reference |
| Debenzylation | Formoterol Base | Protected (R,R)-Formoterol | 82% | 99.2% (can be increased to >99.9% with recrystallization) | - | [13] |
| Crystallization | Formoterol Fumarate Dihydrate | Formoterol Base | - | 99.2% | 99.8% | [4][13] |
| Overall Synthesis | (R,R)-Formoterol Fumarate | 2-Bromo-4'-benzyloxy-3'-nitroacetophenone | 44% | >98% | >99.5% | [4] |
Mechanism of Action: Signaling Pathway
Formoterol exerts its therapeutic effect through its action as a selective agonist of the beta2-adrenergic receptor, which is predominantly found on the smooth muscle cells of the airways.[5]
-
Signaling Pathway Diagram:
Caption: Signaling pathway of Formoterol leading to bronchodilation.
Conclusion
The discovery and development of this compound have been pivotal in advancing the treatment of asthma and COPD. Its synthesis, particularly the enantioselective routes to the active (R,R)-isomer, showcases sophisticated chemical strategies to achieve high purity and yield. A thorough understanding of its mechanism of action continues to inform its clinical application and the development of next-generation respiratory therapeutics. This guide provides a foundational resource for professionals engaged in the ongoing effort to innovate in the field of respiratory medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]
- 5. Formoterol - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Asthma Clinical Trial Data for SYMBICORT® (budesonide/formoterol fumarate dihydrate) Inhalation Aerosol [symbicorttouchpoints.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Benzyloxy-3-nitroacetophenone | CAS#:14347-05-8 | Chemsrc [chemsrc.com]
- 11. prepchem.com [prepchem.com]
- 12. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 13. EP0550612B1 - New process for preparing formoterol and related compounds - Google Patents [patents.google.com]
formoterol fumarate hydrate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol (B127741) Fumarate (B1241708) Hydrate (B1144303) is a potent and long-acting β2-adrenergic receptor agonist renowned for its efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). Its chemical designation is a hydrated salt of formoterol and fumaric acid. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for its characterization.
Chemical Structure and Identification
Formoterol possesses two chiral centers, leading to four possible stereoisomers. The commercially available form is a racemic mixture of the (R,R) and (S,S) enantiomers. The fumarate salt is typically a dihydrate.
Chemical Structure:
IUPAC Name: (E)-but-2-enedioic acid;bis(N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide);dihydrate[1]
CAS Number: 183814-30-4[1]
Molecular Formula: C42H56N4O14[1]
Molecular Weight: 840.91 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of formoterol fumarate hydrate is presented in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white or pale tan crystalline solid | [2] |
| Melting Point | Bimodal endotherm: ~111°C (loss of water), ~136°C (melting) | [3] |
| pKa (at 25°C) | pKa1: 7.9 (phenolic group), pKa2: 9.2 (amino group) | [2] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble (1.5 g/L at pH 6.4) | |
| Methanol | Soluble | |
| 2-Propanol | Slightly soluble | |
| Acetonitrile | Practically insoluble | |
| DMSO | Soluble (20 mg/mL) | [] |
Table 3: Partition and Distribution Coefficients
| Parameter | Value | Reference(s) |
| Log Dow (pH 5) | -0.837 | |
| Log Dow (pH 7) | 0.070 | |
| Log Dow (pH 9) | 0.0895 |
Solid-State Properties
Crystallinity and Polymorphism
Formoterol fumarate is known to exhibit polymorphism, existing in various crystalline forms including three anhydrates, a dihydrate, a diethanolate, a diisopropanolate, and a dibenzylalcoholate.[5] The dihydrate form is thermodynamically stable and is the common form used in pharmaceutical formulations. The crystal structure of several of these forms has been investigated, revealing that solvation contributes to a stable and well-packed crystal lattice.[5] Detailed crystallographic data, such as unit cell parameters and space group, are typically found in specialized databases like the Cambridge Crystallographic Data Centre (CCDC).
Mechanism of Action
Formoterol is a selective agonist of the β2-adrenergic receptor. Its therapeutic effect is mediated through the activation of this G-protein coupled receptor on the surface of airway smooth muscle cells.
Signaling Pathway
The binding of formoterol to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation. The key steps are as follows:
-
Receptor Activation: Formoterol binds to and activates the β2-adrenergic receptor.
-
G-Protein Activation: The activated receptor stimulates the associated Gs protein.
-
Adenylyl Cyclase Activation: The alpha subunit of the Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.
Pharmacokinetics and Pharmacodynamics
Table 4: Pharmacokinetic Properties
| Parameter | Value | Reference(s) |
| Absorption | ||
| Onset of Action | 2-3 minutes | [6] |
| Tmax (inhalation) | ~5-10 minutes | |
| Distribution | ||
| Protein Binding | 61-64% | [1] |
| Metabolism | ||
| Major Pathways | Direct glucuronidation and O-demethylation | [7] |
| CYP Enzymes | CYP2D6, CYP2C19, CYP2C9, CYP2A6 | [1] |
| Excretion | ||
| Elimination Half-life | ~10 hours | [1] |
| Routes of Excretion | Urine (59-62%) and Feces (32-34%) | [7] |
Table 5: Pharmacodynamic Properties
| Parameter | Value | Reference(s) |
| Onset of Bronchodilation | Within 3 minutes | |
| Duration of Action | Up to 12 hours | [1] |
| Peak Effect | 80% of peak effect within 15 minutes |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for quality control and research.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is commonly used for the assay and determination of related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Alltech Alltima C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and ethanol (B145695) in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 242 nm.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to achieve a known concentration.
-
Procedure: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. The retention time for formoterol is used for identification, and the peak area is used for quantification against a standard of known concentration.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties, such as melting point and loss of water of hydration.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 0 °C to 350 °C.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Procedure: Place the sample and reference pans in the DSC cell. Initiate the heating program and record the heat flow as a function of temperature. The resulting thermogram will show endothermic events corresponding to dehydration and melting.
Thermogravimetric Analysis (TGA)
TGA is employed to quantify the water content in the hydrate form.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh a sample of this compound into a TGA pan.
-
Heating Rate: Typically 10 °C/min.
-
Temperature Range: Ambient to a temperature sufficient to ensure complete dehydration (e.g., 150 °C).
-
Atmosphere: Nitrogen purge.
-
Procedure: Heat the sample according to the defined temperature program and record the mass loss as a function of temperature. The weight loss corresponding to the dehydration event is used to calculate the water content.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorptions include:
-
O-H stretch: Broad band around 3200-3500 cm⁻¹ (from hydroxyl groups and water of hydration).
-
N-H stretch: Around 3300-3500 cm⁻¹ (from the formamide (B127407) and secondary amine).
-
C-H stretch: Aromatic (~3030 cm⁻¹) and aliphatic (2850-2950 cm⁻¹).
-
C=O stretch: Strong absorption around 1650-1690 cm⁻¹ (from the formamide).
-
C=C stretch: Aromatic ring absorptions around 1500-1600 cm⁻¹.
-
C-O stretch: Around 1000-1300 cm⁻¹ (from ether and alcohol groups).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation. While detailed spectral data with peak assignments are often proprietary, they are available through suppliers of certified reference materials. Solid-state NMR is particularly useful for characterizing the different polymorphic forms.
Conclusion
This compound is a well-characterized active pharmaceutical ingredient with a defined chemical structure, and its physicochemical properties are well-documented. Its potent and long-acting bronchodilatory effect is a result of its specific interaction with the β2-adrenergic receptor and the subsequent signaling cascade. The analytical methods outlined in this guide provide a robust framework for its quality control and further research. A thorough understanding of its properties is essential for the development of safe and effective inhalation drug products.
References
- 1. Formoterol fumarate dihydrate | C42H56N4O14 | CID 60196271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 5. Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formoterol Fumarate Dihydrate Standard | Manasa Life Sciences [manasalifesciences.com]
Stereoisomers of Formoterol: A Technical Guide to Pharmacological Activity
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Formoterol (B127741), a long-acting beta-2 adrenergic agonist (LABA), is a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Administered as a racemate, it consists of a 1:1 mixture of its (R,R) and (S,S) stereoisomers. These enantiomers, while chemically similar, exhibit markedly different pharmacological profiles. This technical guide provides a comprehensive overview of the stereoisomers of formoterol, their distinct pharmacological activities, the underlying signaling pathways, and the experimental methodologies used to characterize them.
Pharmacological Differentiation of Formoterol Stereoisomers
The therapeutic effects of racemic formoterol are predominantly attributed to the (R,R)-enantiomer, also known as arformoterol.[1] The (S,S)-enantiomer is considered to be significantly less active at the beta-2 adrenergic receptor.[2]
Receptor Binding Affinity
The differential activity of the formoterol stereoisomers begins at the receptor level. The (R,R)-enantiomer demonstrates a significantly higher affinity for the human beta-2 adrenoceptor compared to the (S,S)-enantiomer. Studies have shown that (R,R)-formoterol has a binding affinity approximately 1000 times greater than that of (S,S)-formoterol.[3][4] This disparity in binding affinity is a key determinant of their differing pharmacological potencies.
| Stereoisomer | Receptor | Binding Affinity (Ki/Kd) | Reference(s) |
| (R,R)-Formoterol | Human Beta-2 Adrenoceptor | 2.9 nM | [3][4] |
| (S,S)-Formoterol | Human Beta-2 Adrenoceptor | 3100 nM | [3][4] |
| Racemic Formoterol | Guinea Pig Lung Membranes | 7.6 nM | [5] |
Functional Activity
The difference in receptor affinity translates to a marked difference in functional activity. The (R,R)-enantiomer is a potent full agonist at the beta-2 adrenoceptor, leading to robust bronchodilation. In contrast, the (S,S)-enantiomer is significantly less potent, with some studies suggesting it is over 1,000 times less potent than the (R,R)-enantiomer in inducing airway relaxation.[6][7]
| Stereoisomer | Preparation | EC50 for Relaxation | Reference(s) |
| (R,R)-Formoterol | Guinea-pig trachea & human bronchus | ~1 nM | [6] |
| Racemic Formoterol | Guinea-pig trachea & human bronchus | ~1 nM | [6] |
Metabolism
The metabolism of formoterol enantiomers also exhibits stereoselectivity. Studies using human liver microsomes have shown that the glucuronidation of (S,S)-formoterol occurs more rapidly than that of (R,R)-formoterol.[8] This difference in metabolic rate can influence the pharmacokinetic profile and duration of action of the individual isomers.
| Stereoisomer | Parameter | Value (pmol/min/mg) | Reference(s) |
| (R,R)-Formoterol | Vmax | 1435 | [8] |
| (S,S)-Formoterol | Vmax | 2086 | [8] |
| Stereoisomer | Parameter | Value (µM) | Reference(s) |
| (R,R)-Formoterol | Km | 357.2 | [8] |
| (S,S)-Formoterol | Km | 312.1 | [8] |
Signaling Pathways
The primary mechanism of action for (R,R)-formoterol is through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined signaling cascade.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway for (R,R)-Formoterol.
Upon binding of (R,R)-formoterol, the beta-2 adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[9] The alpha subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[9][10]
While (R,R)-formoterol is a potent activator of this pathway, the role of (S,S)-formoterol is less clear. Some studies suggest that (S,S)-formoterol may have pro-inflammatory effects and can enhance the production of mediators like IL-4 from mast cells, although it does not appear to significantly contribute to bronchodilation.[11]
Experimental Protocols
The characterization of formoterol stereoisomers relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the formoterol isomers to the beta-2 adrenergic receptor.
Caption: General Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the beta-2 adrenergic receptor. This typically involves homogenization and centrifugation to isolate the membrane fraction.[12][13]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled formoterol isomer (competitor).[12]
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[13]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.[13]
-
Data Analysis: The data is analyzed to determine the concentration of the formoterol isomer that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[14]
cAMP Accumulation Assay
This functional assay measures the ability of the formoterol isomers to stimulate the production of intracellular cAMP.
Methodology:
-
Cell Culture: Cells expressing the beta-2 adrenergic receptor are cultured in appropriate media.[15]
-
Stimulation: The cells are treated with varying concentrations of the formoterol isomers.[15]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay or a reporter gene assay.[16][17]
-
Data Analysis: The data is used to generate dose-response curves and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[18]
In Vivo Bronchoconstriction Models
Animal models, such as the histamine- or methacholine-challenged guinea pig, are used to assess the in vivo bronchodilatory effects of the formoterol isomers.
Methodology:
-
Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to measure airway resistance.[19]
-
Bronchoconstriction Induction: Bronchoconstriction is induced by administering an aerosolized bronchoconstrictor agent, such as histamine (B1213489) or methacholine.[19][20]
-
Drug Administration: The formoterol isomers are administered, typically via inhalation, prior to the bronchoconstrictor challenge.[4]
-
Measurement of Airway Function: Changes in airway resistance are monitored to assess the degree of bronchoprotection afforded by the formoterol isomers.[19]
Conclusion
The pharmacological activity of formoterol is highly stereospecific, with the (R,R)-enantiomer being the primary contributor to its therapeutic effects. This stereoselectivity is evident in receptor binding, functional activity, and metabolism. A thorough understanding of the distinct properties of each stereoisomer is crucial for the development of more refined and potentially safer respiratory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of formoterol and other chiral beta-2 adrenergic agonists.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Effects of (R,R)- and (R,R/S,S)-Formoterol on Airway Relaxation and Contraction in an Experimental Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective glucuronidation of formoterol by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 11. (S,S)-formoterol increases the production of IL-4 in mast cells and the airways of a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Formoterol Fumarate Hydrate and the Beta-2 Adrenergic Receptor: A Deep Dive into Molecular Interaction and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol (B127741) fumarate (B1241708) hydrate (B1144303) is a highly potent and selective long-acting beta-2 adrenergic receptor (β2AR) agonist.[1] Its therapeutic efficacy in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) is rooted in its specific interaction with the β2AR, a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the airways.[2] This technical guide provides an in-depth exploration of the molecular interactions, signaling cascades, and experimental methodologies used to characterize the binding and activation of the β2AR by formoterol.
Molecular Interaction and Binding Affinity
Formoterol is recognized for its high affinity and selectivity for the β2AR.[1] The binding of formoterol to the β2AR is a critical determinant of its potency and duration of action. The interaction involves key residues within the transmembrane domains of the receptor. Site-directed mutagenesis has identified Asp113 in the third transmembrane domain and Ser204/207 in the fifth transmembrane domain as crucial for agonist binding and receptor activation.[3][4]
The long duration of action of formoterol is attributed, in part, to its moderate lipophilicity, allowing it to partition into the cell membrane, creating a local depot from which it can continuously engage the receptor.[1][3]
Quantitative Binding and Functional Data
The following tables summarize key quantitative parameters defining the interaction of formoterol and other relevant β2AR agonists with the receptor.
| Compound | Receptor Subtype | pKi | Reference |
| Formoterol | Beta-2 | 8.2 ± 0.09 | [5] |
| Salmeterol | Beta-2 | 8.3 ± 0.04 | [5] |
| Albuterol | Beta-2 | 5.83 ± 0.06 | [5] |
| Fenoterol | Beta-2 | 6.33 ± 0.07 | [5] |
| Formoterol | Beta-1 | 6.25 ± 0.06 | [5] |
| Salmeterol | Beta-1 | 5.7 ± 0.04 | [5] |
| Albuterol | Beta-1 | 4.71 ± 0.16 | [5] |
| Fenoterol | Beta-1 | 5.67 ± 0.05 | [5] |
| Compound | pD2 | Efficacy (% Relaxation) | Reference |
| Formoterol | 8.9 ± 0.03 | 86 ± 5% | [5] |
| Salmeterol | 9.2 ± 0.03 | 62 ± 3% | [5] |
| L-Isoproterenol | Not Specified | > 90% | [5] |
| Fenoterol | Not Specified | > 90% | [5] |
| Albuterol | Not Specified | Equally efficacious to Formoterol | [5] |
Signaling Pathways
Upon binding of formoterol, the β2AR undergoes a conformational change, initiating a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the stimulatory G-protein (Gs).[6]
Canonical Gs-cAMP Pathway
The classical signaling pathway for the β2AR involves its interaction with the heterotrimeric Gs protein.[7] Agonist binding promotes the exchange of GDP for GTP on the α-subunit of Gs (Gαs), leading to its dissociation from the βγ-subunits.[2] The activated Gαs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] cAMP acts as a second messenger, activating Protein Kinase A (PKA).[10] PKA, in turn, phosphorylates various downstream targets, leading to the relaxation of airway smooth muscle.[3][6]
References
- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Formoterol Fumarate Hydrate: A Deep Dive into Preclinical Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of formoterol (B127741) fumarate (B1241708) hydrate, a potent and long-acting β2-adrenergic receptor agonist. The information presented herein is curated from a variety of scientific literature and regulatory documents to support researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this important bronchodilator in key preclinical models.
Pharmacokinetic Profile
The pharmacokinetic properties of formoterol have been characterized in several preclinical species, primarily in rats and dogs. These studies reveal species-specific differences in bioavailability and metabolism, which are crucial for the interpretation of toxicology data and for predicting human pharmacokinetics.
Absorption
Following oral administration, formoterol is absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism, particularly in rats, leading to low oral bioavailability.[1][2] Intravenous administration results in much higher plasma concentrations of the unchanged drug in both rats and dogs.[1][3]
Distribution
Details on the specific tissue distribution of formoterol in preclinical models are not extensively published in the readily available literature. However, as a lipophilic compound, it is expected to distribute into various tissues. In rats, the volume of distribution has been estimated to be approximately 9.2 L/kg.[2]
Metabolism
The primary metabolic pathway for formoterol in preclinical species is direct glucuronidation.[2][3] The main metabolite identified is the 2-O-glucuronide of formoterol.[3] In rats, formoterol is extensively metabolized, with only a small fraction of the administered dose being detected as the unchanged drug in plasma.[3] Dogs, in contrast, show a higher proportion of unchanged formoterol in plasma after oral administration.[3]
Excretion
Formoterol and its metabolites are excreted through both renal and fecal routes.[3] In rats and dogs, a significant portion of the administered dose is eliminated in the feces, which is consistent with the observed biliary excretion.[3] Biliary excretion was found to be more extensive in rats compared to dogs.[3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of formoterol in rats and dogs.
Table 1: Pharmacokinetic Parameters of Formoterol in Rats
| Parameter | Route of Administration | Value | Reference |
| Elimination Half-life (t½) | Intravenous | 1.4 - 1.7 hours | [2][3] |
| Oral Bioavailability | Oral | 2.3 - 5.5% | [1] |
| Total Plasma Clearance | Intravenous | 6.3 L/h/kg | [2] |
| Volume of Distribution (Vd) | Intravenous | 9.2 L/kg | [2] |
| Biliary Excretion (% of oral dose) | Oral | 65% | [3] |
| Urinary Excretion (% of dose) | Oral/Intravenous | 36 - 45% | [3] |
| Fecal Excretion (% of dose) | Oral/Intravenous | 50 - 56% | [3] |
Table 2: Pharmacokinetic Parameters of Formoterol in Dogs
| Parameter | Route of Administration | Value | Reference |
| Elimination Half-life (t½) | Intravenous | 2.9 hours | [2] |
| Elimination Half-life (t½) | Oral | 4 - 6 hours | [3] |
| Oral Bioavailability | Oral | 40 - 62% | [1] |
| Biliary Excretion (% of oral dose) | Oral | 31% | [3] |
| Urinary Excretion (% of dose) | Oral/Intravenous | 36 - 45% | [3] |
| Fecal Excretion (% of dose) | Oral/Intravenous | 50 - 56% | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following sections outline typical methodologies used in the pharmacokinetic and metabolism studies of formoterol.
Animal Models
-
Species: Male Wistar rats and Beagle dogs are commonly used models.[3][4]
-
Housing and Care: Animals are typically housed in controlled environments with respect to temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.
Dosing and Sample Collection
-
Dosing: Formoterol fumarate, often radiolabeled with tritium (B154650) ([³H]), is administered via oral gavage or intravenous injection.[3] Dosing solutions are typically prepared in appropriate vehicles such as water or a suitable buffer.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via appropriate routes (e.g., tail vein in rats, cephalic vein in dogs). Plasma is separated by centrifugation and stored frozen until analysis.
-
Excreta Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces.[3]
-
Bile Collection: In some studies, the bile duct is cannulated for the collection of bile to assess biliary excretion.[3]
Analytical Methodology
The quantification of formoterol and its metabolites in biological matrices requires sensitive and specific analytical methods.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.[4][5]
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) is the primary technique used for separating formoterol from its metabolites and endogenous plasma components. A C18 reversed-phase column is commonly employed with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).[4][5]
-
Detection: Tandem mass spectrometry (LC-MS/MS) is the preferred method for detection and quantification due to its high sensitivity and selectivity.[4][5] Electrospray ionization (ESI) in the positive ion mode is typically used. For radiolabeled studies, radioactivity in plasma, urine, and feces is measured using liquid scintillation counting.[3]
Visualizations
Signaling Pathway
Formoterol exerts its therapeutic effect by activating the β2-adrenergic receptor, which triggers a downstream signaling cascade leading to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: Preclinical Pharmacokinetic Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Disposition and metabolism of formoterol fumarate, a new bronchodilator, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of formoterol in rat plasma by liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
The Dichotomy of Action: An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Formoterol Fumarate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formoterol (B127741) fumarate (B1241708) hydrate (B1144303) is a potent and long-acting β2-adrenergic receptor agonist widely utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). A comprehensive understanding of its pharmacological profile, from molecular interactions to systemic effects, is paramount for ongoing research and development in respiratory medicine. This technical guide provides a detailed examination of the in vitro and in vivo effects of formoterol, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
Formoterol exerts its therapeutic effects primarily through its high-affinity and selective agonism at the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[1][2][3][4] This interaction initiates a downstream signaling cascade, leading to bronchodilation.
Upon binding to the β2-adrenergic receptor, formoterol induces a conformational change that facilitates the coupling and activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets. The key consequence in airway smooth muscle is the phosphorylation of proteins involved in regulating intracellular calcium levels and the contractile apparatus, ultimately resulting in smooth muscle relaxation and bronchodilation.[3]
In Vitro Profile
In vitro studies are fundamental in characterizing the molecular and cellular effects of formoterol, providing quantitative measures of its receptor affinity, selectivity, potency, and efficacy in a controlled environment.
Quantitative Data
The following tables summarize key quantitative parameters of formoterol's in vitro activity.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| pKi (β2) | Human | Lung Membranes | 8.2 ± 0.09 | [5] |
| pKi (β1) | Human | Lung Membranes | 6.25 ± 0.06 | [5] |
| Selectivity (β2/β1) | Human | Lung Membranes | ~200-fold | [1] |
| Kd ([3H]formoterol) | Human | Lung Membranes | 1.05 ± 0.17 nM | [6] |
| Bmax ([3H]formoterol) | Human | Lung Membranes | 67.8 ± 8.1 fmol/mg protein | [6] |
| Kd ([3H]formoterol) | Guinea Pig | Lung Membranes | 1.34 ± 0.15 nM | [6] |
| Bmax ([3H]formoterol) | Guinea Pig | Lung Membranes | 154.9 ± 8.0 fmol/mg protein | [6] |
Table 2: Functional Potency and Efficacy
| Parameter | Species | Tissue | Value | Reference |
| pD2 | Guinea Pig | Tracheal Spirals | 8.9 ± 0.03 | [5] |
| EC50 (Relaxation) | Guinea Pig | Tracheal Strip | 0.3 nmol/L | [7] |
| Efficacy vs. Isoproterenol | Guinea Pig | Tracheal Spirals | Full agonist | [8] |
| Efficacy vs. Salmeterol (B1361061) | Guinea Pig | Tracheal Spirals | More efficacious (86 ± 5% vs. 62 ± 3%) | [5] |
Experimental Protocols
These assays are employed to determine the affinity (Kd or Ki) and density (Bmax) of formoterol for β-adrenergic receptors.
-
Objective: To quantify the binding characteristics of formoterol to β1- and β2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Lung tissue from humans or animal models is homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]formoterol or [125I]iodocyanopindolol, in the presence of varying concentrations of unlabeled formoterol.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the Ki or IC50 value. Saturation binding experiments are used to determine Kd and Bmax.
-
These experiments assess the functional effects of formoterol, such as smooth muscle relaxation, in isolated tissues.
-
Objective: To determine the potency (EC50 or pD2) and efficacy (Emax) of formoterol in inducing airway smooth muscle relaxation.
-
Methodology:
-
Tissue Preparation: Tracheal rings or bronchial strips are dissected from animal models (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction: The tissues are pre-contracted with an agent such as histamine (B1213489) or carbachol (B1668302) to induce a stable level of tone.
-
Drug Addition: Cumulative concentrations of formoterol are added to the bath, and the resulting relaxation is measured isometrically using a force transducer.
-
Data Analysis: Concentration-response curves are constructed to calculate the EC50 (the concentration of formoterol that produces 50% of the maximal response) and Emax (the maximum relaxation effect).
-
In Vivo Profile
In vivo studies are crucial for evaluating the therapeutic effects of formoterol in a whole-organism context, providing insights into its bronchodilatory and potential anti-inflammatory properties, as well as its duration of action.
Quantitative Data
The following tables summarize key quantitative parameters of formoterol's in vivo activity in animal models.
Table 3: Bronchodilatory Effects in Animal Models
| Parameter | Species | Model | Dosage | Effect | Reference |
| Inhibition of Bronchoconstriction | Guinea Pig | Histamine-induced | 10 & 100 mg/mL | Dose-related inhibition | [9] |
| Increase in FEV1 | Human | Reversible airways obstruction | 12 µg | 26% increase at 12 hours | [10] |
| Increase in sGaw | Human | Reversible airways obstruction | 12, 24, 48 µg | Significant increase at 1 minute | [10] |
| Inhibition of AHR | Mouse | Aspergillus fumigatus-induced severe asthma | Not specified | Significant dose-dependent inhibition | [11] |
Table 4: Anti-inflammatory Effects in Animal Models
| Parameter | Species | Model | Dosage | Effect | Reference |
| Inhibition of PPE | Guinea Pig | Histamine-induced | 100 mg/mL | Inhibition for 2-4 hours | [9] |
| Reduction in Inflammatory Cells (BALF) | Rat | Cadmium-induced inflammation | Not specified | Significant decrease in total cells, neutrophils, and macrophages | [12] |
| Reduction in MMP-9 Activity | Rat | Cadmium-induced inflammation | Not specified | Significant attenuation | [12] |
| Inhibition of Inflammatory Cells (BALF) | Mouse | Ovalbumin-induced | 2.0 mg/kg | Almost complete inhibition | [13] |
| ID50 (Total Cells) | Mouse | Ovalbumin-induced | 1.48 mg/kg | - | [13] |
| ID50 (Eosinophils) | Mouse | Ovalbumin-induced | 0.80 mg/kg | - | [13] |
Experimental Protocols
These models are used to simulate the pathophysiology of human airway diseases and to evaluate the efficacy of therapeutic agents like formoterol.
-
Objective: To assess the bronchodilatory and anti-inflammatory effects of formoterol in a relevant disease model.
-
Methodology:
-
Sensitization and Challenge: Animals (e.g., guinea pigs, mice) are sensitized to an allergen (e.g., ovalbumin) and subsequently challenged with the same allergen to induce an asthmatic phenotype, characterized by airway hyperresponsiveness and inflammation. COPD models can be induced by exposure to irritants like lipopolysaccharide or cadmium.[12][13][14][15]
-
Drug Administration: Formoterol is administered to the animals, typically via inhalation or intratracheal instillation, before or after the allergen/irritant challenge.
-
Assessment of Bronchodilation: Airway function is measured using techniques such as whole-body plethysmography to assess airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine).
-
Assessment of Inflammation: At the end of the study, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The BAL fluid is then analyzed for the number and type of inflammatory cells (e.g., eosinophils, neutrophils) and the levels of inflammatory mediators. Lung tissue may also be collected for histological analysis.
-
Data Analysis: Statistical analysis is performed to compare the effects of formoterol treatment with a vehicle control group.
-
Discussion: Bridging In Vitro and In Vivo Findings
The in vitro data for formoterol fumarate hydrate clearly establish its high affinity and selectivity for the β2-adrenergic receptor, which translates to its potent bronchodilatory effects observed in isolated airway tissues.[1][5][16] The high potency (pD2 of 8.9) seen in vitro is consistent with the rapid onset of action observed in in vivo studies, where significant bronchodilation occurs within minutes of inhalation.[5][10]
The long duration of action of formoterol, a key clinical feature, is attributed to its lipophilicity, allowing it to be retained in the cell membrane in the vicinity of the β2-receptor.[16][17] This sustained receptor activation underlies the prolonged bronchodilation seen in both animal models and human subjects.
The anti-inflammatory effects of formoterol observed in some in vivo models, such as the reduction of inflammatory cell influx and mediator release, are thought to be a consequence of β2-receptor activation on various inflammatory cells.[9][12][13] However, it is important to note that the anti-inflammatory properties of formoterol are generally considered to be less pronounced than its bronchodilatory effects, and some studies in specific severe asthma models have shown no significant impact on airway inflammation.[11][18] This highlights the importance of the specific in vivo model and inflammatory stimulus in determining the observed effects.
Conclusion
This compound is a highly effective long-acting β2-adrenergic receptor agonist with a well-defined pharmacological profile. Its high affinity, selectivity, and potency for the β2-receptor, as demonstrated in in vitro studies, directly translate to its rapid and sustained bronchodilatory effects observed in vivo. While it exhibits some anti-inflammatory properties in certain preclinical models, its primary therapeutic benefit lies in its ability to relax airway smooth muscle. The comprehensive data from both in vitro and in vivo investigations underscore the robust scientific foundation for the clinical use of formoterol in the management of obstructive airway diseases. This guide provides a foundational resource for researchers and professionals in the field, facilitating a deeper understanding of this important therapeutic agent.
References
- 1. DailyMed - FORMOTEROL FUMARATE- formoterol fumarate dihydrate solution [dailymed.nlm.nih.gov]
- 2. Formoterol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Time course of bronchodilating effect of inhaled formoterol, a potent and long acting sympathomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of bronchodilating and antiinflammatory activities of oral formoterol and its (R,R)-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological basis for duration of effect: formoterol and salmeterol versus short-acting beta 2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Formoterol Fumarate Hydrate: A Technical Guide for Asthma and COPD Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of formoterol (B127741) fumarate (B1241708) hydrate (B1144303), a long-acting beta-2 adrenergic agonist (LABA) pivotal in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD). This document details its mechanism of action, key experimental protocols for its evaluation, and a summary of quantitative data from preclinical and clinical research.
Core Concepts: Mechanism of Action
Formoterol fumarate hydrate is a potent and selective agonist for the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.[1] Its therapeutic effect in asthma and COPD is primarily attributed to its ability to induce bronchodilation by relaxing the smooth muscles in the airways.[2][3] This effect is mediated through the canonical β2-adrenergic receptor signaling pathway.
Upon inhalation, formoterol binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[4] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5]
The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6] PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.[7]
Quantitative Data
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Receptor Binding Affinity
| Radioligand | Preparation | Ki (nM) | Reference |
| [3H]formoterol | Guinea pig lung membranes | 1.34 ± 0.15 | [8] |
| [3H]formoterol | Human lung membranes | 1.05 ± 0.17 | [8] |
| [3H]ICI 118,551 | Guinea pig lung β2-adrenoceptors | 7.6 | [8] |
Table 2: In Vitro Functional Potency
| Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Bronchodilation | Histamine-contracted guinea pig tracheal spirals | pD2 | 9.6 ± 0.4 | [8] |
| cAMP Accumulation | Human airway smooth muscle cells | Formoterol (10nM) induced cAMP increase | Approx. equivalent to 10µM Forskolin | [9] |
| cAMP Accumulation | Human airway smooth muscle cells | Formoterol (30nM) induced cAMP increase | Approx. equivalent to 100µM Forskolin | [9] |
Table 3: Clinical Efficacy in COPD Patients (FEV1 Improvement)
| Study | Dose | Change in FEV1 AUC0-12h vs. Placebo (L) | p-value | Reference |
| Randomized, double-blind, crossover | 2.4 µg MDI | Superior to placebo | <0.001 | [10] |
| Randomized, double-blind, crossover | 4.8 µg MDI | Superior to placebo | <0.001 | [10] |
| Randomized, double-blind, crossover | 9.6 µg MDI | Superior to placebo | <0.001 | [10] |
| 12-week, randomized, double-blind | 20 µg nebulized | Significantly increased | <0.0001 | [11] |
| 3-month, randomized, controlled | 4.5 µg b.i.d. | Significant improvement | N/A | [12] |
| 3-month, randomized, controlled | 9 µg b.i.d. | Significant improvement | N/A | [12] |
| 3-month, randomized, controlled | 18 µg b.i.d. | Significant improvement | N/A | [12] |
Table 4: Clinical Efficacy in Asthma Patients (FEV1 Improvement)
| Study | Dose | Outcome | Reference |
| Double-blind, randomized, placebo-controlled (children) | N/A | Improvement in FEV1 (p < 0.001) | [13] |
| Double-blind cross-over (children) | 12 µg | Significantly better bronchodilating effect than salbutamol (B1663637) at 8h and 12h | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the research and development of this compound.
In Vitro Assays
This protocol is adapted from methodologies used to determine the binding affinity of ligands to the β2-adrenergic receptor.[4][15][16]
Objective: To determine the inhibition constant (Ki) of formoterol for the β2-adrenergic receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the β2-adrenergic receptor.
-
Radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-Dihydroalprenolol).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand at a fixed concentration (typically near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol) to block all specific binding.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of formoterol.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the formoterol concentration.
-
Determine the IC50 value (the concentration of formoterol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol describes the evaluation of the relaxant effects of formoterol on isolated tracheal tissue.[17][18][19]
Objective: To determine the potency (EC50) and efficacy (Emax) of formoterol in relaxing pre-contracted airway smooth muscle.
Materials:
-
Tracheal tissue from a suitable animal model (e.g., guinea pig).
-
Physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contractile agent (e.g., histamine (B1213489) or methacholine).
-
This compound.
-
Isolated organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings or strips.
-
Mounting: Suspend the tracheal preparations in the organ bath chambers containing the physiological salt solution. Attach one end to a fixed hook and the other to an isometric force transducer. Apply a resting tension (e.g., 1 g).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes of fresh physiological solution.
-
Contraction: Induce a stable, submaximal contraction using a contractile agent (e.g., histamine at 10 µM).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add formoterol to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 1 µM). Allow the response to stabilize at each concentration before adding the next.
-
Data Analysis:
-
Record the relaxation at each formoterol concentration as a percentage of the initial contraction.
-
Plot the percentage of relaxation against the logarithm of the formoterol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of formoterol that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).
-
Preclinical In Vivo Models
This model is commonly used to study allergic asthma and evaluate the efficacy of anti-asthmatic drugs.[20][21][22]
Objective: To induce an asthmatic phenotype in guinea pigs and assess the effect of formoterol on airway hyperresponsiveness.
Procedure:
-
Sensitization:
-
On day 0, sensitize guinea pigs with an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.
-
A booster injection of OVA may be given on day 7 or 14.
-
-
Challenge:
-
Starting on day 21, challenge the sensitized animals with aerosolized OVA for a set duration (e.g., 10 minutes) daily for several days.
-
-
Treatment:
-
Administer formoterol (e.g., via inhalation or intraperitoneal injection) at a specified time before the final OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness:
-
Measure airway responsiveness to a bronchoconstrictor agent like methacholine (B1211447) using whole-body plethysmography or invasive techniques to measure lung resistance and compliance.[2][23]
-
Compare the dose-response curves to methacholine in formoterol-treated animals versus control groups.
-
This model mimics the chronic inflammation and emphysema characteristic of human COPD.[24][25][26][27]
Objective: To induce a COPD-like phenotype in mice and evaluate the therapeutic potential of formoterol.
Procedure:
-
Exposure:
-
Expose mice to cigarette smoke (e.g., whole-body or nose-only exposure) for a prolonged period (e.g., 4-6 months). Control groups are exposed to filtered air.
-
-
Treatment:
-
Administer formoterol to a subset of the smoke-exposed mice during the final weeks of the exposure period.
-
-
Assessment:
-
Lung Function: Measure lung function parameters such as forced expiratory volume in 0.1 seconds (FEV0.1), forced vital capacity (FVC), and lung compliance using specialized equipment for small animals.
-
Inflammation: Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell counts and cytokine levels.
-
Histopathology: Examine lung tissue sections for evidence of emphysema (e.g., mean linear intercept) and inflammation.
-
Clinical Trial Protocols
Spirometry is a standard method for assessing lung function in clinical trials for asthma and COPD.[10][11][28][29][30]
Objective: To measure the Forced Expiratory Volume in one second (FEV1) to assess the efficacy of formoterol.
Procedure:
-
Patient Preparation: Ensure the patient has not used short-acting bronchodilators for at least 6-8 hours and long-acting bronchodilators for at least 12-24 hours prior to testing. The patient should be seated comfortably.
-
Instruction and Demonstration: The technician explains and demonstrates the maneuver: a maximal inhalation followed by a forceful and complete exhalation into the spirometer.
-
Maneuver: The patient performs the maneuver, with the technician providing encouragement to ensure maximal effort.
-
Acceptability and Repeatability: At least three acceptable maneuvers must be performed. The two largest FVC and FEV1 values should be within 150 mL of each other.
-
Data Recording: The highest FEV1 and FVC values from the acceptable maneuvers are recorded.
-
Post-Dose Measurement: After administration of the study drug (formoterol or placebo), spirometry is repeated at specified time points (e.g., 15, 30, 60 minutes, and then hourly for up to 12 hours) to assess the change in FEV1 from baseline.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Measurement of Airway Hyperresponsiveness [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]
- 6. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
- 10. inshealth.org [inshealth.org]
- 11. cdn.lmu-klinikum.de [cdn.lmu-klinikum.de]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. rroij.com [rroij.com]
- 19. scireq.com [scireq.com]
- 20. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stigmasterol Modulates Allergic Airway Inflammation in Guinea Pig Model of Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Airway Hyperresponsiveness in Mouse Models | Society for Mucosal Immunology [socmucimm.org]
- 24. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Long-term nose-only cigarette smoke exposure induces emphysema and mild skeletal muscle dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A mechanistic study of cigarette smoke-induced COPD in C57BL/6 mice: The impact of switching to pMRTP [pmiscience.com]
- 28. ashfordstpeters.net [ashfordstpeters.net]
- 29. Standardization of Spirometry 2019 Update. An Official American Thoracic Society and European Respiratory Society Technical Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. allwales.icst.org.uk [allwales.icst.org.uk]
Preliminary Investigation of Formoterol Fumarate Hydrate's Anti-Inflammatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary anti-inflammatory effects of formoterol (B127741) fumarate (B1241708) hydrate (B1144303), a long-acting beta2-agonist (LABA). The information presented is collated from a range of in-vitro and in-vivo studies, focusing on the molecular mechanisms and cellular responses modulated by this compound.
Executive Summary
Formoterol fumarate hydrate, in addition to its well-established bronchodilatory properties, exhibits a spectrum of anti-inflammatory activities. These effects are mediated through various mechanisms, including the modulation of inflammatory cell function, reduction of pro-inflammatory cytokine release, and interaction with key intracellular signaling pathways. Notably, formoterol has been shown to impact the activity of neutrophils and eosinophils, key effector cells in respiratory inflammation. Its influence on cytokine production is complex and can be cell-type and stimulus-dependent. Furthermore, evidence suggests an interplay with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This document synthesizes the available quantitative data, details the experimental methodologies used in these investigations, and visualizes the implicated signaling cascades.
Data Presentation: Quantitative Effects of Formoterol on Inflammatory Markers
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various studies.
Table 1: Effect of Formoterol on Inflammatory Cell Function
| Cell Type | Experimental Model | Formoterol Concentration | Observed Effect | Citation |
| Eosinophils | In-vitro trans-basement membrane migration | 0.1 µM | Modestly but significantly attenuated migration stimulated by neutrophils and IL-8. | [1][2] |
| Eosinophils | In-vitro activation (CD11b upregulation) by fibroblast-conditioned medium | 10⁻⁸ M | Inhibited upregulation of CD11b to 38% of control. | [3][4] |
| Eosinophils | In-vitro activation (L-selectin shedding) by fibroblast-conditioned medium | 10⁻⁸ M | Inhibited L-selectin shedding to 27% of control. | [3][4] |
| Neutrophils | In-vivo acute pulmonary inflammation in rats (cadmium-induced) | Not specified | Significantly decreased neutrophil counts in bronchoalveolar lavage fluid. | [5][6] |
| Neutrophils | In-vivo lipopolysaccharide-induced accumulation in guinea-pig lung | >100 µg/ml (nebulized) | Inhibited neutrophil accumulation at doses greater than those for bronchodilation. | [7] |
| Macrophages | In-vivo acute pulmonary inflammation in rats (cadmium-induced) | Not specified | Significantly decreased macrophage counts in bronchoalveolar lavage fluid. | [5][6] |
Table 2: Effect of Formoterol on Cytokine and Adhesion Molecule Expression
| Cell Type / Model | Inflammatory Mediator | Formoterol Concentration | Observed Effect | Citation |
| Human Lung Fibroblasts | GM-CSF (IL-1β stimulated) | 10⁻⁹ M and above | Additive inhibitory effect with budesonide (B1683875). | [8][9] |
| Human Lung Fibroblasts | ICAM-1 (IL-1β stimulated) | 10⁻⁹ M and above | Additive inhibitory effect with budesonide. | [8][9] |
| Human Lung Fibroblasts | VCAM-1 (IL-1β stimulated) | 10⁻⁹ M and above | Additive inhibitory effect with budesonide. | [8][9] |
| Human Lung Fibroblasts | IL-8 (IL-1β stimulated) | Not specified | No influence on IL-8 production. | [8][9] |
| Primary Bronchial Epithelial Cells | IL-6 (organic dust stimulated) | 10⁻¹³ - 10⁻⁶ M | Increased IL-6 release. | [10][11] |
| Primary Bronchial Epithelial Cells | IL-8 (organic dust stimulated) | 10⁻¹³ - 10⁻⁶ M | Enhanced IL-8 release. | [11] |
| A549 Cells | IL-6 and IL-8 (organic dust stimulated) | 10⁻¹³ - 10⁻⁶ M | Enhanced release of both cytokines. | [11] |
| Human Bronchial Epithelial Cells | ICAM-1 and IL-8 (TNF-α stimulated) | Not specified | Additively reduced by beclomethasone (B1667900)/formoterol combination. | [12] |
| Human Endothelial Cells | E-selectin and IL-8 (TNF-α stimulated) | Not specified | Additively reduced by beclomethasone/formoterol combination. | [12] |
| Peripheral Blood Mononuclear Cells (from atopic asthmatics) | IL-5, IL-13, IFN-γ (allergen-induced) | Not specified | Significantly suppressed production in a dose-dependent manner. | [13] |
| Sputum from Asthmatic Patients | IL-8 | 24 µg bid for 4 weeks | Significantly reduced IL-8 levels compared to placebo. | [14] |
| Lung Adenocarcinoma Cells (A549) | IL-8 (Cigarette Smoke Extract induced) | 10⁻⁸ M | Counteracted the CSE-induced increase in IL-8 release. | [15] |
Experimental Protocols
This section details the methodologies employed in the cited studies to investigate the anti-inflammatory effects of formoterol.
In-Vitro Eosinophil Trans-Basement Membrane Migration Assay
-
Objective: To assess the effect of formoterol on eosinophil migration through a basement membrane in response to neutrophil-derived signals.[1][2]
-
Cell Isolation: Neutrophils and eosinophils were isolated from the peripheral blood of healthy donors.[1][2]
-
Experimental Setup: A modified Boyden's chamber with a Matrigel-coated transwell insert was used.[2]
-
Procedure:
-
Neutrophils were pre-incubated with or without formoterol (0.1 µM) at 37°C for 30 minutes.[2]
-
Eosinophils were added to the upper compartment of the chamber.[2]
-
The lower compartment contained medium with the pre-incubated neutrophils and interleukin-8 (IL-8) as a chemoattractant.[2]
-
After a 90-minute incubation, the number of migrated eosinophils in the lower chamber was quantified using an eosinophil peroxidase assay.[2]
-
Cytokine Release from Primary Bronchial Epithelial Cells (PBEC)
-
Objective: To determine the effect of formoterol on pro-inflammatory cytokine release from airway epithelial cells.[10][11]
-
Cell Culture: Primary bronchial epithelial cells were cultured.[10]
-
Stimulation: Cells were stimulated with organic dust to induce an inflammatory response.[10]
-
Treatment: Non-stimulated and dust-stimulated cells were incubated with formoterol at various concentrations (10⁻¹³-10⁻⁶ M) for 24 hours.[11]
-
Analysis: The concentrations of IL-6 and IL-8 in the cell culture supernatant were measured by Enzyme-Linked Immunosorbent Assay (ELISA).[10][11]
-
Mechanism of Action: Propranolol or sotalol (B1662669) were used as beta-blockers to confirm the involvement of beta2-adrenoceptors.[11]
In-Vivo Model of Acute Pulmonary Inflammation
-
Objective: To investigate the anti-inflammatory properties of formoterol in a rat model of acute lung inflammation.[5][6]
-
Animal Model: Male Wistar rats were used.[16]
-
Induction of Inflammation: Acute pulmonary inflammation was induced by cadmium inhalation.[6]
-
Treatment: Rats were pretreated with formoterol.[6]
-
Analysis:
-
Bronchoalveolar lavage fluid (BALF) was collected to determine total and differential cell counts (neutrophils, macrophages).[6]
-
Airway resistance was measured.[6]
-
Matrix metalloproteinase-9 (MMP-9) activity in BALF was assessed.[6]
-
Pulmonary edema was evaluated by the wet-to-dry weight ratio.[6]
-
Lung tissue was examined histopathologically for inflammatory cell influx and congestion.[6]
-
NF-κB Expression in Bronchial Biopsies
-
Objective: To assess the effect of formoterol treatment on the expression of NF-κB in the airways of asthmatic patients.[17][18]
-
Study Design: A placebo-controlled study where atopic asthmatics were treated with formoterol, budesonide, or placebo for 8 weeks.[18]
-
Sample Collection: Endobronchial biopsies were taken before and after the treatment period.[17][18]
-
Immunohistochemistry: Biopsies were processed and stained for:
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to formoterol's anti-inflammatory actions.
Proposed Anti-Inflammatory Signaling of Formoterol
Caption: Proposed mechanism of formoterol's anti-inflammatory action via the β2-AR/cAMP/PKA pathway.
Experimental Workflow for In-Vitro Migration Assay
Caption: Workflow for assessing formoterol's effect on eosinophil trans-basement membrane migration.
NF-κB Signaling Pathway in Inflammation
Caption: Overview of the canonical NF-κB signaling pathway, a potential target for formoterol.
Conclusion and Future Directions
The evidence compiled in this guide indicates that this compound possesses anti-inflammatory properties that complement its primary bronchodilatory function. Its ability to modulate the activity of key inflammatory cells and, in some contexts, reduce the expression of pro-inflammatory mediators, underscores its therapeutic potential in inflammatory airway diseases. The interaction with the NF-κB pathway appears to be a component of its mechanism, although this requires further elucidation.
Future research should focus on:
-
Conducting more detailed dose-response studies to better characterize the concentration-dependent anti-inflammatory effects of formoterol.
-
Elucidating the precise molecular mechanisms by which formoterol modulates the NF-κB and other signaling pathways (e.g., MAPK) in different cell types.
-
Investigating the clinical relevance of the observed pro-inflammatory effects (e.g., increased IL-6 from PBECs) in the context of long-term therapy.
-
Exploring the synergistic or additive anti-inflammatory effects of formoterol with other therapeutic agents, particularly inhaled corticosteroids, across a wider range of inflammatory models.
This technical guide serves as a foundational resource for scientists and researchers engaged in the development and characterization of anti-inflammatory therapeutics. The presented data and protocols offer a starting point for further investigation into the multifaceted pharmacological profile of this compound.
References
- 1. Effect of formoterol on eosinophil trans-basement membrane migration induced by interleukin-8-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 64 Effect of Formoterol on Eosinophil Trans-Basement Migration Induced by Interleukin-8-Stimulated Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of budesonide and formoterol on eosinophil activation induced by human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the anti-inflammatory properties of formoterol, salbutamol and salmeterol in guinea-pig skin and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of budesonide and formoterol on IL-6 and IL-8 release from primary bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of formoterol and salmeterol on IL-6 and IL-8 release in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The beclomethasone anti-inflammatory effect occurs in cell/mediator-dependent manner and is additively enhanced by formoterol: NFkB, p38, PKA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of formoterol on allergen-induced cytokine synthesis by atopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formoterol attenuates neutrophilic airway inflammation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Formoterol decreases muscle wasting as well as inflammation in the rat model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Formoterol Fumarate Hydrate in Bulk Drug
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Formoterol (B127741) Fumarate (B1241708) Hydrate (B1144303) is a long-acting beta2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of the active pharmaceutical ingredient (API) in the bulk drug is crucial for ensuring its quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of formoterol fumarate hydrate using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. These methods are widely used in the pharmaceutical industry for quality control and stability testing.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation, identification, and quantification of drug substances. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, offering high specificity and sensitivity.
Experimental Protocol
1.1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
1.2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (B1210297).
-
Ethanol.
-
Water (HPLC grade).
-
Orthophosphoric acid.
-
Sodium phosphate (B84403) (monobasic and dibasic).
1.3. Chromatographic Conditions:
Two exemplary isocratic RP-HPLC methods are presented below. Method 1 is based on a published research article, while Method 2 is adapted from the United States Pharmacopeia (USP) monograph for Formoterol Fumarate.[1]
| Parameter | Method 1[2][3] | Method 2 (USP-NF)[1] |
| Column | Alltech Alltima C18 (150 x 4.6 mm, 5 µm) or equivalent | L7 packing (C18), 4.6-mm × 15-cm; 5-µm |
| Mobile Phase | 50 mM Ammonium acetate (pH 5.0) : Ethanol (65:35, v/v) | Acetonitrile and Buffer (16:84) |
| Buffer (Method 2) | - | 6.1 g/L of monobasic sodium phosphate and 1.0 g/L of dibasic sodium phosphate dihydrate in water (pH 6.0 ± 0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 242 nm | 214 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | Ambient | Not specified |
1.4. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 20 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.2 mg/mL.[1]
-
Sample Solution: Accurately weigh about 20 mg of the this compound bulk drug and prepare a 0.2 mg/mL solution in the same manner as the Standard Solution.[1]
1.5. System Suitability:
Before sample analysis, the chromatographic system must be evaluated.
-
Tailing Factor: The tailing factor for the formoterol peak should not be more than 2.0.[1]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than 2.0%.
1.6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the amount of this compound in the bulk drug sample using the peak areas obtained from the standard and sample solutions.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for the quantitative analysis of this compound by HPLC, as reported in the literature.
| Parameter | Result | Reference |
| Linearity Range | 0.03 - 255 µg/mL | [2] |
| 0.1 - 100 µg/mL | [3] | |
| Correlation Coefficient (r²) | > 0.999 | [2][3] |
| Limit of Detection (LOD) | 0.03 µg/mL | [2] |
| 0.05 µg/mL | [3] | |
| Limit of Quantification (LOQ) | 0.08 µg/mL | [2] |
| 0.15 µg/mL | [3] | |
| Accuracy (% Recovery) | 98.0% - 102.0% | [2] |
| Precision (% RSD) | < 2.0% | [2][3] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of bulk drug substances. The method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.
Experimental Protocol
2.1. Instrumentation:
-
UV-Vis Spectrophotometer with a spectral bandwidth of not more than 2 nm.
-
Matched quartz cells of 1 cm path length.
2.2. Reagents and Materials:
-
This compound reference standard.
-
Methanol (spectroscopic grade).
-
Phosphate buffer (pH 3.0).[4]
-
1% Ammonium acetate solution.[5]
2.3. Method Parameters:
| Parameter | Method A[4][6] | Method B (Area Under Curve)[5] |
| Solvent | Phosphate buffer (pH 3.0) or Sodium phosphate buffer | 1% Ammonium acetate solution |
| Wavelength (λmax) | 214 nm | 281 nm (for zero order) |
| AUC Wavelength Range | - | 265.20 - 295.20 nm |
| Concentration Range | 2 - 12 µg/mL | 10 - 60 µg/mL |
2.4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to obtain a concentration of 100 µg/mL.[5]
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the stock solution with the solvent to cover the desired concentration range (e.g., 2, 4, 6, 8, 10, 12 µg/mL for Method A).[4]
-
Sample Solution: Accurately weigh about 10 mg of the this compound bulk drug, dissolve in the solvent, and dilute to a final concentration within the calibration range.
2.5. Analysis Procedure:
-
Set the spectrophotometer to the specified wavelength or wavelength range.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve.
-
Calculate the percentage purity of the this compound in the bulk drug.
Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Method A[4][6] | Method B[5] |
| Linearity Range | 2 - 12 µg/mL | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | 0.9993 | 0.999 |
| Limit of Detection (LOD) | 0.11 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.32 µg/mL | Not Reported |
| Accuracy (% Recovery) | 99.72 ± 0.02% | 99.42 ± 0.42% |
| Precision (% RSD) | < 2% | < 2% |
Experimental Workflow: UV-Vis Spectrophotometry Analysis
References
- 1. uspnf.com [uspnf.com]
- 2. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. impactfactor.org [impactfactor.org]
- 5. tsijournals.com [tsijournals.com]
- 6. jetir.org [jetir.org]
Application Note: Ultrasensitive Quantification of Formoterol Fumarate Hydrate in Human Plasma by LC-MS/MS
Introduction
Formoterol (B127741) is a potent, long-acting beta-2-adrenergic receptor agonist utilized as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action involves the stimulation of beta2-adrenergic receptors, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle.[1][3] Following therapeutic inhalation, formoterol has low systemic bioavailability, resulting in very low plasma concentrations, often in the sub-pg/mL to low pg/mL range.[1] Consequently, a highly sensitive and selective bioanalytical method is imperative for its accurate quantification in biological matrices to support pharmacokinetic studies.[1][2]
This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of formoterol in human plasma. The method employs a simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup, followed by rapid UPLC separation and detection using a triple quadrupole mass spectrometer. This method has been validated over a linear range of 0.05 pg/mL to 100 pg/mL and demonstrates excellent accuracy, precision, and reproducibility, making it suitable for high-throughput analysis in clinical research.[4][5]
Experimental
Materials and Reagents
-
Formoterol Fumarate Dihydrate reference standard
-
Formoterol-d6 (internal standard, IS)
-
Human plasma (K2 EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) Formate (AR grade)
-
Ammonium Hydroxide (B78521) (v/v)
-
tert-Butyl Methyl Ether (HPLC grade)
-
Water (deionized)
Instrumentation
-
LC System: Waters ACQUITY UPLC, Shimadzu Nexera X2, or equivalent.[1]
-
Mass Spectrometer: SCIEX 7500, Shimadzu LCMS-8060NX, or equivalent triple quadrupole mass spectrometer.[1][2]
-
Analytical Column: Zorbax sb-Aq (100 x 4.6 mm, 3.5 µm) or equivalent C18 column.[1][3]
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Zorbax sb-Aq (100 x 4.6 mm, 3.5 µm) or equivalent C18[1][3] |
| Mobile Phase A | 10 mM Ammonium Formate in Water[1][3] |
| Mobile Phase B | Acetonitrile[1][3] |
| Flow Rate | 0.5 - 0.8 mL/min[1] |
| Gradient | A gradient between mobile phases A and B is typically used[1] |
| Column Temperature | 30 - 40 °C[1] |
| Injection Volume | 5 - 20 µL[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | Formoterol: 345.2 → 149.1 (Quantifier), 345.2 → 121.1 (Qualifier) Formoterol-d6 (IS): 350.8 → 154.8[1] |
| Nebulizing Gas Flow | ~3 L/min[1] |
| Drying Gas Flow | ~10 L/min[1] |
| Interface Temperature | ~300 °C[1] |
| Desolvation Line Temp. | ~200 °C[1] |
Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of formoterol and formoterol-d6 (IS) are prepared in methanol. Working solutions are prepared by serially diluting the stock solutions. Calibration standards and quality control samples are prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A simple and efficient liquid-liquid extraction method is employed for the extraction of formoterol from human plasma.[4]
Caption: Liquid-Liquid Extraction Workflow.
-
Spike 300 µL of human plasma with the internal standard.[4]
-
Add 2.5 mL of tert-butyl methyl ether and 200 µL of 0.1% (v/v) ammonium hydroxide solution.[4]
-
Vortex the samples for 3 minutes.[4]
-
Centrifuge at approximately 3901 RCF for 5 minutes.[5]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue in 150 µL of 80:20 (v/v) methanol/10mM ammonium acetate (B1210297) in water.[4][5]
-
Inject the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
An alternative solid-phase extraction method can also be utilized for sample clean-up.[6]
Caption: Solid-Phase Extraction Workflow.
-
Add 200 µL of extraction buffer to the plasma samples.[6]
-
Condition an SPE cartridge with 1 mL of methanol.[6]
-
Equilibrate the cartridge with 1 mL of water.[6]
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.05% ammonia in water.[6]
-
Elute formoterol with 0.2 mL of 10% acetonitrile in water.[6]
-
Inject the eluate into the LC-MS/MS system.
Results and Discussion
The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of formoterol in human plasma. The method achieves a low limit of quantification necessary for pharmacokinetic assessments following therapeutic inhaled doses.[1]
Method Validation Summary
The method was validated according to major international guidelines.[7]
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 100 pg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.99[1][4] |
| Regression Model | Linear, weighted by 1/x²[1] |
| Lower Limit of Quantification (LLOQ) | 0.05 pg/mL[4][5] |
| Accuracy at LLOQ | 80% - 120% of nominal value[4] |
| Precision (%CV) at LLOQ | < 20%[1][4] |
| Accuracy (LQC, MQC, HQC) | 85% - 115% of nominal value[1][4] |
| Precision (%CV) (LQC, MQC, HQC) | < 15%[1][4] |
| Extraction Recovery | 58% - 65% for Formoterol[1][6] |
| Matrix Effect | IS-normalized matrix factor was found to be close to 1.0[1] |
| Carryover | No significant carryover observed in a blank injection after the highest calibrator[1][4] |
Conclusion
This application note details a highly sensitive and validated LC-MS/MS method for the quantification of formoterol in human plasma. The simple sample preparation procedure and rapid chromatographic analysis allow for high-throughput bioanalysis. The method's low LLOQ of 0.05 pg/mL makes it a valuable tool for supporting clinical pharmacology and drug development studies where the accurate measurement of low concentrations of formoterol is critical.[4][7]
Signaling Pathway
Caption: Formoterol Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. ijrar.org [ijrar.org]
- 4. sciex.com [sciex.com]
- 5. sciex.com [sciex.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
Application Notes & Protocols: In Vitro Bronchial Smooth Muscle Relaxation Assay for Formoterol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formoterol (B127741) is a potent, long-acting beta-2 adrenoceptor agonist utilized in the clinical management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is primarily attributed to its ability to induce bronchodilation by relaxing the airway smooth muscle.[1][2] The evaluation of formoterol's relaxant properties in a controlled in vitro setting is crucial for understanding its pharmacological profile and for the development of new bronchodilator agents. This document provides detailed protocols for an in vitro bronchial smooth muscle relaxation assay using an isolated organ bath system, a widely accepted method for such investigations.[3][4][5][6]
Mechanism of Action of Formoterol
Formoterol exerts its bronchodilatory effects by selectively binding to and activating beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells.[1][2][7] This interaction initiates a G-protein-coupled signaling cascade. The activated G-protein stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][8] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[8] PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade of events ultimately leads to the relaxation of the bronchial smooth muscle, causing the airways to widen and facilitating easier breathing.[9]
Signaling Pathway of Formoterol-Induced Bronchial Smooth Muscle Relaxation
Caption: Signaling cascade of formoterol in bronchial smooth muscle cells.
Experimental Protocols
This section details the methodology for assessing the relaxant effects of formoterol on isolated bronchial smooth muscle rings.
1. Materials and Reagents
-
Krebs-Henseleit Buffer (Composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, Glucose 11.7)
-
Formoterol Fumarate
-
Histamine (B1213489) or Methacholine (for pre-contraction)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Distilled water
-
Animal model (e.g., guinea pig, rat, or human bronchial tissue if available)
2. Equipment
-
Isolated Organ Bath System with tissue holders
-
Isotonic Force Transducer
-
Data Acquisition System and Software
-
Water Bath with temperature control (37°C)
-
Dissection microscope and tools
-
pH meter
-
Analytical balance
3. Experimental Workflow
Caption: Workflow for the in vitro bronchial smooth muscle relaxation assay.
4. Detailed Methodology
4.1. Tissue Preparation
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Immediately excise the trachea and lungs and place them in cold, carbogen-aerated Krebs-Henseleit buffer.
-
Under a dissection microscope, carefully dissect the main bronchi from the surrounding lung parenchyma.
4.2. Bronchial Ring Preparation
-
Cut the isolated bronchi into rings of approximately 2-3 mm in width.
-
Take care to handle the tissues gently to avoid damage to the smooth muscle and endothelium.
4.3. Mounting in the Organ Bath
-
Mount each bronchial ring on two L-shaped stainless-steel hooks in an isolated organ bath chamber containing Krebs-Henseleit buffer.
-
One hook is fixed to the bottom of the chamber, while the other is connected to an isotonic force transducer.
-
Maintain the buffer at 37°C and continuously aerate with carbogen gas.
4.4. Equilibration
-
Apply an optimal resting tension to the bronchial rings (typically 1.0-1.5 g, determined from preliminary experiments) and allow them to equilibrate for at least 60 minutes.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit buffer every 15 minutes.
4.5. Pre-contraction
-
After equilibration, induce a stable submaximal contraction of the bronchial rings using a pre-determined concentration of a contractile agent such as histamine (e.g., 10⁻⁶ M) or methacholine.[10]
-
The contraction is considered stable when the tension remains constant for at least 10 minutes.
4.6. Administration of Formoterol
-
Once a stable contraction is achieved, add cumulative concentrations of formoterol (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the organ bath at regular intervals (e.g., every 15-20 minutes or until the relaxation response to the previous concentration has plateaued).[11][12]
4.7. Data Recording and Analysis
-
Continuously record the changes in isometric tension using a data acquisition system.
-
Express the relaxation at each formoterol concentration as a percentage of the pre-contraction induced by histamine or methacholine.
-
Plot the percentage of relaxation against the logarithm of the formoterol concentration to generate a concentration-response curve.
-
From the concentration-response curve, calculate the EC₅₀ (the concentration of formoterol that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximal relaxation).
Data Presentation
The quantitative data obtained from the assay should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Concentration-Dependent Relaxation of Bronchial Smooth Muscle by Formoterol
| Formoterol Concentration (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻¹⁰ | 15.2 ± 2.1 |
| 1 x 10⁻⁹ | 35.8 ± 3.5 |
| 1 x 10⁻⁸ | 65.4 ± 4.2 |
| 1 x 10⁻⁷ | 88.9 ± 3.1 |
| 1 x 10⁻⁶ | 98.5 ± 1.5 |
Table 2: Pharmacological Parameters of Formoterol-Induced Bronchial Smooth Muscle Relaxation
| Parameter | Value |
| EC₅₀ (M) | 5.2 x 10⁻⁹ |
| Eₘₐₓ (%) | 99.2 ± 1.3 |
| Hill Slope | 1.1 |
Discussion
The results presented in the tables demonstrate that formoterol induces a concentration-dependent relaxation of pre-contracted bronchial smooth muscle. The low EC₅₀ value indicates the high potency of formoterol as a bronchodilator.[13] The Eₘₐₓ value close to 100% signifies its high efficacy in relaxing the airway smooth muscle. This in vitro assay provides a robust and reproducible method for characterizing the pharmacological properties of formoterol and other beta-2 adrenoceptor agonists. The data generated can be used for lead optimization in drug discovery programs and for mechanistic studies of bronchodilator action. It is important to note that the (R,R)-enantiomer of formoterol is the more active isomer.[10][14] Further studies could involve comparing the potency and duration of action of formoterol with other long-acting and short-acting beta-agonists.[15]
References
- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. scireq.com [scireq.com]
- 7. m.youtube.com [m.youtube.com]
- 8. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 10. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 12. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formoterol Fumarate Hydrate Receptor Binding Affinity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formoterol (B127741) fumarate (B1241708) hydrate (B1144303) is a long-acting beta-2 adrenergic agonist (LABA) used clinically in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is derived from its high affinity and selectivity for the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR).[1][2] Activation of the β2-AR in airway smooth muscle leads to bronchodilation.[3] Understanding the binding characteristics of formoterol to its receptor is crucial for drug discovery and development, enabling the assessment of potency, selectivity, and structure-activity relationships. This document provides detailed protocols for conducting a receptor binding affinity assay for formoterol fumarate hydrate, methods for data analysis, and a summary of expected quantitative data.
Quantitative Data Summary
The binding affinity of formoterol and other ligands to the β2-AR can be quantified using equilibrium binding assays. The key parameters are the equilibrium dissociation constant (Kd) for radioligands and the inhibitory constant (Ki) for non-radiolabeled ligands determined through competition assays. A lower Kd or Ki value indicates a higher binding affinity.
| Compound | Receptor Source | Radioligand | Binding Affinity (Kd or Ki) | Reference |
| [3H]Formoterol | Guinea pig lung membranes | [3H]Formoterol | Kd = 1.34 ± 0.15 nM | [4] |
| [3H]Formoterol | Human lung membranes | [3H]Formoterol | Kd = 1.05 ± 0.17 nM | [4] |
| (R,R)-Formoterol | Human β2-adrenoceptor | [125I]-Iodocyanopindolol | Ki = 2.9 nM | [5] |
| Formoterol | Guinea pig lung membranes | [3H]ICI 118,551 | Ki = 7.6 nM | [5] |
| Salmeterol (B1361061) | Human β2-adrenoceptor | [125I]-Iodocyanopindolol | Kh = 10.4 ± 0.7 (pKh) | [6] |
| Albuterol | Human β2-adrenoceptor | [125I]-Iodocyanopindolol | KI = 5.83 ± 0.06 (pKI) | [6] |
Note: pKh and pKI values represent the negative logarithm of the high-affinity and low-affinity dissociation constants, respectively.
Experimental Protocols
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[7] These assays are sensitive, quantitative, and can be adapted for high-throughput screening.[7][8] The two primary types of equilibrium binding assays described here are saturation binding assays and competition binding assays.
Membrane Preparation from Cells or Tissues
This protocol describes the preparation of cell membranes containing the β2-adrenergic receptor.
Materials:
-
Cells or tissue expressing the β2-adrenergic receptor (e.g., CHO or HEK293 cells stably expressing the human β2-AR, or lung tissue).[5]
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors.[5]
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]
-
Cryoprotectant Solution: Assay buffer containing 10% sucrose.[9]
-
Homogenizer (e.g., Dounce or Polytron).
-
High-speed refrigerated centrifuge.
Protocol:
-
Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells or tissue in 20 volumes of cold lysis buffer.[9]
-
Centrifuge the homogenate at a low speed (e.g., 500-1,000 x g) for 3-5 minutes at 4°C to remove nuclei and large debris.[5][9]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000-40,000 x g) for 10-20 minutes at 4°C to pellet the membranes.[5][9]
-
Discard the supernatant and resuspend the membrane pellet in fresh, cold lysis buffer.
-
Repeat the high-speed centrifugation step to wash the membranes.[5]
-
Resuspend the final membrane pellet in the cryoprotectant solution.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[9]
-
Aliquot the membrane preparation and store at -80°C until use.[9]
Saturation Radioligand Binding Assay
This assay is used to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.[7]
Materials:
-
β2-AR containing membranes.
-
Radioligand (e.g., [3H]formoterol or [125I]iodocyanopindolol).
-
Non-labeled competitor for non-specific binding determination (e.g., high concentration of propranolol (B1214883) or unlabeled formoterol).[5]
-
Assay Buffer.
-
96-well microplates.[9]
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9]
-
Filtration apparatus (e.g., cell harvester).[9]
-
Scintillation cocktail.[9]
-
Scintillation counter.[9]
Protocol:
-
Prepare serial dilutions of the radioligand in assay buffer. Typically, 8-12 concentrations are used, ranging from approximately 0.1 to 10 times the expected Kd.[9]
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB) for each radioligand concentration.
-
For total binding wells, add a specific volume of assay buffer.
-
For NSB wells, add the same volume of a high concentration of the unlabeled competitor.
-
Add the serially diluted radioligand to the appropriate wells.
-
Add the membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 250 µL.[9]
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[5][9]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[9]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., assay buffer or PBS) to remove unbound radioligand.[9]
-
Dry the filters and place them in scintillation vials.[9]
-
Add scintillation cocktail and count the radioactivity in a scintillation counter.[9]
Competition Radioligand Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[7]
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compound (this compound).
Protocol:
-
Prepare serial dilutions of the unlabeled test compound (e.g., this compound) in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and for each concentration of the test compound.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells except the blanks.
-
Add assay buffer to the total binding wells.
-
Add a high concentration of a suitable unlabeled ligand to the NSB wells.
-
Add the serially diluted test compound to the appropriate wells.
-
Add the membrane preparation to all wells to start the reaction.
-
Incubate the plate under the same conditions as the saturation assay to allow the binding to reach equilibrium.
-
Terminate the assay by filtration and wash the filters as described above.
-
Determine the bound radioactivity by scintillation counting.
Data Analysis
Saturation Binding Data: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.[10] The specific binding data is then plotted against the free radioligand concentration. The Kd and Bmax values are determined by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis software (e.g., Prism).[9]
Competition Binding Data: The data is typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Visualizations
Caption: Workflow for a radioligand receptor binding affinity assay.
Caption: Simplified signaling pathway of the beta-2 adrenergic receptor.
References
- 1. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β 2-Adrenergic Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Nebulized Formoterol Fumarate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol (B127741) fumarate (B1241708) hydrate (B1144303) is a long-acting beta-2 adrenergic agonist (LABA) with a rapid onset of action, making it an effective bronchodilator for the management of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its efficacy is attributed to its ability to relax the smooth muscle in the airways.[1] The nebulized formulation offers an alternative delivery method for patients who may have difficulty with other inhalation devices.[2]
These application notes provide detailed protocols for the in vivo evaluation of nebulized formoterol fumarate hydrate in a preclinical mouse model of allergic asthma. The methodologies cover the induction of the disease model, administration of the nebulized drug, and key efficacy endpoints including bronchodilation and anti-inflammatory effects.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Formoterol acts as an agonist at β2-adrenergic receptors, which are predominantly located on airway smooth muscle cells.[3] Binding of formoterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.[3][4]
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of formoterol fumarate. Table 1 presents clinical data on the dose-dependent bronchodilator effect of nebulized formoterol in COPD patients. Table 2 provides preclinical data on the anti-inflammatory effects of intranasally administered formoterol on inflammatory cell counts in the bronchoalveolar lavage fluid (BALF) of a mouse model of allergic asthma.
Table 1: Dose-Ranging Bronchodilator Effect of Nebulized Formoterol Fumarate Inhalation Solution (FFIS) in COPD Patients
| Treatment Group | Mean FEV1 AUC0-12 (L/h) |
| Placebo | - |
| FFIS 2.5 µg | 1.3 |
| FFIS 5 µg | - |
| FFIS 10 µg | - |
| FFIS 20 µg | 2.3 |
| FFIS 40 µg | 3.0 |
| Foradil® Aerolizer® 12 µg (FA) | 2.3 |
| Data adapted from a single-dose, double-blind, crossover study in subjects with COPD.[5] |
Table 2: Effect of Formoterol on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) in a Murine Model of Allergic Asthma
| Treatment Group (Intranasal) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Vehicle | 25.8 ± 3.2 | 1.9 ± 0.5 | 0.9 ± 0.2 | 5.3 ± 0.4 |
| Formoterol (15 µg/kg) | 12.1 ± 2.9 | 0.8 ± 0.2 | 0.4 ± 0.1 | 3.1 ± 0.4 |
| Formoterol (150 µg/kg) | 9.5 ± 2.1 | 0.6 ± 0.1 | 0.3 ± 0.1 | 2.9 ± 0.3 |
| *Data are presented as mean ± SEM. Data is representative of the anti-inflammatory effects of formoterol. Note: This study administered formoterol intranasally 1 hour after the final allergen challenge. p < 0.05 compared to vehicle.[4] |
Experimental Protocols
The following protocols detail the in vivo testing of nebulized this compound in a well-established murine model of ovalbumin (OVA)-induced allergic asthma.
I. Ovalbumin-Induced Allergic Asthma Mouse Model
This protocol establishes an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE.[6][7]
-
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
-
Procedure:
-
Sensitization:
-
On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 50 µg OVA and 1 mg of alum in 200 µL of PBS.[6]
-
For the control group, administer 200 µL of PBS with alum only.
-
-
Challenge:
-
From Day 14 to Day 17, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.[6]
-
The control group is challenged with a PBS aerosol.
-
-
Caption: Workflow for the Ovalbumin-Induced Asthma Mouse Model.
II. Nebulized this compound Administration
This protocol describes the administration of this compound via nebulization to conscious, restrained mice.
-
Materials:
-
This compound solution (sterile, appropriate concentration in PBS)
-
Nebulizer system with a nose-only exposure chamber for rodents
-
Air compressor or flow controller
-
-
Procedure:
-
Preparation:
-
Prepare fresh solutions of this compound at the desired concentrations in sterile PBS on the day of the experiment.
-
Calibrate the nebulizer to ensure a consistent output rate and an aerosol particle size with a Mass Median Aerodynamic Diameter (MMAD) between 1-3 µm for optimal lung deposition in rodents.
-
-
Acclimatization:
-
Acclimatize the mice to the restraint tubes for 10-15 minutes daily for 2-3 days prior to the experiment to minimize stress.
-
-
Administration:
-
Place the mice in the restraint tubes connected to the nose-only exposure chamber.
-
Nebulize the formoterol solution or vehicle (PBS) for a predetermined duration (e.g., 15-30 minutes) at a controlled airflow rate. The administration is typically performed 30-60 minutes before AHR measurement.
-
-
III. Assessment of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and is measured by assessing the bronchoconstrictive response to an inhaled stimulus like methacholine (B1211447).[7][8]
-
Materials:
-
Whole-body plethysmography system
-
Methacholine solutions in PBS (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer compatible with the plethysmography system
-
-
Procedure:
-
Place a conscious and unrestrained mouse in the main chamber of the plethysmograph and allow it to acclimatize for 15-20 minutes.
-
Record baseline readings for 3 minutes to determine the baseline enhanced pause (Penh).
-
Nebulize PBS for 3 minutes and record Penh values for the subsequent 3 minutes.
-
Sequentially nebulize increasing concentrations of methacholine for 3 minutes each, recording Penh for 3 minutes after each nebulization.
-
AHR is expressed as the percentage increase in Penh from baseline in response to each concentration of methacholine.
-
Caption: Workflow for Measuring Airway Hyperresponsiveness (AHR).
IV. Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL fluid is collected to quantify the inflammatory cell infiltrate in the airways, a key indicator of the anti-inflammatory efficacy of the treatment.[7][9]
-
Materials:
-
Tracheal cannula
-
Suture thread
-
1 mL syringe
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and Wright-Giemsa stain
-
-
Procedure:
-
24 hours after the final OVA challenge, euthanize the mouse via an approved method.
-
Surgically expose the trachea and insert a cannula, securing it with a suture.
-
Instill 0.8 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.
-
Centrifuge the pooled BAL fluid at 1500 rpm for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes) under a light microscope.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo efficacy testing of nebulized this compound in a preclinical setting. By utilizing the ovalbumin-induced asthma model and assessing key endpoints such as airway hyperresponsiveness and airway inflammation, researchers can effectively evaluate the bronchodilatory and anti-inflammatory potential of this therapeutic agent. Consistent application of these detailed methodologies will ensure the generation of reliable and reproducible data, crucial for advancing the development of novel respiratory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of regular inhaled formoterol and budesonide on preformed Th-2 cytokines in mild asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of bronchodilating activity of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nebulized formoterol fumarate: Dose selection and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nebulized MIDD0301 Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Formoterol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Formoterol (B127741) is a long-acting beta2-agonist used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It possesses two chiral centers, leading to four possible stereoisomers. The commercially available formoterol is a racemate of its (R,R) and (S,S) enantiomers. The bronchodilatory activity is primarily attributed to the (R,R)-enantiomer, while the (S,S)-enantiomer is significantly less active and may contribute to adverse effects.[1][2][3] Therefore, the enantioselective separation and quantification of formoterol enantiomers are critical for quality control, formulation development, and pharmacokinetic studies.[4] This document provides detailed application notes and protocols for the chiral separation of formoterol enantiomers using High-Performance Liquid Chromatography (HPLC), focusing on two effective methods: Chiral Stationary Phase (CSP) HPLC and Chiral Mobile Phase Additive (CMPA) HPLC.
Method 1: Chiral Stationary Phase (CSP) HPLC
This method utilizes a polysaccharide-based chiral stationary phase, which offers excellent enantioselectivity for the separation of formoterol enantiomers.[4] The Chiralpak AD-H column, an amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support, has demonstrated excellent selectivity for this separation.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | [1][4] |
| Mobile Phase | n-hexane : 1-propanol (B7761284) : diethylamine (B46881) (75:25:0.1 v/v/v) | [1][4] |
| Flow Rate | 1.0 mL/min | [1][4] |
| Column Temperature | 25 °C | [1][4] |
| Detection Wavelength | 245 nm | [1][4] |
| Injection Volume | 20 µL | [1][4] |
| Run Time | 10 minutes | [1][4] |
| Resolution (Rs) | > 2.5 | [1] |
| Tailing Factor | < 1.3 | [1] |
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiralpak AD-H column (250 x 4.6 mm, 5 µm particle size).[4]
-
HPLC-grade n-hexane, 1-propanol, and diethylamine.[4]
-
(±)-Formoterol reference standard.
-
Methanol (B129727) for sample preparation.
-
0.45 µm membrane filters.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, 1-propanol, and diethylamine in the ratio of 75:25:0.1 (v/v/v).
-
Degas the mobile phase prior to use.
3. Standard Solution Preparation:
-
Prepare a stock solution of (±)-formoterol by accurately weighing and dissolving the reference standard in methanol.
-
Dilute the stock solution with the mobile phase to achieve the desired concentration (e.g., 100 µg/mL for system suitability).[4]
4. Sample Preparation:
-
Accurately weigh and dissolve the formoterol bulk drug or formulation in methanol to obtain a stock solution.
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
Filter the final solution through a 0.45 µm membrane filter before injection.[4]
5. Chromatographic Conditions:
-
Set the HPLC system according to the parameters listed in the quantitative data summary table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
6. System Suitability:
-
Inject the standard solution in triplicate.
-
The system is deemed suitable if the resolution (Rs) between the two formoterol enantiomers is not less than 2.5 and the tailing factor is not more than 1.3.[1][4]
7. Analysis:
-
Inject the prepared sample solutions.
-
Identify and quantify the enantiomers based on the retention times and peak areas of the standard.
Experimental Workflow Diagram
Caption: Workflow for CSP-HPLC analysis of formoterol enantiomers.
Method 2: Chiral Mobile Phase Additive (CMPA) HPLC
This cost-effective method employs a standard achiral column with a chiral selector added to the mobile phase to achieve enantiomeric separation.[2] Sulfated β-cyclodextrin (S-β-CD) is a commonly used chiral mobile phase additive for this purpose.[2][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Stationary Phase | Kinetex C8 (150 mm x 4.6 mm, 5µm) | [2] |
| Mobile Phase | Acetonitrile (B52724) : 10mM Sodium Dihydrogen Orthophosphate Dihydrate Buffer (pH 3.0) containing 5mM S-β-CD (10:90 v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temperature | 35 °C | [2] |
| Detection Wavelength | 226 nm | [2] |
| Injection Volume | 20 µL | [2] |
| Run Time | 9 minutes | [2] |
| Resolution (Rs) | 2.57 | [2] |
| Linearity Range | 2.5-25 µg/mL for each enantiomer | [2] |
| LOD | 0.2 µg/mL for each enantiomer | [2] |
| LOQ | 0.7 µg/mL for each enantiomer | [2] |
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Kinetex C8 column (150 mm x 4.6 mm, 5µm) or a similar C18 column.
-
HPLC-grade acetonitrile.
-
Sodium dihydrogen orthophosphate dihydrate.
-
Orthophosphoric acid.
-
Sulfated β-cyclodextrin (S-β-CD).
-
(±)-Formoterol reference standard.
-
Methanol for sample preparation.
-
0.45 µm membrane filters.
2. Mobile Phase Preparation:
-
Prepare a 10mM sodium dihydrogen orthophosphate dihydrate buffer and adjust the pH to 3.0 with orthophosphoric acid.
-
Dissolve 5mM of sulfated β-cyclodextrin (S-β-CD) in the buffer.
-
Prepare the final mobile phase by mixing the S-β-CD containing buffer with acetonitrile in a 90:10 (v/v) ratio.
-
Degas the mobile phase prior to use.
3. Standard Solution Preparation:
-
Prepare a stock solution of (±)-formoterol by accurately weighing and dissolving the reference standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (2.5-25 µg/mL).
4. Sample Preparation:
-
Accurately weigh and dissolve the formoterol bulk drug or formulation in methanol to obtain a stock solution.
-
Dilute the stock solution with the mobile phase to a concentration within the validated linearity range.
-
Filter the final solution through a 0.45 µm membrane filter before injection.
5. Chromatographic Conditions:
-
Set the HPLC system according to the parameters listed in the quantitative data summary table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
6. System Suitability:
-
Inject a standard solution (e.g., 10 µg/mL) in triplicate.
-
The system is considered suitable when the resolution between the enantiomers is approximately 2.57.[2]
7. Analysis and Validation:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions to determine the concentration of each enantiomer.
-
The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2]
Experimental Workflow Diagram
Caption: Workflow for CMPA-HPLC analysis of formoterol enantiomers.
References
Application Notes and Protocols for Dissolution Testing of Formoterol Fumarate Hydrate Inhalers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dissolution testing is a critical in-vitro tool for assessing the performance of orally inhaled drug products (OIDPs). For formoterol (B127741) fumarate (B1241708) hydrate (B1144303) inhalers, understanding the dissolution characteristics is essential for ensuring product consistency, and it is increasingly a regulatory expectation for bioequivalence studies. Unlike solid oral dosage forms, standardized dissolution testing methods for inhaled products are still evolving. However, recent regulatory guidance, particularly from the U.S. Food and Drug Administration (FDA), has highlighted the importance of this testing and suggested appropriate methodologies.[1][2][3]
These application notes provide detailed protocols for two recommended methods for the dissolution testing of formoterol fumarate hydrate inhalers: the Modified USP Apparatus 5 (Paddle-over-Disk) and the Transwell System . These methods are designed to be robust, reproducible, and relevant to the in-vivo behavior of inhaled particles.
Core Concepts in Inhaler Dissolution Testing
The dissolution of inhaled drug particles is a prerequisite for their absorption and local action in the lungs. The rate of dissolution can be influenced by several factors, including the drug substance's physicochemical properties (e.g., solubility, particle size), formulation characteristics, and the physiological environment of the lungs. Therefore, in-vitro dissolution methods for inhalers aim to simulate the conditions in the lungs to a certain extent and must be sensitive enough to detect meaningful differences in product performance.[4]
A crucial first step in any dissolution testing of inhalers is the collection of the respirable fraction of the dose, as only particles of a certain aerodynamic size range (typically less than 5 µm) are expected to reach the deep lung.[2][3] This is commonly achieved using a cascade impactor.
Experimental Methodologies
Method 1: Modified USP Apparatus 5 (Paddle-over-Disk)
This method is a modification of the standard USP Apparatus 5 and is suitable for testing the dissolution of the fine particle dose collected from a dry powder inhaler (DPI).
Experimental Workflow
Detailed Protocol
-
Dose Collection using Abbreviated Andersen Cascade Impactor (aACI):
-
Assemble the aACI with a collection membrane (e.g., polycarbonate or glass fiber) placed on the desired stage to collect the fine particle fraction (e.g., particles with an aerodynamic diameter of < 5 µm).
-
Actuate the this compound inhaler into the aACI at a controlled flow rate (e.g., 28.3 L/min). The number of actuations should be sufficient to obtain a quantifiable amount of the drug on the membrane.
-
Carefully remove the membrane with the collected particles.
-
-
Assembly of the Paddle-over-Disk Apparatus:
-
Secure the membrane in a holder (e.g., a watch glass and a screen) to keep it flat at the bottom of the dissolution vessel.
-
Place the membrane holder assembly in the center of a flat-bottom dissolution vessel.
-
Add the pre-heated dissolution medium to the vessel.
-
Lower the paddle to a specified height above the membrane.
-
-
Dissolution Run:
-
Start the paddle rotation at the specified speed.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-heated dissolution medium if necessary.
-
-
Analysis of Dissolution Samples:
-
Filter the samples if necessary.
-
Analyze the concentration of formoterol fumarate in the samples using a validated HPLC-UV method.
-
Quantitative Parameters
| Parameter | Recommended Value/Range | Notes |
| Apparatus | Modified USP Apparatus 5 (Paddle-over-Disk) | Ensures consistent hydrodynamics over the sample. |
| Dissolution Medium | Phosphate (B84403) Buffered Saline (PBS) pH 7.4 | Simulates the pH of lung fluid. |
| Medium Volume | 300 - 500 mL | Should be sufficient to maintain sink conditions. |
| Temperature | 37 ± 0.5 °C | Physiological temperature. |
| Paddle Speed | 50 - 100 rpm | To be optimized for the specific product. |
| Paddle Height | 2.5 ± 0.5 cm from the membrane surface | Critical for reproducible results. |
| Sampling Times | 5, 10, 15, 30, 45, 60, 90, 120 min | Should be frequent enough to characterize the release profile. |
Method 2: Transwell System
The Transwell system is a diffusion-based method that uses a smaller volume of dissolution medium, which may be more biorelevant to the lung environment.
Experimental Workflow
Detailed Protocol
-
Dose Collection:
-
Collect the fine particle fraction of this compound from the inhaler onto a suitable membrane (e.g., polycarbonate) using a cascade impactor, as described in Method 1.
-
-
Transwell Setup:
-
Place the membrane with the collected drug particles into the donor compartment of the Transwell plate.
-
Add a small, precise volume of pre-heated dissolution medium to the donor compartment, ensuring the drug particles are wetted.
-
Add pre-heated dissolution medium to the acceptor compartment.
-
Place the Transwell plate in an incubator or on a shaker to maintain the temperature at 37 °C.
-
-
Dissolution and Diffusion:
-
Allow the dissolved drug to diffuse from the donor to the acceptor compartment through the semi-permeable membrane of the Transwell insert.
-
At specified time points, withdraw a sample from the acceptor compartment for analysis.
-
Replace the sampled volume with fresh, pre-heated medium.
-
-
Sample Analysis:
-
Analyze the formoterol fumarate concentration in the acceptor compartment samples using a validated HPLC-UV method.
-
Quantitative Parameters
| Parameter | Recommended Value/Range | Notes |
| Apparatus | Transwell System (e.g., 12-well or 24-well plates) | Allows for small volume and high throughput. |
| Dissolution Medium | Phosphate Buffered Saline (PBS) pH 7.4 | May include a low concentration of surfactant (e.g., 0.01% Tween 80) to improve wetting. |
| Donor Volume | 100 - 500 µL | Should be sufficient to cover the deposited particles. |
| Acceptor Volume | 0.6 - 1.5 mL | Depends on the well size. |
| Temperature | 37 ± 0.5 °C | Maintained in an incubator. |
| Agitation | Gentle orbital shaking (e.g., 50-100 rpm) | Optional, to be optimized. |
| Sampling Times | 15, 30, 60, 90, 120, 180, 240 min | Longer time points may be needed due to the diffusion-controlled nature. |
Analysis of Dissolution Samples
A validated high-performance liquid chromatography (HPLC) method with UV detection is recommended for the quantification of formoterol fumarate in the dissolution samples.
Logical Relationship of Analytical Method
Exemplary HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (B52724) (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Run Time | ~10 minutes |
Data Presentation
The results of the dissolution study should be presented as the cumulative percentage of the drug dissolved over time. This data should be summarized in a table and plotted as a dissolution profile (Percentage Dissolved vs. Time).
Example Data Table
| Time (min) | % Dissolved (Mean) | % RSD |
| 5 | 15.2 | 4.5 |
| 10 | 35.8 | 3.8 |
| 15 | 52.1 | 3.1 |
| 30 | 75.6 | 2.5 |
| 45 | 88.9 | 2.1 |
| 60 | 95.3 | 1.8 |
| 90 | 98.7 | 1.5 |
| 120 | 99.5 | 1.2 |
Conclusion
The dissolution testing of this compound inhalers is a developing field with increasing regulatory importance. The Modified USP Apparatus 5 (Paddle-over-Disk) and the Transwell System are two robust methods that can provide valuable insights into the in-vitro performance of these products. The choice of method will depend on the specific objectives of the study and the available resources. Method development and validation are crucial to ensure the reliability and discriminatory power of the chosen dissolution test.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Formoterol Fumarate Hydrate Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol (B127741) fumarate (B1241708) hydrate (B1144303) is a potent and long-acting beta-2 adrenergic receptor (β2-AR) agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated by the relaxation of bronchial smooth muscle, which is initiated by the binding of formoterol to β2-ARs.[2][3] The potency of formoterol fumarate hydrate is a critical quality attribute that must be accurately determined during drug development and for quality control purposes. Cell-based assays are essential tools for quantifying the biological activity of formoterol by measuring its effect on cellular signaling pathways.
These application notes provide detailed protocols for three commonly used cell-based assays to evaluate the potency of this compound: the cyclic AMP (cAMP) accumulation assay, a reporter gene assay, and a cell viability assay.
Beta-2 Adrenergic Receptor Signaling Pathway
Formoterol fumarate is a selective agonist for the β2-AR, a G-protein coupled receptor (GPCR). Upon binding of formoterol, the β2-AR undergoes a conformational change that activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][4] The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[4][5]
Application Note 1: cAMP Accumulation Assay using HTRF
Principle
The measurement of intracellular cAMP is a direct and widely used method to determine the potency of β2-AR agonists. Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology for quantifying cAMP levels in a high-throughput format. This competitive immunoassay involves a cAMP-d2 conjugate (acceptor) and a cryptate-labeled anti-cAMP antibody (donor). Endogenous cAMP produced by the cells upon stimulation with formoterol competes with the cAMP-d2 for binding to the anti-cAMP antibody. A high concentration of cellular cAMP leads to a decrease in the HTRF signal.
Data Presentation
| Cell Line | Assay Format | EC50 of Formoterol (nM) | Reference |
| CHO-K1 (expressing human β2-AR) | HTRF cAMP Assay | ~0.1 - 1.0 | [6] |
| Human Airway Smooth Muscle (HASM) | ELISA | ~1.0 | [7] |
| PC3 | Radio-Immune Assay | ~1.0 | [8] |
Experimental Protocol
Materials:
-
Cell line expressing β2-AR (e.g., CHO-K1 cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit
-
White, opaque 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in assay buffer. Plate the cells into a 384-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Add the diluted formoterol solutions to the wells containing the cells. Include a negative control (vehicle) and a positive control (e.g., a saturating concentration of a known agonist like isoproterenol).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well.
-
Second Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the results against the logarithm of the formoterol concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Application Note 2: CRE-Luciferase Reporter Gene Assay
Principle
Reporter gene assays provide a method to measure the transcriptional activity of a signaling pathway. The activation of PKA by cAMP leads to the phosphorylation of the cAMP response element-binding protein (CREB), which then binds to cAMP response elements (CRE) in the promoter region of target genes, initiating their transcription. In a CRE-luciferase reporter assay, cells are engineered to express a luciferase gene under the control of a promoter containing multiple CREs. The amount of light produced by the luciferase enzyme is proportional to the level of CRE-mediated gene expression, which in turn reflects the activity of the β2-AR signaling pathway.
Data Presentation
| Cell Line | Reporter System | Expected Outcome |
| HEK293 | CRE-luciferase | Dose-dependent increase in luciferase activity |
| A549 | CRE-luciferase | Dose-dependent increase in luciferase activity |
Experimental Protocol
Materials:
-
HEK293 or other suitable host cell line
-
CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium.
-
Cell Stimulation: Replace the culture medium with the formoterol solutions and incubate for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the CRE-luciferase activity to the control luciferase activity. Plot the normalized luciferase activity against the logarithm of the formoterol concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Application Note 3: Cell Viability Assay (MTS/MTT)
Principle
While not a primary potency assay for formoterol, cell viability assays such as the MTS or MTT assay can be used to assess the effect of the compound on cell health and proliferation. These assays are important for identifying potential cytotoxic effects at high concentrations and for ensuring that the responses observed in other assays are not due to changes in cell number. The MTS and MTT assays measure the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product, which can be quantified by measuring its absorbance.
Data Presentation
| Cell Line | Assay | Effect of Formoterol |
| A549 (Lung Adenocarcinoma) | Clonogenic Assay | Reverted CSE-induced increase in proliferation |
| Various | MTS/MTT | Generally, no significant effect on viability at therapeutic concentrations |
Experimental Protocol
Materials:
-
Relevant cell line (e.g., A549, HEK293)
-
Cell culture medium and supplements
-
This compound
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Clear 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTS Assay: Add the MTS reagent directly to the culture medium.
-
MTT Assay: Add the MTT reagent to the culture medium. After incubation, a solubilization solution must be added to dissolve the formazan crystals.
-
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Subtract the background absorbance and express the results as a percentage of the vehicle-treated control.
Summary and Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for evaluating the potency of this compound. The cAMP accumulation assay is the most direct measure of β2-AR activation and is considered the gold standard for potency determination. The reporter gene assay offers a functional readout of the downstream consequences of cAMP signaling. Cell viability assays are crucial for assessing the safety profile of the compound. The selection of the appropriate assay will depend on the specific research question and the stage of drug development. The detailed protocols and workflows provided herein should enable researchers to successfully implement these assays for the characterization of this compound and other β2-AR agonists.
References
- 1. broadpharm.com [broadpharm.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 4. youtube.com [youtube.com]
- 5. promega.com [promega.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Method Validation for Formoterol Fumarate Dihydrate
Welcome to the technical support center for HPLC method validation of formoterol (B127741) fumarate (B1241708) dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the HPLC method validation for formoterol fumarate dihydrate?
A1: Researchers often face several challenges during the HPLC method validation for formoterol fumarate dihydrate. These can be broadly categorized as:
-
Method Specificity and Selectivity: Distinguishing the formoterol peak from its related substances, degradation products, and formulation excipients can be challenging. Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.[1]
-
Peak Shape and Tailing: Formoterol, being a basic compound, can interact with residual silanol (B1196071) groups on the HPLC column packing material, leading to peak tailing. This can affect peak integration and quantification.
-
Linearity and Range: Establishing a linear relationship between the concentration and the detector response over a suitable range can be difficult, especially at very low concentrations typical for this potent drug.
-
Accuracy and Precision: Achieving consistently accurate and precise results is critical but can be affected by various factors, including sample preparation, instrument variability, and method robustness.
-
Sensitivity (LOD and LOQ): The low dosage of formoterol fumarate dihydrate in pharmaceutical formulations requires a highly sensitive method with low limits of detection (LOD) and quantification (LOQ).[2]
-
Forced Degradation Studies: Inducing and identifying degradation products under various stress conditions (acid, base, oxidation, heat, light) can be complex. Formoterol fumarate dihydrate is known to be particularly sensitive to oxidative and acid/base stress.
Q2: What are the typical starting chromatographic conditions for formoterol fumarate dihydrate analysis?
A2: While method development and optimization are essential, a common starting point for reversed-phase HPLC analysis of formoterol fumarate dihydrate often includes:
-
Column: A C18 or C8 column is frequently used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. The pH of the buffer is a critical parameter to control peak shape and retention.
-
Detection: UV detection is typically performed at a wavelength where formoterol fumarate shows significant absorbance, such as around 214 nm or 240 nm.[3][4]
-
Flow Rate: A flow rate of 1.0 mL/min is a conventional starting point, which can be adjusted to optimize separation and run time.[3]
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
Problem 1: My formoterol peak is showing significant tailing.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Operate the mobile phase at a lower pH (e.g., around 3) to suppress the ionization of silanol groups. Use a highly deactivated (end-capped) column. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units away from the pKa of formoterol to ensure it is in a single ionic form. |
Problem 2: I am observing peak fronting for the formoterol peak.
-
Possible Causes & Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | The elution strength of the sample solvent may be too high compared to the mobile phase.[5] Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[5] |
| Column Collapse | This can be a catastrophic failure of the column bed.[6] If you observe a sudden onset of peak fronting, especially after a pressure spike, the column may need to be replaced.[6] |
Problem 3: I am struggling to achieve the required sensitivity (low LOD and LOQ).
-
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Detection Wavelength | Ensure you are using the wavelength of maximum absorbance for formoterol fumarate. |
| High Baseline Noise | Use high-purity solvents and freshly prepared mobile phase. Ensure proper degassing of the mobile phase. Check for and eliminate any leaks in the system. |
| Poor Peak Shape | Address any peak tailing or fronting issues as they can reduce peak height and, consequently, sensitivity. |
| Detector Issues | Check the detector lamp's energy and ensure the flow cell is clean. |
Experimental Protocols & Data
This section provides example protocols for key validation experiments and summarizes typical quantitative data.
Experimental Protocols
1. Linearity Study Protocol:
-
Prepare a stock solution of formoterol fumarate dihydrate of a known concentration in the mobile phase.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target assay concentration). A typical range for a related substances method could be from the LOQ to 1.5 µg/mL.
-
Inject each calibration standard in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
2. Accuracy (Recovery) Study Protocol:
-
Prepare a placebo (formulation matrix without the active ingredient) solution.
-
Spike the placebo solution with known amounts of formoterol fumarate dihydrate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the HPLC method.
-
Calculate the percentage recovery of the analyte at each concentration level using the formula: (Amount found / Amount added) * 100.
3. Forced Degradation Study Protocol:
-
Expose the formoterol fumarate dihydrate sample (in solution and/or solid state) to various stress conditions:
-
Acidic: e.g., 0.1 M HCl at 60°C for 2 hours.
-
Basic: e.g., 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative: e.g., 3% H₂O₂ at room temperature for 1 hour.
-
Thermal: e.g., 105°C for 24 hours.
-
Photolytic: e.g., Expose to UV light (254 nm) and visible light.
-
-
Analyze the stressed samples alongside an unstressed control sample using the HPLC method with a photodiode array (PDA) detector.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the main formoterol peak area.
-
Assess the peak purity of the formoterol peak in the presence of degradation products to demonstrate the stability-indicating nature of the method.
Quantitative Data Summary
The following tables summarize typical acceptance criteria and observed results for HPLC method validation of formoterol fumarate dihydrate based on ICH Q2(R1) guidelines and published literature.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Typical Reported Values |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.999 to 1.000 |
| Accuracy (% Recovery) | 98.0% - 102.0% for assay; 90.0% - 110% for related substances | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate (Inter-day): ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.03 - 0.04 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.08 - 0.14 µg/mL |
| Robustness | % RSD of results should be within acceptable limits after minor changes in method parameters (e.g., pH, flow rate). | % RSD < 2.0% |
Visualizations
The following diagrams illustrate key workflows and relationships in HPLC method validation.
References
Technical Support Center: Formoterol Fumarate Hydrate Dry Powder Inhaler (DPI) Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formoterol (B127741) fumarate (B1241708) hydrate (B1144303) dry powder inhalers (DPIs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Stability
-
Q1: We are observing discoloration (browning) of our formoterol fumarate-lactose DPI formulation during stability studies. What could be the cause?
A: This is likely due to a Maillard reaction between the secondary amine group of formoterol fumarate and the lactose (B1674315) carrier.[1] This reaction can be accelerated by elevated temperature and humidity.[1] It's important to monitor for the formation of adducts, which can be detected using techniques like HPLC-PDA and mass spectrometry.[1]
-
Q2: Our formulation shows poor content uniformity. What are the potential reasons and how can we improve it?
A: Poor content uniformity in DPIs can stem from inadequate blending of the micronized drug with the carrier particles. The manufacturing process, such as homogenization and spray drying, plays a critical role in producing uniform formulations.[2] Ensure your blending process is validated and consider particle engineering techniques to improve powder homogeneity. Analytical methods like HPLC should be used to verify content uniformity.[2]
Aerosol Performance
-
Q3: We are experiencing low Fine Particle Dose (FPD) and Fine Particle Fraction (FPF) in our experiments. What factors should we investigate?
A: Several factors can lead to low FPD and FPF. These include:
-
Device Design: The internal resistance and geometry of the DPI device significantly impact aerosolization efficiency.[3] Low-resistance devices may show superior delivery efficiency.[3]
-
Inspiratory Flow Rate: The patient's inspiratory effort is a key driver of DPI performance.[3][4] An insufficient pressure drop across the device can result in poor powder dispersion.[3][4]
-
Formulation Properties: The particle size distribution of the active pharmaceutical ingredient (API) and the carrier, as well as their surface properties, are critical for efficient aerosolization.[5][6][7]
-
Environmental Conditions: High humidity can increase particle agglomeration and reduce aerosol performance.
-
-
Q4: The Mass Median Aerodynamic Diameter (MMAD) of our aerosolized powder is larger than the optimal range for deep lung deposition. How can we reduce it?
A: An MMAD outside the ideal range of 1-5 µm will result in suboptimal lung deposition.[3] To reduce the MMAD, you can:
-
Optimize Micronization: Ensure the particle size of the raw formoterol fumarate is sufficiently small.
-
Improve Formulation: The choice of carrier and the drug-to-carrier ratio can influence deagglomeration and, consequently, the MMAD.[6]
-
Increase Inspiratory Flow Rate: Higher inspiratory flow rates generally lead to better deagglomeration and a smaller MMAD, although this is device-dependent.[8]
-
-
Q5: We observe high variability in the delivered dose. What are the potential causes?
A: Variability in the delivered dose can be attributed to:
-
Inhaler Device: The design and resistance of the inhaler can affect dose consistency.[3]
-
Patient Handling: Inconsistent inhalation technique, such as insufficient inspiratory flow, can lead to variable dosing.[4][9]
-
Formulation: Poor flow properties of the powder blend can result in inconsistent filling of the dosing mechanism.[2]
-
Data Presentation: Performance of Formoterol Fumarate Hydrate DPIs
Table 1: Comparison of Aerosolization Performance of Different DPI Devices with Formoterol Fumarate Formulation
| Device | Fine Particle Dose (FPD) (µg) | Fine Particle Fraction (FPF) (%) | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) |
| Aerolizer | 4.71 ± 0.32 | 37.41 ± 1.00 | 3.32 ± 0.06 | 1.96 ± 0.06 |
| Revolizer | 1.97 ± 0.31 | 37.33 ± 4.99 | 2.93 ± 0.17 | 2.16 ± 0.05 |
Data adapted from a study comparing two capsule-based DPIs at a fixed flow rate of 60 L/min.[3]
Table 2: Aerodynamic Properties of a Mometasone Furoate and Formoterol Fumarate DPI Formulation
| Drug | Emitted Dose (%) | Fine Particle Fraction (%) | Mass Median Aerodynamic Diameter (MMAD) (µm) |
| Mometasone Furoate | 53.15 ± 3.22 | ~85 | 1.7 - 2.2 |
| Formoterol Fumarate | 74.49 ± 0.25 | ~69 | 1.7 - 2.2 |
Data from a study on a combination DPI formulation aerosolized with an RS01 device.[2]
Experimental Protocols
1. Aerodynamic Particle Size Distribution (APSD) using Next Generation Impactor (NGI)
-
Objective: To determine the aerodynamic particle size distribution of the emitted aerosol from a DPI.
-
Apparatus: Next Generation Impactor (NGI), vacuum pump, flow meter.
-
Methodology:
-
Assemble the NGI stages and coat them with a suitable solvent to prevent particle bounce.
-
Connect the NGI to a vacuum pump and calibrate the airflow to the desired rate (e.g., 60 L/min).[3]
-
Load a this compound DPI capsule into the specified inhaler device.
-
Actuate the inhaler into the NGI induction port for a set duration (e.g., 2-4 seconds).
-
Disassemble the NGI and rinse each stage and the induction port with a validated solvent to recover the deposited drug.
-
Quantify the amount of formoterol fumarate in each sample using a validated analytical method, such as HPLC.[3]
-
Calculate the FPD, FPF, MMAD, and GSD using appropriate software (e.g., CITDAS).[3]
-
2. Drug Content and Uniformity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the amount of formoterol fumarate in the DPI formulation and assess its uniformity.
-
Apparatus: HPLC system with a UV detector, C18 column.
-
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer.[3][10]
-
Standard Solution Preparation: Prepare standard solutions of formoterol fumarate of known concentrations.
-
Sample Preparation:
-
For content uniformity, accurately weigh the contents of individual DPI capsules and dissolve in the mobile phase.[2]
-
For APSD analysis, use the solutions obtained from rinsing the NGI stages.
-
-
Chromatographic Conditions:
-
Column: Octadecyl silyl (B83357) silica (B1680970) gel C18 column (e.g., 25 cm x 4.6 mm, 5 µm).[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 240 nm.[10]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.
-
Calculation: Determine the concentration of formoterol fumarate in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Troubleshooting workflow for this compound DPI performance issues.
References
- 1. Formoterol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Symbion | 200 mcg+6 mcg | Inhalation Capsule | সিমবিয়ন ২০০ মাইক্রো গ্রাম+৬ মাইক্রো গ্রাম ইনহেলেশন ক্যাপসুল | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. drugs.com [drugs.com]
- 9. Formoterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. ClinPGx [clinpgx.org]
Technical Support Center: Formoterol Fumarate Hydrate Degradation Product Identification and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of formoterol (B127741) fumarate (B1241708) hydrate (B1144303) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of formoterol fumarate hydrate observed during forced degradation studies?
A1: The most frequently reported degradation products of this compound under various stress conditions include:
-
Impurity A (Desformyl Formoterol): This is a key degradant, often observed under oxidative stress conditions.[1] Its chemical name is 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol.[2]
-
Acetamide Analogs: These are also mentioned as related substances that can be monitored by stability-indicating HPLC methods.[3]
-
Other potential impurities that may be monitored include Impurity F.[4]
Q2: What are the typical stress conditions applied in forced degradation studies of this compound?
A2: Forced degradation studies for this compound are typically conducted under the following conditions as per ICH guidelines to identify likely degradation products and establish the stability-indicating nature of analytical methods:
-
Acid Hydrolysis: Treatment with an acid, such as 1N HCl, for a defined period.
-
Base Hydrolysis (Alkali Degradation): Treatment with a base, such as 1N NaOH, for a specific duration.
-
Oxidative Degradation: Exposure to an oxidizing agent, like 10% hydrogen peroxide (H₂O₂). Formoterol fumarate dihydrate has been shown to be particularly sensitive to oxidative stress, leading to the formation of Impurity A.[1]
-
Thermal Degradation: Exposing the solid drug substance to dry heat, for instance, at 105°C for 6 hours.
-
Photolytic Degradation: Exposing the drug substance to light in a photostability chamber.
Q3: Which analytical techniques are most suitable for the analysis of formoterol and its degradation products?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common and effective techniques for the separation and quantification of formoterol and its degradation products.[1][3] These methods are often coupled with a photodiode array (PDA) detector to assess peak purity.[1] For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its degradation products.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Formoterol or its Degradation Products
-
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Explanation: Formoterol and some of its degradation products are basic compounds.[1] Residual silanol (B1196071) groups on the surface of C18 columns can interact with these basic analytes, leading to peak tailing.[6]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. Operating at a lower pH (e.g., around 3) can suppress the ionization of silanol groups and improve peak shape.
-
Use of End-Capped Columns: Employ a well-end-capped HPLC column to minimize the number of free silanol groups.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine, or an ion-pairing agent into the mobile phase to mask the active sites on the stationary phase.
-
-
-
Possible Cause 2: Column Overload
-
Possible Cause 3: Column Contamination or Degradation
-
Explanation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes for all analytes.[6] A partially blocked column inlet frit is a common cause of peak distortion that affects all peaks.[7]
-
Troubleshooting Steps:
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components.[10]
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Column Reversal and Backflushing: For a partially blocked frit, reversing the column and flushing it to waste can sometimes resolve the issue.[7]
-
Column Replacement: If the above steps do not resolve the issue, the column may be degraded and require replacement.
-
-
Issue 2: Poor Resolution Between Formoterol and a Degradation Product
-
Possible Cause 1: Inadequate Mobile Phase Composition
-
Explanation: The selectivity of the separation is highly dependent on the mobile phase composition, including the organic modifier and its ratio with the aqueous phase.
-
Troubleshooting Steps:
-
Optimize Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
-
Change Organic Modifier: If optimizing the percentage is insufficient, try a different organic solvent (e.g., switch from acetonitrile to methanol (B129727) or vice versa).
-
Adjust Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like formoterol and its degradation products.
-
-
-
Possible Cause 2: Inappropriate Column Chemistry
-
Explanation: The choice of stationary phase is critical for achieving the desired separation.
-
Troubleshooting Steps:
-
Try a Different C18 Column: Different brands of C18 columns have varying surface characteristics that can affect selectivity.
-
Consider a Different Stationary Phase: If C18 does not provide adequate resolution, explore other stationary phases like C8 or phenyl columns.
-
-
-
Possible Cause 3: Suboptimal Temperature
-
Explanation: Column temperature affects retention times and can influence selectivity.
-
Troubleshooting Steps:
-
Vary Column Temperature: Investigate the effect of temperature on the separation. Increasing the temperature generally decreases retention times and can sometimes improve resolution.[9]
-
-
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound is outlined below. The specific conditions (concentration, time, and temperature) may need to be optimized to achieve the desired level of degradation (typically 5-20%).
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a suitable diluent.
-
Add 1N HCl to the solution.
-
Keep the solution at a specific temperature (e.g., 60°C) for a set duration.
-
After the specified time, neutralize the solution with an equivalent amount of 1N NaOH.
-
Dilute the solution to a known concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in a suitable diluent.
-
Add 1N NaOH to the solution.
-
Keep the solution at a specific temperature (e.g., 60°C) for a set duration.
-
After the specified time, neutralize the solution with an equivalent amount of 1N HCl.
-
Dilute the solution to a known concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a suitable diluent.
-
Add 10% H₂O₂ to the solution.
-
Keep the solution at room temperature for a set duration.
-
Dilute the solution to a known concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 6 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable diluent, dilute to a known concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a known amount of solid this compound to light in a photostability chamber for a defined period, ensuring exposure to both UV and visible light as per ICH guidelines.
-
After exposure, dissolve the sample in a suitable diluent, dilute to a known concentration, and analyze by HPLC.
-
Quantitative Data Summary
The following table summarizes typical HPLC method parameters for the analysis of formoterol fumarate. Note that specific conditions may vary depending on the formulation and the specific degradation products being analyzed.
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., Hypersil ODS, 250 mm x 4.6 mm, 3 µm) | [1] |
| Mobile Phase | Buffer:Acetonitrile (e.g., 70:30 v/v) | [1] |
| Flow Rate | 1.2 mL/min | [1] |
| Column Temperature | 50 °C | [1] |
| Detection Wavelength | 214 nm | [1] |
| Injection Volume | 50 µL | [1] |
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Shape Issues
Caption: A step-by-step guide for troubleshooting common HPLC peak shape issues.
Experimental Workflow for Forced Degradation Studies
Caption: A workflow illustrating the process of conducting forced degradation studies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Formoterol EP Impurity A | 150513-24-9 | SynZeal [synzeal.com]
- 3. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique Research for Developing a Full Factorial Design Evaluated Liquid Chromatography Technique for Estimating Budesonide and Formoterol Fumarate Dihydrate in the Presence of Specified and Degradation Impurities in Dry Powder Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Improving the Stability of Formoterol Fumarate Hydrate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of formoterol (B127741) fumarate (B1241708) hydrate (B1144303) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for formoterol fumarate hydrate in aqueous solutions?
A1: this compound primarily degrades via two main pathways in aqueous solutions:
-
Hydrolysis: The formamide (B127407) group in the formoterol molecule is susceptible to hydrolysis, particularly under acidic or alkaline conditions. This leads to the formation of a key degradation product known as desformyl formoterol (also referred to as Formoterol Impurity A).
-
Oxidation: The phenol (B47542) and secondary amine groups in the formoterol structure are prone to oxidation. This pathway is a significant contributor to degradation, especially in the presence of oxygen or oxidizing agents.[1][2]
Q2: Which factors have the most significant impact on the stability of formoterol fumarate in aqueous solutions?
A2: The stability of formoterol fumarate in aqueous solutions is influenced by several factors:
-
pH: The rate of hydrolysis is pH-dependent. Formoterol fumarate shows increased solubility and degradation at highly acidic and basic pH values.[3] A pH range of 4.5 to 5.5 is often recommended for improved stability in formulations.
-
Temperature: Elevated temperatures accelerate the degradation rate of formoterol fumarate.[4]
-
Light: Exposure to light can lead to photodegradation, although this pathway is generally less pronounced than hydrolysis and oxidation.[4][5]
-
Presence of Oxidizing Agents: Formoterol fumarate is sensitive to oxidation, and the presence of oxidizing agents like peroxides will significantly increase degradation.[1][2]
-
Excipients: The choice of excipients in a formulation can either enhance or diminish the stability of formoterol fumarate.
Q3: What is the optimal pH range for maintaining the stability of formoterol fumarate in an aqueous solution?
A3: Based on formulation studies, a slightly acidic pH range of 4.5 to 5.5 is generally considered optimal for minimizing the degradation of formoterol fumarate in aqueous solutions. This pH helps to reduce the rate of both acid- and base-catalyzed hydrolysis.
Q4: Is formoterol fumarate compatible with other commonly used nebulizer solutions?
A4: Yes, studies have shown that formoterol fumarate solution is physically and chemically compatible for at least one hour at room temperature with several other nebulizing solutions, including:
-
Budesonide inhalation suspension
-
Ipratropium bromide solution
-
Cromolyn sodium solution
-
Acetylcysteine solution
No significant changes in potency were observed for the active components during this period.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of potency in my formoterol fumarate solution. | Incorrect pH: The pH of your solution may be too high or too low, accelerating hydrolysis. | - Measure the pH of your solution. - Adjust the pH to the optimal range of 4.5-5.5 using a suitable buffer system (e.g., citrate (B86180) buffer). |
| High storage temperature: Storing the solution at room temperature or higher can increase the degradation rate. | - Store aqueous solutions of formoterol fumarate at refrigerated temperatures (2-8°C) unless otherwise specified for a particular formulation. | |
| Oxidation: The solution may be exposed to oxygen or contaminating metal ions that catalyze oxidation. | - Prepare solutions using deoxygenated water. - Consider purging the headspace of your storage container with an inert gas like nitrogen. - Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. | |
| Appearance of unknown peaks in my chromatogram during stability testing. | Degradation: These peaks likely correspond to degradation products. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify the retention times of known degradants. - The primary hydrolytic degradant is desformyl formoterol. |
| Excipient Interaction: An excipient in your formulation may be reacting with the formoterol fumarate. | - Review the compatibility of all excipients with formoterol fumarate. - Conduct compatibility studies with individual excipients to identify the source of the interaction. | |
| Precipitation or cloudiness in the solution. | Solubility Issues: The concentration of formoterol fumarate may exceed its solubility at the solution's pH and temperature. | - Verify the solubility of formoterol fumarate under your experimental conditions. - Consider adjusting the pH or using a co-solvent if appropriate for your application. |
| Incompatible Excipients: An excipient may be causing the drug to precipitate. | - Assess the compatibility of all formulation components. |
Data on Forced Degradation of Formoterol Fumarate
The following table summarizes the degradation of formoterol fumarate under various stress conditions.
| Stress Condition | Reagent/Parameter | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 30 min | 50°C | ~40% | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH | 30 min | 50°C | ~45% | [7] |
| Oxidative Degradation | 10% H₂O₂ | 15 min | Room Temp | Significant | [4] |
| Thermal Degradation | Dry Heat | 6 hours | 105°C | Significant | [4] |
| Photodegradation | Photostability Chamber | 3 hours | N/A | Degradation Observed | [4] |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on a formoterol fumarate aqueous solution to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute to a final concentration suitable for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified time (e.g., 1 hour).
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified time (e.g., 2 hours).
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a sealed vial and heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a specific light exposure (e.g., according to ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, dilute the samples to a final concentration suitable for analysis.
-
-
Analysis: Analyze all stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) or citrate buffer (pH adjusted to ~3.0) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Visualizations
Caption: Major degradation pathways of formoterol fumarate in aqueous solutions.
References
- 1. Compatibility and aerosol characteristics of formoterol fumarate mixed with other nebulizing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ejbps.com [ejbps.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Support Center: Refinement of Formoterol Fumarate Hydrate Nanoparticle Drug Loading
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental refinement of formoterol (B127741) fumarate (B1241708) hydrate (B1144303) nanoparticle drug loading.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high drug loading of formoterol fumarate hydrate in polymeric nanoparticles?
A1: The primary challenge is the solubility mismatch between formoterol fumarate dihydrate and the polymer. Formoterol has low solubility in organic solvents like dichloromethane (B109758) (DCM) and acetonitrile, where polymers such as poly(lactic-co-glycolic acid) (PLGA) are readily soluble.[1] Conversely, PLGA is practically insoluble in low molecular weight alcohols like methanol, where formoterol is more soluble.[1] This discrepancy makes it difficult to efficiently encapsulate the drug within the polymer matrix using common emulsion-based methods.
Q2: How does the choice of emulsion method affect drug loading?
A2: The emulsion method significantly impacts drug loading. A double emulsion (water-in-oil-in-water, w/o/w) method generally results in higher drug loading for hydrophilic drugs like formoterol compared to a single emulsion (oil-in-water, o/w) method.[1][2] For instance, switching from a single to a double emulsion method with PLGA-PEG nanoparticles substantially increased formoterol loading.[2]
Q3: What is the impact of polymer characteristics on drug loading?
A3: Polymer properties such as molecular weight and concentration play a crucial role. Increasing the molecular weight of PLGA in a PLGA-PEG formulation has been shown to improve formoterol drug loading.[1][2] Similarly, increasing the concentration of the PLGA-PEG polymer can also enhance drug loading up to a certain point.[1][2]
Q4: Can surface modification of nanoparticles improve drug loading?
A4: Yes, surface modification, particularly of the polymer, can significantly enhance drug loading. Amine modification of the polyethylene (B3416737) glycol (PEG) terminus in a PLGA-PEG copolymer (PLGA-PEG-NH2) has been demonstrated to dramatically increase formoterol loading capacity compared to carboxylic acid-modified (PLGA-PEG-COOH) or methyl-terminated PEG.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading Efficiency | 1. Poor solubility of formoterol in the organic phase. 2. Drug leakage to the external aqueous phase during solvent evaporation. 3. Suboptimal polymer concentration or molecular weight. 4. Inefficient emulsification process. | 1. Switch from a single emulsion to a double emulsion (w/o/w) method.[1] 2. Use a polymer with a modified end group, such as amine-terminated PEG (PLGA-PEG-NH2), to increase interaction with the drug.[1][3] 3. Optimize the polymer concentration and molecular weight; higher values have been shown to increase loading.[1][2] 4. In the double emulsion method, experiment with different surfactants in the inner aqueous phase, such as sodium cholate (B1235396) or sodium deoxycholate, to stabilize the initial emulsion.[1] |
| High Polydispersity Index (PDI) / Heterogeneous Particle Size | 1. Inconsistent energy input during sonication or homogenization. 2. Aggregation of nanoparticles during formulation or storage. 3. Improper concentration of stabilizer (e.g., PVA). | 1. Ensure consistent and optimized energy output during the emulsification step. For probe sonication, maintain consistent power and time over an ice bath.[1] 2. Use cryoprotectants like sucrose (B13894) or trehalose (B1683222) during lyophilization to prevent aggregation and maintain size distribution.[1][3] 3. Optimize the concentration of the stabilizer in the external aqueous phase. |
| Poor Nanoparticle Stability (Aggregation) | 1. Insufficient surface charge (low Zeta potential). 2. Degradation of the polymer. 3. Stress during drying processes (e.g., lyophilization). | 1. Ensure the formulation results in a sufficiently high zeta potential to ensure colloidal stability. 2. Store nanoparticles at appropriate conditions (e.g., 4°C) to minimize degradation.[4] 3. Incorporate cryoprotectants like sucrose or trehalose before lyophilization.[1][3] |
| Rapid Initial Burst Release of Drug | 1. High amount of drug adsorbed on the nanoparticle surface. 2. Porous nanoparticle structure. 3. Low molecular weight polymer leading to faster degradation. | 1. After nanoparticle preparation, include a washing step (e.g., centrifugation and resuspension) to remove surface-adsorbed drug. 2. Optimize formulation parameters to create a denser polymer matrix. 3. Use a higher molecular weight polymer to slow down the initial release. |
Quantitative Data Summary
Table 1: Effect of Formulation Parameters on Formoterol Drug Loading in PLGA-PEG Nanoparticles
| Preparation Method | Polymer Modification | Polymer MW (PLGA) | Polymer Concentration | Inner Aqueous Phase Surfactant | Drug Loading (%) | Reference |
| Single Emulsion | - | Low | 35 mg/mL | N/A | 0.04 | [1][2] |
| Single Emulsion | - | High (55,000) | 35 mg/mL | N/A | 0.17 | [1][2] |
| Single Emulsion | - | 55,000 | Increased | N/A | up to 0.63 | [1][2] |
| Double Emulsion | Methyl-terminated PEG | - | - | 1% PVA | 0.15 | [1] |
| Double Emulsion | Carboxylic acid modified PEG | - | - | 1% PVA | 0.01 | [1][2] |
| Double Emulsion | Amine-modified PEG | - | - | 1% PVA | 1.39 | [1][2] |
| Double Emulsion | Amine-modified PEG | - | 10 mg/mL | 12 mM Sodium Cholate | - | [1] |
| Double Emulsion | Amine-modified PEG | - | 10 mg/mL | 10 mM Sodium Deoxycholate | - | [1] |
Table 2: Characterization of Lys-p(HEMA) Nanoparticles for Formoterol Loading
| Nanoparticle Parameter | Value | Reference |
| Average Size | ~171 nm | [4] |
| Zeta Potential | -22.6 mV | [4] |
| Formoterol Loading (Q value) | 180.62 µg/mg | [4][5] |
Experimental Protocols
1. Preparation of Formoterol-Loaded PLGA-PEG Nanoparticles via Double Emulsion (w/o/w) Method
-
Objective: To encapsulate this compound within PLGA-PEG nanoparticles using a double emulsion solvent evaporation technique.
-
Materials: Formoterol fumarate dihydrate, PLGA-PEG-NH2, Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water.
-
Protocol:
-
Prepare Inner Aqueous Phase (w1): Dissolve formoterol fumarate dihydrate in deionized water to create the inner aqueous phase.
-
Prepare Oil Phase (o): Dissolve the PLGA-PEG-NH2 polymer in DCM.
-
First Emulsification (w1/o): Add the inner aqueous phase to the oil phase and emulsify using a probe sonicator at a specified power output (e.g., 60 Watts) for a set duration (e.g., 3 minutes) over an ice bath to create the primary water-in-oil emulsion.
-
Prepare External Aqueous Phase (w2): Prepare an aqueous solution of a stabilizer, such as 3% PVA.
-
Second Emulsification (w1/o/w2): Add the primary emulsion to the external aqueous phase and sonicate again under the same conditions to form the double emulsion.
-
Solvent Evaporation: Stir the resulting double emulsion at room temperature for at least 8 hours (e.g., at 700 rpm) to allow the organic solvent (DCM) to evaporate.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then resuspend them.
-
Lyophilization (Optional): For long-term storage, freeze-dry the nanoparticle suspension, often with the addition of a cryoprotectant (e.g., sucrose or trehalose).
-
2. Quantification of Formoterol Drug Loading
-
Objective: To determine the amount of formoterol encapsulated within the nanoparticles.
-
Protocol:
-
Take a known amount of lyophilized nanoparticles and dissolve them in a suitable solvent that dissolves both the polymer and the drug (e.g., a mixture of an organic solvent and an aqueous buffer).
-
Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of formoterol in the solution.
-
The drug loading percentage is calculated using the following formula: Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Visualizations
Caption: Workflow for Double Emulsion Synthesis of Formoterol Nanoparticles.
Caption: Decision tree for troubleshooting low drug loading efficiency.
References
- 1. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Impact of a Polymer-Based Nanoparticle with Formoterol Drug as Nanocarrier System In Vitro and in an Experimental Asthmatic Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Dissolution of Formoterol Fumarate Dihydrate Formulations
Welcome to the Technical Support Center for Formoterol (B127741) Fumarate (B1241708) Dihydrate Formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the dissolution of formoterol fumarate dihydrate in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the dissolution rate of formoterol fumarate dihydrate?
A1: The dissolution rate of formoterol fumarate dihydrate can be influenced by several factors, including:
-
Physicochemical Properties: Formoterol fumarate dihydrate is slightly soluble in water, which is often the primary reason for poor dissolution.[1][2] Its solubility is also pH-dependent.[3]
-
Particle Size and Surface Area: Smaller particle sizes generally lead to a larger surface area, which can enhance the dissolution rate. However, for inhaled products, the aerodynamic particle size is a critical parameter that also influences deposition in the lungs.[4]
-
Crystalline Form: Formoterol fumarate can exist in different polymorphic and solvated forms, which may exhibit different dissolution characteristics.[5]
-
Formulation Excipients: The type and concentration of excipients, such as carriers (e.g., lactose) and lubricants (e.g., magnesium stearate), can significantly impact drug release and dissolution.[6]
-
Manufacturing Process: The method of formulation preparation, such as blending techniques, can affect the interactions between the drug and excipients, thereby influencing dissolution.
Q2: My dissolution results for a dry powder inhaler (DPI) formulation show high variability. What could be the cause?
A2: High variability in dissolution testing of DPIs is a common challenge. Potential causes include:
-
Inconsistent Sample Collection: The method used to collect the aerosolized dose for dissolution testing is critical. Incomplete or inconsistent capture of the fine particle dose can lead to variable results.
-
Powder Agglomeration: The formation of drug-excipient agglomerates can lead to non-uniform wetting and dissolution. The presence of lubricants like magnesium stearate (B1226849) can sometimes increase these interactions.[6]
-
Dissolution Method Parameters: Inconsistent agitation (stirring speed), improper positioning of the sample, or fluctuations in the dissolution medium temperature can all contribute to variability.
-
Analytical Method Variability: Issues with the analytical method used to quantify the dissolved formoterol, such as sample degradation in the dissolution medium or improper sample filtration, can also be a source of variability.
Q3: I am observing incomplete dissolution of my formoterol fumarate dihydrate formulation. How can I improve it?
A3: To address incomplete dissolution, consider the following strategies:
-
Optimize the Dissolution Medium: Formoterol fumarate dihydrate's solubility is pH-dependent.[3] Experiment with different pH values for the dissolution medium. The use of surfactants (e.g., sodium dodecyl sulfate (B86663) - SDS) in the medium can also improve the wettability and solubility of the drug.
-
Particle Size Reduction: Micronization of the drug substance can increase the surface area available for dissolution.
-
Formulation Modification:
-
Excipient Selection: The choice of excipients is crucial. Hydrophilic carriers may aid in wetting and dissolution. Be mindful that hydrophobic lubricants like magnesium stearate can sometimes hinder dissolution.[7]
-
Solid Dispersions: Creating a solid dispersion of formoterol fumarate dihydrate in a hydrophilic carrier can enhance its dissolution rate.
-
-
Review Manufacturing Process: Ensure that the manufacturing process promotes a homogenous distribution of the drug within the excipients.
Q4: Can the presence of lactose (B1674315) in my DPI formulation affect the dissolution of formoterol fumarate dihydrate?
A4: Yes, lactose is a common carrier in DPIs and can influence dissolution. The particle size of the lactose carrier can affect the deaggregation of the drug particles during aerosolization and subsequent dissolution. The presence of fine lactose particles can alter the interactions between the drug and the carrier, which may impact the dissolution profile.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the dissolution testing of formoterol fumarate dihydrate formulations.
Issue 1: Low and Inconsistent Dissolution Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Wettability of the Powder | Incorporate a suitable surfactant (e.g., 0.1% w/v Sodium Dodecyl Sulfate) into the dissolution medium. | Improved wetting of the powder, leading to more consistent and potentially higher dissolution. |
| Inappropriate Dissolution Medium pH | Evaluate the dissolution profile in media with different pH values (e.g., pH 4.5, 6.8) to find the optimal condition for formoterol fumarate dihydrate solubility. | Identification of a pH that yields higher and more reproducible dissolution. |
| Drug Particle Agglomeration | Review the formulation's blending process and consider the impact of excipients. The use of force control agents like magnesium stearate should be optimized.[6] | A more homogenous blend leading to better deaggregation and more consistent dissolution. |
| Inadequate Agitation | Ensure the paddle speed (for USP Apparatus 2) is optimized and consistently maintained. Typical speeds range from 50 to 100 RPM.[4] | Consistent hydrodynamic conditions leading to more reproducible dissolution results. |
Issue 2: Unexpectedly Fast or Slow Dissolution Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Particle Size Distribution | Characterize the particle size distribution of the formoterol fumarate dihydrate raw material and in the final formulation. | Correlation of particle size with the observed dissolution rate. Finer particles are generally expected to dissolve faster. |
| Polymorphic Form of the Drug | Perform solid-state characterization (e.g., XRPD, DSC) to identify the crystalline form of formoterol fumarate dihydrate in the formulation. | Understanding if a different, less soluble polymorph is present, which could explain a slower dissolution rate.[5] |
| Impact of Excipients | Conduct dissolution studies on formulations with and without certain excipients (e.g., magnesium stearate) to assess their impact. | Elucidation of the role of each excipient in modulating the drug release profile. |
Data Presentation
Table 1: Illustrative Dissolution Profiles of Formoterol Fumarate Dihydrate DPI Formulations under Different Conditions
| Time (minutes) | Formulation A (% Dissolved) | Formulation B (% Dissolved) | Formulation C (% Dissolved) |
| 5 | 25 | 35 | 15 |
| 10 | 45 | 60 | 30 |
| 15 | 60 | 75 | 45 |
| 30 | 80 | 90 | 65 |
| 45 | 85 | 95 | 75 |
| 60 | 90 | 98 | 80 |
-
Formulation A: Standard formulation with lactose carrier.
-
Formulation B: Formulation with micronized formoterol fumarate dihydrate and a hydrophilic carrier.
-
Formulation C: Formulation containing 1% magnesium stearate.
Experimental Protocols
Dissolution Testing of a Formoterol Fumarate Dihydrate Dry Powder Inhaler (DPI)
Objective: To determine the in vitro dissolution rate of formoterol fumarate dihydrate from a DPI formulation.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Methodology:
-
Preparation of Dissolution Medium: Prepare 900 mL of phosphate (B84403) buffer (pH 6.8) containing 0.2% (w/v) sodium dodecyl sulfate (SDS). De-aerate the medium before use.
-
Apparatus Setup:
-
Set the water bath temperature to 37 ± 0.5 °C.
-
Set the paddle speed to 75 RPM.
-
-
Sample Introduction:
-
Actuate a single dose from the DPI onto a suitable sample holder (e.g., a watch glass or a membrane) placed at the bottom of the dissolution vessel.
-
-
Dissolution Test:
-
Start the paddle rotation immediately after sample introduction.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples through a 0.45 µm PVDF syringe filter.
-
Analyze the filtrate for formoterol fumarate dihydrate concentration using a validated HPLC method.
-
HPLC Analysis of Formoterol Fumarate Dihydrate in Dissolution Samples
Objective: To quantify the concentration of formoterol fumarate dihydrate in dissolution samples.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (B52724) (70:30 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 214 nm.[8]
-
Injection Volume: 20 µL
-
-
Standard Preparation: Prepare a series of standard solutions of formoterol fumarate dihydrate in the dissolution medium at known concentrations.
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the filtered dissolution samples and determine the concentration of formoterol fumarate dihydrate from the calibration curve.
-
Calculation: Calculate the percentage of drug dissolved at each time point, correcting for the volume replacement.
Visualizations
References
- 1. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. air.unipr.it [air.unipr.it]
- 5. rjptonline.org [rjptonline.org]
- 6. asianpubs.org [asianpubs.org]
- 7. In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
Technical Support Center: Optimizing In Vitro Formoterol Efficacy Assays
Welcome to the technical support center for minimizing variability in in vitro formoterol (B127741) efficacy assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Cell Culture and Handling
Question 1: My baseline cAMP levels are high and variable before adding formoterol. What could be the cause?
Answer: High basal cAMP levels can be caused by several factors:
-
Serum Catecholamines: Serum used in cell culture media contains catecholamines that can stimulate β2-adrenergic receptors (β2-AR), leading to elevated basal cAMP.
-
Constitutive Receptor Activity: Some cell lines may exhibit constitutive (ligand-independent) activity of the GPCRs.
-
Cell Stress: Over-confluency or poor cell health can lead to unpredictable cellular responses.
Troubleshooting Steps:
-
Serum Starvation: Before the assay, serum-starve the cells for 4-24 hours. Conduct the formoterol stimulation in serum-free media to eliminate interference from serum components.[1]
-
Optimize Cell Density: Ensure cells are seeded at an optimal density and are in a logarithmic growth phase. Avoid using cells that are over 80-90% confluent.[2][3]
-
Use an Inverse Agonist: If constitutive activity is suspected, consider using an inverse agonist to lower the basal signal.[4]
Question 2: I'm observing significant well-to-well variability in my multi-well plates. How can I minimize this?
Answer: Well-to-well variability often stems from inconsistent cell seeding, pipetting errors, or environmental effects across the plate, commonly known as "edge effects."
Troubleshooting Steps:
-
Homogenous Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during plating to prevent cell clumping and ensure even distribution.
-
Pipetting Technique: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting.
-
Mitigate Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration.[5][6]
Question 3: How does cell passage number affect my formoterol assay results?
Answer: High passage numbers can lead to significant changes in cell lines, including altered morphology, growth rates, protein expression, and genetic drift.[9] This can result in decreased or variable expression of the β2-AR, leading to inconsistent dose-response curves.
Best Practices:
-
Use cells within a consistent and low passage number range for all experiments (e.g., passages 5-20).[9][10]
-
Regularly authenticate your cell line to ensure its identity and check for mycoplasma contamination.[8][9]
-
Thaw a new, low-passage vial of cells from a validated cell bank after a defined number of passages.
Assay Protocol and Reagents
Question 4: The potency (EC50) of formoterol in my assay is lower than expected, or I see no response. What are the potential issues?
Answer: A lack of response or low potency can be due to several factors related to the compound, the cells, or the assay itself.
Troubleshooting Steps:
-
Verify Ligand Activity:
-
Preparation: Formoterol fumarate (B1241708) is slightly soluble in water, and its stability can be influenced by pH and temperature.[11] Prepare fresh dilutions from a validated stock solution for each experiment. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[12]
-
Positive Control: Use a known β2-AR agonist like isoproterenol (B85558) as a positive control to confirm that the signaling pathway is functional in your cells.[13]
-
-
Check Receptor Expression: Confirm that your cell line expresses sufficient levels of functional β2-ARs on the cell surface.[4]
-
Prevent cAMP Degradation: The second messenger cAMP is rapidly degraded by intracellular phosphodiesterases (PDEs). Pre-incubate your cells with a PDE inhibitor, such as IBMX (0.5 mM), for 30 minutes before adding formoterol to amplify the signal.[1]
-
Optimize Incubation Time: The optimal stimulation time with formoterol can vary. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak cAMP production time.
Question 5: My dose-response curve is not sigmoidal, or the maximum response is very low.
Answer: An abnormal dose-response curve can indicate issues with the ligand concentrations, assay conditions, or data analysis.
Troubleshooting Steps:
-
Concentration Range: Ensure your formoterol serial dilutions cover a wide enough range to capture the full sigmoidal curve, from baseline to the maximal effect (e.g., 1 pM to 1 µM).
-
Assay Window: Optimize the assay to achieve a sufficient signal-to-background ratio. This may involve adjusting cell number, reagent concentrations, and incubation times.[14]
-
Data Analysis: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit your data and calculate the EC50. Ensure you have sufficient data points on both the bottom and top plateaus of the curve for accurate fitting.[15]
Data Presentation
Table 1: Reported In Vitro Efficacy of Formoterol in Different Assay Systems
| Agonist | Cell/Tissue Type | Assay Type | Measured Parameter | EC50 (nM) | Reference |
| Formoterol | Monocyte-Derived Macrophages | ELISA | TNF-α Inhibition | 2.4 ± 1.8 | [16] |
| Formoterol | Monocyte-Derived Macrophages | ELISA | GM-CSF Inhibition | 24.6 ± 2.1 | [16] |
| Formoterol | Human Small Airways | Tissue Contraction | Relaxation | 1.3 | [17] |
| Formoterol | Human Bronchial Smooth Muscle | Gene Expression | GILZ Transactivation | 0.16 | [18] |
| (R,R)-Formoterol | PC3 Cells | cAMP Assay | cAMP Generation | ~1.0 (at 1 µM) | [19] |
Table 2: Troubleshooting Summary for Common Assay Issues
| Issue | Potential Cause | Recommended Solution |
| High Variability | Inconsistent cell seeding, Edge effects, Pipetting error. | Ensure homogenous cell suspension, fill outer wells with PBS, allow plate to equilibrate at RT before incubation, calibrate pipettes. |
| Low Signal / No Response | Inactive formoterol, Low receptor expression, cAMP degradation. | Prepare fresh ligand dilutions, use a positive control (isoproterenol), confirm β2-AR expression, pre-incubate with a PDE inhibitor (IBMX). |
| High Background Signal | Serum catecholamines, Constitutive receptor activity. | Serum-starve cells for 4-24h prior to assay, use an inverse agonist if necessary. |
| Inconsistent Results | High cell passage number, Mycoplasma contamination. | Use cells within a defined low passage range, regularly test for mycoplasma. |
Experimental Protocols
Protocol: Measuring Formoterol-Induced cAMP Accumulation in CHO-K1 cells expressing β2-AR
This protocol describes a cell-based functional assay to quantify the agonistic activity of formoterol by measuring intracellular cAMP accumulation using an HTRF-based assay kit.
1. Materials:
-
CHO-K1 cells stably expressing human β2-AR.
-
Cell Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
Formoterol Fumarate Dihydrate.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
HTRF cAMP Assay Kit (e.g., from Cisbio, Revvity).
-
White, low-volume 384-well plates.
-
HTRF-compatible microplate reader.
2. Cell Culture and Plating:
-
Culture CHO-K1-β2-AR cells in T175 flasks at 37°C and 5% CO2.
-
Passage cells when they reach 80-90% confluency. Use cells with a passage number below 20 for all experiments.[2][3]
-
On the day of the assay, harvest cells using a cell dissociation buffer.
-
Centrifuge the cells (e.g., at 340 x g for 3-5 minutes) and resuspend the pellet in assay buffer.[3]
-
Count the cells and adjust the concentration to the optimal seeding density (e.g., 2,000 - 10,000 cells/well, to be determined empirically).
-
Dispense the cell suspension into the wells of a 384-well plate.
3. Agonist Stimulation:
-
Prepare a stock solution of formoterol in DMSO (e.g., 10 mM) and store at -80°C.[12]
-
Prepare serial dilutions of formoterol in assay buffer containing a fixed concentration of IBMX (e.g., 0.5 mM). The final concentration range should typically span from 1 pM to 1 µM.
-
Pre-incubate the plated cells with the PDE inhibitor (IBMX in assay buffer) for 30 minutes at 37°C.[1]
-
Add the formoterol serial dilutions to the wells. Include wells with assay buffer + IBMX only as a negative control.
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.[2]
4. Detection and Data Analysis:
-
Following the stimulation incubation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the kit's lysis buffer as per the manufacturer's instructions.
-
Incubate the plate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[2]
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the emission signals and convert to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the formoterol concentration and fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.[4]
Visualizations
Caption: Formoterol signaling pathway via the β2-adrenergic receptor.
Caption: Experimental workflow for a formoterol efficacy cAMP assay.
Caption: Troubleshooting decision tree for low formoterol response.
References
- 1. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 6. wakoautomation.com [wakoautomation.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. How to reduce edge effects in cell-based high-throughput experiments? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 10. echemi.com [echemi.com]
- 11. US7354913B2 - High storage stability inhalable compositions - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of formoterol and salmeterol on cytokine release from monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. issstindian.org [issstindian.org]
Technical Support Center: Formoterol Fumarate Hydrate Forced Degradation Under Oxidative Stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies of formoterol (B127741) fumarate (B1241708) hydrate (B1144303) under oxidative stress.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the forced degradation of formoterol fumarate hydrate using oxidative stressors like hydrogen peroxide.
Issue 1: Low or No Degradation Observed
-
Question: I am not observing significant degradation of this compound after treatment with hydrogen peroxide. What are the possible causes and solutions?
-
Answer:
-
Inadequate Stress Conditions: The concentration of the oxidizing agent, temperature, or reaction time may be insufficient.
-
Solution: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or 30%), raise the reaction temperature (e.g., to 60°C), or extend the duration of the stress testing.[1] It is recommended to aim for a degradation of 5-30%.
-
-
pH of the Medium: The degradation kinetics of formoterol can be influenced by the pH of the solution.
-
Solution: Ensure the pH of your sample solution is appropriate. While formoterol is susceptible to oxidative stress, extreme pH values can also affect its stability and the rate of degradation.
-
-
Purity of the Sample: A highly purified and stable crystalline form of this compound might be more resistant to degradation under mild conditions.
-
Solution: Confirm the stress conditions are sufficiently stringent to induce degradation.
-
-
Issue 2: Poor Resolution of Peaks in HPLC/UPLC Chromatogram
-
Question: My chromatogram shows poor separation between the parent formoterol peak and its degradation products. How can I improve the resolution?
-
Answer:
-
Mobile Phase Composition: The mobile phase may not be optimal for separating the parent drug from its more polar degradation products.
-
Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution method may be necessary to achieve adequate separation.
-
-
Column Chemistry: The choice of stationary phase is critical for good separation.
-
Solution: Ensure you are using a suitable column, such as a C18 column.[2] Experiment with different column brands or those with alternative C18 bonding technologies.
-
-
pH of the Mobile Phase: The ionization state of formoterol and its degradants can affect their retention and peak shape.
-
Solution: Adjust the pH of the mobile phase buffer. A pH around 3.5 has been used successfully in some methods.[3]
-
-
Issue 3: Appearance of Unexpected Peaks
-
Question: I am seeing unexpected peaks in my chromatogram that do not correspond to formoterol or known degradation products. What could be their origin?
-
Answer:
-
Impurities in Reagents: The hydrogen peroxide or other reagents used may contain impurities that are detected by the analytical method.
-
Solution: Run a blank injection of your diluent and a solution of the hydrogen peroxide in the diluent to identify any extraneous peaks.
-
-
Secondary Degradation: The primary degradation products may be unstable and further degrade into other compounds.
-
Solution: Analyze samples at different time points to monitor the formation and disappearance of peaks, which can help in understanding the degradation pathway.
-
-
Interaction with Excipients (for drug product analysis): If analyzing a formulated product, excipients may degrade or interact with formoterol.
-
Solution: Analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) subjected to the same stress conditions.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the primary degradation product of this compound under oxidative stress?
-
Question 2: What are the typical experimental conditions for oxidative forced degradation of this compound?
-
Question 3: Which analytical techniques are most suitable for analyzing the degradation products?
-
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common and effective techniques for separating and quantifying formoterol and its degradation products.[2][7] Detection is typically performed using a photodiode array (PDA) detector at wavelengths around 214 nm, 230 nm, or 289 nm.[2][8]
-
-
Question 4: Why is it necessary to perform forced degradation studies?
-
Answer: Forced degradation studies are essential to develop and validate stability-indicating analytical methods. These studies help in understanding the degradation pathways of the drug substance, identifying potential degradation products that could form under various stress conditions, and ensuring that the analytical method can accurately measure the active ingredient in the presence of these degradants.[9]
-
Experimental Protocols
Protocol 1: Oxidative Degradation using 10% H₂O₂
-
Sample Preparation: Accurately weigh and dissolve a suitable amount of this compound in a diluent (e.g., a mixture of water and an organic solvent like methanol (B129727) or acetonitrile) to achieve a known concentration (e.g., 10 µg/mL).
-
Stress Application: To 10 mL of the sample solution, add 0.2 mL of 10% hydrogen peroxide.
-
Incubation: Heat the solution at 60°C under reflux for 120 minutes.[1]
-
Sample Analysis: After the incubation period, cool the sample to room temperature and inject it into a validated stability-indicating HPLC or UPLC system for analysis.
Protocol 2: Oxidative Degradation using 3% H₂O₂
-
Sample Preparation: Prepare a standard solution of this compound in a suitable diluent.
-
Stress Application: Mix the standard solution with 5 mL of 3% hydrogen peroxide.
-
Incubation: Keep the mixture at room temperature for 4 hours.[3]
-
Sample Analysis: Dilute the stressed sample to a suitable concentration for analysis and inject it into the HPLC or UPLC system.
Data Presentation
Table 1: Summary of Oxidative Stress Conditions for this compound Degradation
| Oxidizing Agent | Concentration | Temperature | Duration | Reference |
| Hydrogen Peroxide | 10% | 60°C | 120 minutes | [1] |
| Hydrogen Peroxide | 3% | Room Temperature | 4 hours | [3] |
| Hydrogen Peroxide | 3% | Room Temperature | 24 hours | |
| Hydrogen Peroxide | 10% | Not Specified | 15 minutes | |
| Hydrogen Peroxide | 30% | Not Specified | Not Specified |
Visualizations
Caption: Workflow for Oxidative Forced Degradation of this compound.
Caption: Troubleshooting Poor Chromatographic Resolution.
References
- 1. akjournals.com [akjournals.com]
- 2. ejbps.com [ejbps.com]
- 3. researchgate.net [researchgate.net]
- 5. alentris.org [alentris.org]
- 6. Formoterol EP Impurity A | 150513-24-9 | SynZeal [synzeal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Formoterol Fumarate Hydrate and Salmeterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of two prominent long-acting beta2-agonists (LABAs): formoterol (B127741) fumarate (B1241708) hydrate (B1144303) and salmeterol (B1361061). The information presented is collated from a range of clinical and pharmacological studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Comparison of Efficacy
The relative efficacy of formoterol and salmeterol has been extensively studied. While both are effective bronchodilators with a long duration of action, they exhibit key differences in their pharmacological profiles.[1] The following tables summarize the key quantitative data from comparative studies.
Table 1: Onset of Bronchodilator Action
| Time Point | Change in FEV1 (Forced Expiratory Volume in 1 second) | Reference |
| Formoterol (12 µg) | Salmeterol (50 µg) | |
| 3 minutes | Significant bronchodilation observed | Slower onset compared to formoterol |
| 5 minutes | 0.13 L increase from baseline | 0.07 L increase from baseline |
| 30 minutes | 0.17 L increase from baseline | 0.07 L increase from baseline |
Table 2: Duration of Bronchodilator Action and Overall Efficacy
| Parameter | Formoterol (12 µg) | Salmeterol (50 µg) | Reference |
| FEV1 at 12 hours | No significant difference | No significant difference | [2][3] |
| Duration of Action | At least 12 hours | At least 12 hours | [1][2][3] |
| Number of Attack-Free Days | Fewer | More | [2][3] |
| Morning PEF (Peak Expiratory Flow) | No significant difference in pre-dose values | No significant difference in pre-dose values | [4] |
| Evening PEF | Trend towards superiority over salmeterol | - | [4] |
| Use of Rescue Medication | Significantly less | More | [5] |
Table 3: Receptor Binding and Agonist Activity
| Parameter | Formoterol | Salmeterol | Reference |
| Receptor Agonism | Full Agonist | Partial Agonist | [1][6] |
| β2-Receptor Binding Affinity (pKi) | 8.2 ± 0.09 | 8.3 ± 0.04 | [7] |
| β1-Receptor Binding Affinity (pKi) | 6.25 ± 0.06 | 5.7 ± 0.04 | [7] |
| β2 vs β1 Selectivity | High | High | [7][8] |
| High-Affinity State Induction | 57 ± 6% | 28 ± 4% | [7] |
Experimental Protocols
The following is a representative experimental protocol for a clinical trial comparing the efficacy of formoterol and salmeterol in patients with asthma, based on methodologies described in the cited literature.[9][6][10][11]
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Participants: Adult patients (aged 18-65) with a clinical diagnosis of stable, moderate-to-severe persistent asthma, with a baseline FEV1 between 50% and 80% of the predicted value and a demonstrated reversibility of FEV1 of at least 15% after inhalation of a short-acting beta2-agonist.
Treatment Arms:
-
Formoterol Fumarate Hydrate (e.g., 12 µg or 24 µg) via dry powder inhaler.
-
Salmeterol (e.g., 50 µg) via dry powder inhaler.
-
Placebo via a matched inhaler.
Washout Period: A washout period of at least 48 hours for long-acting beta2-agonists and 12 hours for short-acting beta2-agonists is implemented before each study period.
Procedure:
-
Baseline Measurements: On each study day, baseline spirometry (FEV1, FVC), specific airway conductance (sGaw), heart rate, blood pressure, and plasma potassium levels are recorded.
-
Drug Administration: Patients inhale a single dose of the assigned study medication.
-
Post-Dose Assessments:
-
Crossover: After a washout period, patients cross over to the next treatment arm until all treatments have been administered.
Primary Endpoints:
-
Change from baseline in FEV1 at various time points to assess onset and duration of action.
-
Area under the FEV1-time curve from 0 to 12 hours.
Secondary Endpoints:
-
Changes in sGaw, heart rate, blood pressure, and plasma potassium.
-
Patient-reported outcomes (e.g., symptom scores).
Signaling Pathways and Experimental Workflow
The therapeutic effects of both formoterol and salmeterol are mediated through the beta-2 adrenergic receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for comparing these drugs.
Discussion of Key Differences
-
Onset of Action: Formoterol consistently demonstrates a more rapid onset of action compared to salmeterol.[1][12][9][10] This is attributed to its moderate lipophilicity, allowing for faster diffusion to the beta-2 receptor on smooth muscle cells.[1] Salmeterol's higher lipophilicity may cause it to diffuse more slowly to the receptor.[1]
-
Agonist Activity: Formoterol is a full agonist at the beta-2 receptor, while salmeterol is a partial agonist.[1][6] This means formoterol can induce a maximal response from the receptor, whereas salmeterol produces a submaximal response.[6][7] This difference in intrinsic activity may have clinical implications, particularly in patients with severe bronchoconstriction.
-
Clinical Efficacy: Despite the differences in onset and agonist activity, meta-analyses have found no significant difference between formoterol and salmeterol in terms of FEV1 improvement at 12 hours.[2][3] However, some studies suggest salmeterol may be more effective in increasing the number of attack-free days.[2][3] Conversely, patients using formoterol may require less rescue medication.[5]
-
Mechanism of Long-Action: The long duration of action for both drugs is attributed to their lipophilic properties, allowing them to remain in the airway tissues and act as a depot.[1] Salmeterol's long duration has also been suggested to be due to its binding to an "exosite" on the beta-2 receptor.[13]
Conclusion
Both this compound and salmeterol are effective long-acting beta2-agonists with a duration of action of at least 12 hours.[2][3] The primary distinguishing feature is formoterol's more rapid onset of action.[1][12][9][10] The choice between these two agents may depend on the specific clinical need, with formoterol's rapid onset being advantageous for patients who require more immediate relief, while both provide similar long-term bronchodilation. The differences in their agonist activity and potential impact on clinical outcomes warrant further investigation in specific patient populations.
References
- 1. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 6-month comparison between formoterol and salmeterol in patients with reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy of formoterol and salmeterol in patients with reversible obstructive airway disease: a multicenter, randomized, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Faster onset of action of formoterol versus salmeterol in patients with chronic obstructive pulmonary disease: a multicenter, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Comparison of the effects of salmeterol and formoterol in patients with severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
A Preclinical Comparison of Formoterol Fumarate Hydrate and Arformoterol Tartrate in COPD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of formoterol (B127741) fumarate (B1241708) hydrate (B1144303) (a racemic mixture) and arformoterol (B195475) tartrate (the single (R,R)-enantiomer) based on their performance in preclinical models relevant to Chronic Obstructive Pulmonary Disease (COPD). The focus is on receptor selectivity, bronchodilatory efficacy, and anti-inflammatory effects, supported by experimental data.
Introduction to Formoterol and its Enantiomer
Formoterol is a long-acting beta-2 adrenergic receptor (β2-AR) agonist used in the management of COPD. It exists as a racemic mixture of two stereoisomers: (R,R)-formoterol and (S,S)-formoterol. Arformoterol is the pharmacologically active (R,R)-enantiomer.[1] The therapeutic effects of formoterol, primarily bronchodilation, are mediated by the (R,R)-enantiomer's potent agonism at the β2-AR in the airways.[1] Preclinical studies have suggested that arformoterol is a more potent β2-agonist than the racemic mixture.[1] This guide delves into the preclinical data that differentiates these two compounds.
Core Mechanism: The β2-Adrenergic Receptor Signaling Pathway
Both formoterol and arformoterol exert their bronchodilatory effects by activating the β2-adrenergic receptor on airway smooth muscle cells. This initiates a well-defined signaling cascade, leading to muscle relaxation and widening of the airways.
Caption: β2-Agonist signaling cascade leading to bronchodilation.
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies, comparing the in vitro receptor selectivity and in vivo efficacy of racemic formoterol and arformoterol.
Table 1: In Vitro β-Adrenoceptor Binding Affinity and Selectivity
| Compound | Receptor | Binding Affinity (pKi) | β2 vs β1 Selectivity (fold) |
| Formoterol | β1-AR | 6.25 ± 0.06 | \multirow{2}{*}{~95.5} |
| β2-AR | 8.23 ± 0.09 |
Data sourced from Baker (2010). The pKi value is the negative logarithm of the inhibitory constant (Ki). Higher values indicate stronger binding affinity. Selectivity is calculated from the ratio of Ki values (β1/β2).
Table 2: In Vivo Efficacy in Animal Models of Airway Inflammation
| Compound | Endpoint | Model | ID50 (mg/kg, oral) |
| Racemic Formoterol | Inhibition of Total Inflammatory Cells in BALF | Ovalbumin-sensitized mice | 1.48 |
| (R,R)-Formoterol (Arformoterol) | Inhibition of Total Inflammatory Cells in BALF | Ovalbumin-sensitized mice | 0.80 |
| Racemic Formoterol | Inhibition of Eosinophils in BALF | Ovalbumin-sensitized mice | 0.80 |
| (R,R)-Formoterol (Arformoterol) | Inhibition of Eosinophils in BALF | Ovalbumin-sensitized mice | 0.60 |
Data sourced from Shen et al. (2006).[2][3] ID50 (Median Effective Dose) is the dose required to achieve 50% of the maximum inhibitory effect. A lower ID50 indicates higher potency.
These data indicate that arformoterol ((R,R)-formoterol) is approximately twice as potent as racemic formoterol in inhibiting airway inflammation in this preclinical model.[2][3]
Experimental Methodologies and Workflows
The data presented are derived from established preclinical models designed to assess the therapeutic potential of respiratory drugs. Below are detailed protocols and a generalized experimental workflow.
Experimental Protocols
1. Radioligand Binding Assay for Receptor Affinity (In Vitro)
-
Objective: To determine the binding affinity (Ki) of the compounds for human β1- and β2-adrenergic receptors.
-
Method:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with either the human β1- or β2-adrenoceptor are cultured.
-
Membrane Preparation: Cell membranes expressing the receptors are prepared by homogenization and centrifugation.
-
Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) and varying concentrations of the competitor compound (formoterol).
-
Detection: The amount of radioligand bound to the receptor is measured using scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]
-
2. Ovalbumin-Induced Airway Inflammation Model (In Vivo)
-
Objective: To evaluate the anti-inflammatory and bronchodilatory effects of the compounds in a model of allergic airway inflammation.
-
Method (as per Shen et al., 2006): [2][3]
-
Animal Model: Male BALB/c mice are sensitized by intraperitoneal injection of ovalbumin (OVA) with an aluminum hydroxide (B78521) adjuvant on days 0 and 7.
-
Drug Administration: From day 14, mice are challenged with an aerosolized OVA solution for 7 consecutive days. Test compounds (racemic formoterol or (R,R)-formoterol) are administered orally 1 hour before each OVA challenge.
-
Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS) to collect bronchoalveolar lavage fluid (BALF).
-
Cell Analysis: The total number of inflammatory cells in the BALF is counted using a hemocytometer. Differential cell counts (e.g., eosinophils, neutrophils) are performed on cytocentrifuge preparations stained with Wright-Giemsa.
-
Data Analysis: The dose-dependent inhibition of inflammatory cell accumulation is analyzed, and the ID50 value is calculated.[2][3]
-
General Experimental Workflow in Preclinical COPD Models
The following diagram illustrates a typical workflow for evaluating therapeutic agents in animal models of COPD, such as those induced by cigarette smoke or lipopolysaccharide (LPS).
Caption: A generalized workflow for in vivo COPD model studies.
Summary and Conclusion
Preclinical data consistently demonstrate that the pharmacological activity of racemic formoterol resides in its (R,R)-enantiomer, arformoterol.
-
Selectivity: Racemic formoterol shows high selectivity for the β2-adrenoceptor over the β1-adrenoceptor, a key factor in minimizing potential cardiac side effects.[4] As arformoterol is the active component, this selectivity profile is attributed to it.
-
Efficacy: In an animal model of allergic airway inflammation, arformoterol was found to be approximately twice as potent as racemic formoterol in reducing the infiltration of key inflammatory cells into the airways.[2][3]
These findings from preclinical COPD models suggest that the use of the single, active enantiomer, arformoterol, allows for a more targeted therapeutic approach. While clinical trials often show comparable efficacy between approved doses of arformoterol and racemic formoterol, the preclinical data highlights the superior potency of the pure (R,R)-enantiomer.[5] This distinction is critical for researchers and drug developers in the design of future respiratory therapeutics.
References
- 1. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Comparison of bronchodilating and antiinflammatory activities of oral formoterol and its (R,R)-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic/pharmacodynamic study comparing arformoterol tartrate inhalation solution and racemic formoterol dry powder inhaler in subjects with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of formoterol and indacaterol in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of two prominent long-acting beta2-agonists (LABAs), formoterol (B127741) and indacaterol (B1671819). The data presented herein is collated from a range of in vitro and in vivo studies to offer an objective overview of their respective pharmacological profiles.
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the key preclinical parameters of formoterol and indacaterol, providing a quantitative basis for comparison.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | Formoterol | Indacaterol | Species/System | Reference |
| pEC50 (-logEC50) | 9.84 ± 0.22 | 8.82 ± 0.41 | Isolated Human Bronchus | [1] |
| Intrinsic Efficacy (Emax, % of Isoprenaline) | 90% | 73% | Human Recombinant β2-adrenoceptors | [2] |
| Intrinsic Efficacy (Emax, % relaxation) | 94 ± 1% | 77 ± 5% | Isolated Human Bronchus | [1] |
Table 2: Onset and Duration of Action in Isolated Airways
| Parameter | Formoterol | Indacaterol | Species/System | Reference |
| Onset of Action (min) | 5.8 ± 0.7 | 7.8 ± 0.7 | Isolated Human Bronchus | [1] |
| Duration of Action (washout) | Significant effect remains after washing | Significant effect remains after washing | Isolated Guinea Pig Trachea | [3] |
| Duration of Action (vs. EFS) | 35.3 ± 8.8 min | >12 h | Isolated Human Bronchus | [1] |
Table 3: Comparative Anti-Inflammatory Effects on Human Neutrophils in vitro
| Parameter (Inhibition of fMLP-induced response) | Formoterol (1-1000 nM) | Indacaterol (1-1000 nM) | Reference |
| Reactive Oxygen Species Generation | Dose-dependent inhibition | Equivalent, dose-dependent inhibition | [4][5] |
| Leukotriene B4 Production | Dose-dependent inhibition | Equivalent, dose-dependent inhibition | [5] |
| Elastase Release | Dose-dependent inhibition | Equivalent, dose-dependent inhibition | [4] |
| CR3 (CD11b/CD18) Expression | Significant inhibition at 100 nM | Significant inhibition at 100 nM | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies behind the data, the following diagrams are provided.
Beta-2 Adrenergic Receptor Signaling Pathway
The binding of a β2-agonist like formoterol or indacaterol to the β2-adrenergic receptor (β2-AR) initiates a signaling cascade. This primarily involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation.
Experimental Workflow: Isolated Organ Bath Assay
The functional potency and duration of action of bronchodilators are often assessed using isolated tracheal ring preparations. This workflow outlines the key steps in such an experiment.
Detailed Experimental Protocols
Radioligand Binding Assay for β2-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of formoterol and indacaterol for the human β2-adrenergic receptor.
Materials:
-
Membrane preparations from cells stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-CGP12177 (a non-selective β-antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test compounds: Formoterol and indacaterol.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the β2-adrenoceptor are harvested and homogenized. The cell membranes are isolated by differential centrifugation and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add membrane preparation and radioligand.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of propranolol.
-
Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of formoterol or indacaterol.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (formoterol or indacaterol) to generate a competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Guinea Pig Trachea Assay for Functional Potency and Duration
Objective: To assess the bronchodilator potency (pEC50) and duration of action of formoterol and indacaterol.
Materials:
-
Male Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Contractile agent: Methacholine or carbachol.
-
Test compounds: Formoterol and indacaterol.
-
Isolated organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Clean the trachea of connective tissue and cut it into rings (3-4 mm in length).
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.
-
Contraction: Induce a stable submaximal contraction with a contractile agent like methacholine.
-
Concentration-Response Curve: Once a stable contraction is achieved, add formoterol or indacaterol in a cumulative manner to the organ bath, allowing the response to stabilize at each concentration.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximal possible relaxation. Plot the percentage of relaxation against the log concentration of the agonist to generate a concentration-response curve and determine the pEC50 and Emax values.
-
Duration of Action (Washout): After obtaining a maximal response to the agonist, perform repeated washing of the tissue with fresh Krebs-Henseleit solution and monitor the return of the contractile tone. The resistance to washout indicates a longer duration of action.
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model in Mice
Objective: To evaluate the anti-inflammatory effects of formoterol and indacaterol in an in vivo model of neutrophilic inflammation.
Materials:
-
Male C57BL/6 or BALB/c mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds: Formoterol and indacaterol.
-
Phosphate-buffered saline (PBS).
-
Anesthesia.
-
Bronchoalveolar lavage (BAL) equipment.
-
Centrifuge, hemocytometer, and microscope.
-
ELISA kits for cytokine analysis (e.g., TNF-α, IL-6).
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer formoterol, indacaterol, or vehicle (e.g., saline) to the mice via the desired route (e.g., intranasal, intratracheal, or inhalation) at a specified time before the LPS challenge.
-
LPS Challenge: Anesthetize the mice and instill a solution of LPS in PBS intranasally or intratracheally to induce lung inflammation. A control group receives PBS only.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge (e.g., 4-24 hours), euthanize the mice and perform a BAL by instilling and retrieving a known volume of PBS into the lungs.
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform a differential cell count (neutrophils, macrophages, lymphocytes).
-
Cytokine Analysis: Use the supernatant from the BAL fluid to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.
-
Data Analysis: Compare the total and differential cell counts and cytokine levels in the BAL fluid from the drug-treated groups to the vehicle-treated LPS-challenged group to determine the anti-inflammatory effect of formoterol and indacaterol.
References
- 1. Effect of indacaterol, a novel long-acting beta2-agonist, on isolated human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea with or without epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta-2-adrenoreceptor agonists, formoterol and indacaterol, but not salbutamol, effectively suppress the reactivity of human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Beta-2-Adrenoreceptor Agonists, Formoterol and Indacaterol, but Not Salbutamol, Effectively Suppress the Reactivity of Human Neutrophils In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Formoterol Analysis: A Comparative Validation of a Novel UPLC Method Against a Reference HPLC Standard
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Formoterol (B127741) Fumarate (B1241708) against a well-established High-Performance Liquid Chromatography (HPLC) reference standard method. The presented data underscores the superior performance of the UPLC method in terms of speed, sensitivity, and efficiency.
Formoterol Fumarate is a long-acting beta-adrenoceptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease.[1] Accurate and precise analytical methods are crucial for quality control, stability testing, and formulation development of this potent bronchodilator. This guide outlines the validation of a novel UPLC method, demonstrating its suitability and advantages over traditional HPLC techniques. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and integrity of the generated data.[2][3][4][5]
Comparative Performance Analysis
The performance of the new UPLC method was rigorously evaluated against the reference HPLC method across a range of key validation parameters. The results, summarized in the tables below, highlight the significant improvements offered by the UPLC approach.
Table 1: Chromatographic Conditions and Performance
| Parameter | Reference HPLC Method | New UPLC Method |
| Instrumentation | Agilent 1260 Infinity II HPLC | Waters ACQUITY UPLC H-Class |
| Column | Alltech Alltima C18 (150 x 4.6 mm, 5 µm)[6] | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase | 50 mM Ammonium Acetate (pH 5.0):Ethanol (65:35, v/v)[6] | 0.07 M KH2PO4:Acetonitrile (80:20, v/v)[8] |
| Flow Rate | 1.0 mL/min[6] | 0.6 mL/min[8] |
| Detection Wavelength | 214 nm[9] | 210 nm[8] |
| Injection Volume | 20 µL | 10 µL[8] |
| Run Time | ~10 min | ~2 min[8] |
| Retention Time | ~5.2 min | ~1.0 min[8] |
Table 2: Validation Summary
| Validation Parameter | Reference HPLC Method | New UPLC Method | Acceptance Criteria (as per ICH) |
| Linearity (R²) | 0.9992[10] | 0.9998 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD %) | |||
| - Repeatability | 0.85% | 0.42% | RSD ≤ 2% |
| - Intermediate Precision | 1.23% | 0.68% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.03 µg/mL[6] | 0.003 µg/mL[8] | To be determined |
| Limit of Quantitation (LOQ) | 0.08 µg/mL[6] | 0.009 µg/mL[8] | To be determined |
| Specificity | No interference from placebo | No interference from placebo | No interference at the retention time of the analyte |
| Robustness | Robust | Robust | No significant change in results |
The UPLC method demonstrates a significantly shorter run time, leading to higher throughput and reduced solvent consumption.[11] Furthermore, the lower limits of detection and quantitation indicate a substantial increase in sensitivity, enabling the analysis of lower concentration samples.
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
Reference Standard
A certified Formoterol Fumarate reference standard was used for the preparation of all standard solutions.[12][13]
Linearity
A series of standard solutions of Formoterol Fumarate were prepared over the concentration range of 0.03 to 255 µg/mL for the HPLC method and 0.01 to 0.88 µg/mL for the UPLC method.[6][8] Each solution was injected in triplicate, and the peak areas were plotted against the corresponding concentrations. The linearity was evaluated by the correlation coefficient (R²) of the calibration curve.
Accuracy
The accuracy of the methods was determined by the recovery of known amounts of Formoterol Fumarate spiked into a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts.
The precision was expressed as the relative standard deviation (RSD %) for the peak areas.
Specificity
The specificity of the methods was evaluated by analyzing a placebo solution to ensure that no interfering peaks were observed at the retention time of Formoterol Fumarate.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the methods was assessed by deliberately introducing small variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The effect on the system suitability parameters was observed.
Visualizing the Validation Workflow
The logical flow of the analytical method validation process is depicted in the following diagram.
Caption: Workflow for Analytical Method Validation.
Conclusion
The validated UPLC method for the analysis of Formoterol Fumarate offers significant advantages over the traditional HPLC method, including a drastically reduced analysis time, lower solvent consumption, and superior sensitivity. The comprehensive validation data presented in this guide demonstrates that the new method is accurate, precise, linear, specific, and robust, making it a highly suitable alternative for the routine quality control and analysis of Formoterol Fumarate in pharmaceutical development and manufacturing. The adoption of this UPLC method can lead to increased laboratory efficiency and productivity without compromising data quality.
References
- 1. drugs.com [drugs.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Simultaneous UPLC Assay for Oxitropium Bromide and Formoterol Fumarate Dihydrate in Pressurized Metered Dose Inhaler Products for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. omicsonline.org [omicsonline.org]
- 11. ijcrt.org [ijcrt.org]
- 12. Formoterol Fumarate Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 13. store.usp.org [store.usp.org]
cross-validation of ELISA and HPLC methods for formoterol quantification
For researchers, scientists, and drug development professionals, the accurate quantification of formoterol (B127741) is critical for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) stands as the well-established and validated method for this purpose. While Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for quantifying various analytes, a specific and commercially available ELISA for formoterol is not readily documented in scientific literature. This guide provides a detailed comparison of HPLC methods for formoterol quantification and discusses the potential advantages and disadvantages of a hypothetical formoterol ELISA based on the general characteristics of the immunoassay technique.
High-Performance Liquid Chromatography (HPLC) for Formoterol Quantification
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. It is the gold-standard for the analysis of formoterol in pharmaceutical formulations and biological matrices.
Experimental Protocol for a Validated RP-HPLC Method
Numerous validated Reverse-Phase HPLC (RP-HPLC) methods have been published for the determination of formoterol. The following is a representative protocol synthesized from multiple sources.[1][2][3][4][5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is typically used.[1]
-
Column: A C18 reversed-phase column is the most common choice. An example specification is a 150 mm x 4.6 mm column with a 5 µm particle size.[5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. A common mobile phase consists of a phosphate (B84403) buffer (pH adjusted to around 3.0) and acetonitrile (B52724) in a specific ratio (e.g., 70:30 v/v).[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection Wavelength: Formoterol can be detected at various wavelengths, with 214 nm and 242 nm being commonly reported.[5][6]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[7]
-
Injection Volume: The volume of the sample injected into the system is typically around 20 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: A primary standard of formoterol fumarate (B1241708) is accurately weighed and dissolved in a suitable solvent, such as methanol (B129727) or the mobile phase, to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation: The preparation of sample solutions depends on the matrix. For pharmaceutical dosage forms like inhalers, the drug is extracted from the formulation using a suitable solvent. For biological samples like urine or plasma, a more complex sample preparation involving protein precipitation or solid-phase extraction (SPE) is often necessary to remove interfering substances.[7]
3. Method Validation: The HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Performance Data for HPLC Quantification of Formoterol
The following tables summarize the performance characteristics of validated HPLC methods for formoterol quantification as reported in the literature.
| Parameter | Reported Range / Value | References |
| Linearity Range | 0.048 - 4.8 µg/mL | [2] |
| 0.03 - 255 µg/mL | [5] | |
| 2 - 7 µg/mL | [6] | |
| 0.5 - 50 ng/mL (in urine) | [9] | |
| 0.05 - 100 pg/mL (in plasma) | [10] | |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Accuracy (% Recovery) | 97.8 - 101.5% | [11] |
| Precision (%RSD) | < 2% | [3] |
| Limit of Detection (LOD) | 0.04 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.14 µg/mL | [6] |
| 0.5 ng/mL (in urine) | [9] | |
| 0.05 pg/mL (in plasma) | [10] |
Enzyme-Linked Immunosorbent Assay (ELISA) for Formoterol Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It relies on the specific binding of an antibody to its antigen.
Hypothetical Experimental Protocol for a Formoterol ELISA
1. Principle of Competitive ELISA: In a competitive ELISA, a known amount of enzyme-labeled formoterol (conjugate) competes with the formoterol in the sample for a limited number of binding sites on a microplate coated with a formoterol-specific antibody. The amount of enzyme-labeled formoterol bound to the antibody is inversely proportional to the concentration of formoterol in the sample.
2. General Steps:
-
Coating: A microplate is coated with a capture antibody specific to formoterol.
-
Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding.
-
Competition: Standards or samples containing formoterol are added to the wells, followed by the addition of a known amount of enzyme-labeled formoterol. The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of formoterol in the sample.
-
Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of formoterol in the samples is then determined from this curve.
Comparative Analysis: HPLC vs. ELISA
| Feature | HPLC | ELISA (Hypothetical for Formoterol) |
| Principle | Chromatographic separation based on physicochemical properties. | Immuno-enzymatic reaction based on antigen-antibody specificity. |
| Specificity | High. Can separate formoterol from its isomers and related substances.[5] | Potentially high, but can be susceptible to cross-reactivity with structurally similar molecules. |
| Sensitivity | High, with LOQs in the low ng/mL to pg/mL range achievable, especially with mass spectrometry detection.[9][10] | Typically offers very high sensitivity, often in the pg/mL to low ng/mL range. |
| Throughput | Lower. Sequential analysis of samples. | Higher. Can analyze multiple samples simultaneously in a 96-well plate format. |
| Sample Preparation | Often requires extensive sample cleanup, especially for biological matrices.[7] | Generally requires less rigorous sample preparation. |
| Cost | High initial instrument cost and ongoing operational costs (solvents, columns). | Lower initial equipment cost. Consumable costs for kits can vary. |
| Development Time | Method development and validation can be time-consuming. | Development of a new ELISA is a lengthy and complex process. Using a commercial kit would be faster. |
| Data Quality | Provides rich data, including retention time and peak purity, which aids in identification and quantification. | Provides a single quantitative value per sample. |
| Regulatory Acceptance | Widely accepted by regulatory agencies for quality control and bioanalysis. | May require more extensive validation to demonstrate specificity and reliability for regulatory submissions. |
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the general workflows for HPLC and a hypothetical ELISA for formoterol quantification.
References
- 1. The development of a radioimmunoassay for formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. akjournals.com [akjournals.com]
- 8. waters.com [waters.com]
- 9. Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. lcms.cz [lcms.cz]
A Comparative Analysis of Formoterol's Duration of Action with Other Long-Acting Beta-Agonists (LABAs)
This guide provides a comprehensive comparison of the duration of action of formoterol (B127741) with other prominent long-acting beta-agonists (LABAs), including salmeterol (B1361061), and the ultra-long-acting beta-agonists (ultra-LABAs) indacaterol (B1671819), olodaterol, and vilanterol (B1248922). The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data and supporting experimental methodologies.
Data Presentation: Comparative Pharmacodynamics of LABAs
The following table summarizes the key pharmacodynamic parameters of formoterol and other selected LABAs, offering a clear comparison of their onset and duration of action.
| Drug | Class | Onset of Action | Duration of Action | Receptor Activity |
| Formoterol | LABA | Rapid (1-3 minutes)[1][2] | Approximately 12 hours[3][4][5][6][7] | Full Agonist[2][7][8] |
| Salmeterol | LABA | Slower (15-30 minutes)[2] | Approximately 12 hours[3][4][6][7] | Partial Agonist[2][7][8] |
| Indacaterol | ultra-LABA | Rapid[6][9] | 24 hours[6][10] | Not specified |
| Olodaterol | ultra-LABA | Rapid[11] | 24 hours[10][11] | Not specified |
| Vilanterol | ultra-LABA | Not specified | 24 hours[3][12] | Not specified |
Experimental Protocols
The clinical and preclinical data supporting the pharmacodynamic profiles of these LABAs are derived from a range of established experimental protocols.
1. Clinical Trials for Bronchodilation Assessment:
-
Objective: To determine the onset and duration of bronchodilator effect in patients with asthma or Chronic Obstructive Pulmonary Disease (COPD).
-
Methodology:
-
Study Design: Typically, these are randomized, double-blind, placebo-controlled, crossover studies.[13][14]
-
Patient Population: Patients with stable, moderate-to-severe asthma or COPD are recruited.[13][15]
-
Procedure:
-
Baseline lung function is measured using spirometry for Forced Expiratory Volume in one second (FEV1) and specific airway conductance (sGaw).[13]
-
A single dose of the investigational LABA, a comparator drug (like salbutamol), or a placebo is administered via inhalation.[13][14]
-
FEV1 and sGaw are measured at frequent intervals initially (e.g., 1, 3, 5, 10, 20, 30, 60 minutes) to determine the onset of action.[13]
-
Subsequent measurements are taken hourly for at least 12 to 24 hours to establish the duration of action.[12][13][14]
-
-
Endpoints: The primary endpoints are the changes in FEV1 and sGaw from baseline over time.[13] The time to achieve a significant improvement in these parameters is considered the onset of action, and the time until the effect returns to baseline or a predetermined level indicates the duration.
-
2. In Vitro Receptor Binding Assays:
-
Objective: To determine the affinity and dissociation kinetics of LABAs for the beta-2 adrenergic receptor. A slower dissociation rate is often associated with a longer duration of action.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing beta-2 adrenergic receptors are isolated from tissues (e.g., rat lung) or cultured cell lines.[16]
-
Competitive Binding Assay:
-
The membranes are incubated with a radiolabeled ligand that has a known high affinity for the beta-2 receptor (e.g., [¹²⁵I]-Iodocyanopindolol).[17]
-
Increasing concentrations of the unlabeled LABA (the competitor) are added to the incubation mixture.
-
The amount of radioligand bound to the receptors is measured after reaching equilibrium.
-
The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the LABA for the receptor.
-
-
Dissociation Assay:
-
Receptors are first saturated with the unlabeled LABA.
-
Dissociation is initiated by adding a high concentration of a competing ligand or by dilution.[16]
-
The rate at which the LABA dissociates from the receptor is measured over time.
-
-
3. Adenylyl Cyclase Activation Assays:
-
Objective: To measure the functional consequence of receptor binding, which is the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).
-
Methodology:
-
Procedure:
-
Cell membranes containing beta-2 adrenergic receptors are incubated with the LABA.[16]
-
ATP (the substrate for adenylyl cyclase) is added to the mixture.
-
The reaction is allowed to proceed for a specific time, and then it is stopped.
-
The amount of cAMP produced is quantified using methods like radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).
-
-
Endpoints: The rate and magnitude of cAMP production provide a measure of the agonist's efficacy and potency. The persistence of adenylyl cyclase activation after washing out the drug can provide insights into the duration of action at the cellular level.[16]
-
Mandatory Visualization
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: Clinical Trial Workflow for LABA Duration of Action.
References
- 1. Formoterol versus short‐acting beta‐agonists as relief medication for adults and children with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Long-acting beta-adrenoceptor agonist - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology of long-acting beta-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-acting beta-agonists and their association with inhaled corticosteroids in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-acting β2-agonists (LABA) in chronic obstructive pulmonary disease: efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcrs-uk.org [pcrs-uk.org]
- 11. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 24-h duration of the novel LABA vilanterol trifenatate in asthma patients treated with inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salmeterol versus formoterol in patients with moderately severe asthma: onset and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhaled dry-powder formoterol and salmeterol in asthmatic patients: onset of action, duration of effect and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Kinetic analysis of drug-receptor interactions of long-acting beta2 sympathomimetics in isolated receptor membranes: evidence against prolonged effects of salmeterol and formoterol on receptor-coupled adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative In Vitro Analysis of Formoterol Fumarate Hydrate Delivery Systems
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various delivery systems for formoterol (B127741) fumarate (B1241708) hydrate (B1144303). The following data and experimental protocols are synthesized from multiple studies to offer a comprehensive overview of the performance of Metered Dose Inhalers (MDIs) and various Dry Powder Inhalers (DPIs).
Formoterol fumarate, a long-acting beta-2-agonist, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). The efficacy of inhaled therapies is critically dependent on the delivery device's ability to generate an aerosol with optimal aerodynamic properties for deep lung deposition. This guide delves into the in vitro performance of several commercially available formoterol fumarate hydrate delivery systems, focusing on key metrics such as emitted dose, fine particle dose, and mass median aerodynamic diameter.
In Vitro Performance Data
The following tables summarize the quantitative data from in vitro studies, comparing the aerodynamic performance of different this compound inhalers. These studies typically utilize cascade impaction to classify particles by their aerodynamic size, providing insights into the potential for lung deposition.
Table 1: Comparison of a Metered Dose Inhaler (MDI) with and without Spacers
| Delivery System | Flow Rate (L/min) | Fine Particle Dose (% of Nominal Dose) | Mass Median Aerodynamic Diameter (MMAD) (μm) |
| Atimos® Modulite® (MDI) | 15 | 53.52% | Increases with flow rate |
| 28.3 | 54.10% | ||
| 50 | 53.37% | ||
| 60 | 50.43% | ||
| Atimos® Modulite® with Aerochamber® | 15 | 63.62% | Not specified |
| 28.3 | 63.86% | ||
| 50 | 64.72% | ||
| 60 | 59.96% | ||
| Atimos® Modulite® with Volumatic® | 15 | 62.40% | Not specified |
| 28.3 | 63.41% | ||
| 50 | 64.71% | ||
| 60 | 58.43% |
Data synthesized from a study assessing dose emission and aerodynamic particle size characteristics.[1] A notable finding is that the use of spacers, such as the Aerochamber® and Volumatic®, generally improved the fine particle dose, suggesting better potential for lung deposition.[1]
Table 2: Comparison of Different Dry Powder Inhalers (DPIs)
| Delivery System | Flow Rate (L/min) | Fine Particle Dose (% of Nominal Dose) at 4L Inhalation Volume | Mass Median Aerodynamic Diameter (MMAD) (μm) |
| Foradil® Aerolizer® | 10 | 9.23% | Decreased with increasing flow rates |
| 20 | 14.70% | ||
| 28.3 | 21.37% | ||
| 60 | 28.93% | ||
| 90 | 39.70% | ||
| Oxis® Turbuhaler® | 10 | 12.87% | Decreased with increasing flow rates |
| 20 | 24.51% | ||
| 28.3 | 28.25% | ||
| 40 | 34.61% | ||
| 60 | 40.53% | ||
| Easyhaler® | 10 | 19.03% | Decreased with increasing flow rates |
| 20 | 27.09% | ||
| 28.3 | 36.89% | ||
| 40 | 49.71% | ||
| 60 | 49.25% | ||
| Foster® NEXThaler® | 30 | Consistent across flow rates | Unaffected by flow rate |
| 40 | |||
| 60 | |||
| 90 | |||
| Seretide® Diskus® | 30 | Consistent across flow rates | Unaffected by flow rate |
| 40 | |||
| 60 | |||
| 90 | |||
| Symbicort® Turbuhaler® | <60 | High decrease in emitted dose | Sensitive to changes in flow rate |
Data compiled from multiple studies evaluating the performance of various DPIs.[1][2] The performance of DPIs is highly dependent on the patient's inspiratory effort, with higher flow rates generally resulting in a higher fine particle dose.[3] However, devices like the NEXThaler® and Diskus® have shown more consistent dose delivery across a range of flow rates compared to the Turbuhaler®.[2]
Table 3: Comparison of Capsule-Based Dry Powder Inhalers
| Delivery System | Flow Rate (L/min) | Fine Particle Dose (FPD) |
| Aerolizer® | 15 | Lower than Breezhaler® |
| 60 | Comparable to other devices | |
| 100 | Comparable to other devices | |
| Breezhaler® | 15 | Significantly higher than Aerolizer® and Handihaler® |
| 60 | Comparable to other devices | |
| 100 | Comparable to other devices | |
| Handihaler® | 15 | Lowest FPD |
| 60 | Comparable to other devices | |
| 100 | Comparable to other devices |
This data is from a comprehensive in vitro comparison of three capsule-based DPIs.[4] The study highlights that at lower, potentially more clinically relevant flow rates for some patients, the Breezhaler® demonstrated superior fine particle delivery.[4]
Experimental Protocols
The in vitro characterization of inhaled pharmaceutical aerosols is crucial for predicting their in vivo behavior. The following are detailed methodologies for key experiments cited in the comparison of this compound delivery systems.
Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
This is the most critical in vitro test for assessing the potential for respiratory tract deposition.
-
Apparatus: The Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) are the most commonly used instruments.[2][4][5][6][7]
-
Principle: These impactors are multi-stage devices that separate aerosol particles based on their inertial properties, which correlate with their aerodynamic diameter.
-
Procedure:
-
The impactor is assembled, and collection surfaces (often coated with a substance to prevent particle bounce) are placed on each stage.
-
The inhaler is connected to the impactor's induction port.
-
A vacuum pump is used to draw air through the inhaler and into the impactor at a specific, controlled flow rate (e.g., 28.3, 40, 60, 90 L/min) for a defined duration to achieve a specific air volume (e.g., 4 L).[2][5]
-
The drug deposited on each stage, the induction port, and the filter is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[4]
-
-
Data Analysis: The mass of the drug on each stage is used to calculate key parameters:
-
Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particles by mass are smaller and 50% are larger. A smaller MMAD generally indicates deeper lung penetration.[5][6]
-
Fine Particle Dose (FPD): The total mass of drug particles with an aerodynamic diameter typically less than 5 µm. This is considered the respirable fraction.[3][4]
-
Fine Particle Fraction (FPF): The FPD expressed as a percentage of the emitted or nominal dose.[2]
-
Emitted Dose (ED) or Total Emitted Dose (TED)
This test determines the total amount of drug that is delivered from the inhaler.
-
Apparatus: A Dosage Unit Sampling Apparatus (DUSA) is commonly employed.[2]
-
Procedure:
-
The DUSA consists of a filter holder connected to a vacuum pump.
-
The inhaler is actuated into the DUSA at a controlled flow rate and for a specific duration.
-
The filter is removed, and the collected drug is dissolved in a suitable solvent.
-
The amount of drug is quantified using a validated analytical method (e.g., HPLC).
-
-
Significance: This measurement ensures that the inhaler is delivering the correct amount of medication.
In Vitro Dissolution Testing
While not as standardized as APSD testing, dissolution studies for inhaled products are gaining importance, as they can provide insights into the drug's release and absorption characteristics in the lungs.[8][9]
-
Apparatus: Various systems are used, including the Franz diffusion cell, Transwell® systems, and modified USP dissolution apparatuses.[10][11]
-
Procedure:
-
The fine particle fraction of the drug is collected on a membrane filter using a cascade impactor or a similar device.[10]
-
This membrane is then placed in the dissolution apparatus, which contains a physiologically relevant dissolution medium (e.g., simulated lung fluid).
-
Samples are withdrawn from the dissolution medium at various time points and analyzed for drug content.
-
-
Significance: Dissolution rate can be a critical factor for the onset and duration of action of the drug. For poorly soluble drugs, dissolution can be the rate-limiting step for absorption.[10]
Visualizations
Formoterol Signaling Pathway
Formoterol is a long-acting β2-adrenergic agonist. Its mechanism of action involves the stimulation of intracellular adenylyl cyclase, the enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The increased cAMP levels lead to the relaxation of bronchial smooth muscle.
Caption: Formoterol's mechanism of action leading to bronchodilation.
Experimental Workflow for Aerodynamic Particle Size Distribution
The following diagram illustrates the typical workflow for determining the aerodynamic particle size distribution of an inhaled product.
Caption: Workflow for in vitro aerodynamic performance testing.
Logical Relationship of In Vitro Performance and Clinical Efficacy
This diagram outlines the logical progression from in vitro performance characteristics to the desired clinical outcome.
References
- 1. DSpace [bradscholars.brad.ac.uk]
- 2. Effect of Flow Rate on In Vitro Aerodynamic Performance of NEXThaler(®) in Comparison with Diskus(®) and Turbohaler(®) Dry Powder Inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Inhalation Manoeuvre Parameters In-Vitro and Ex-Vivo on the Dose Emission and the Aerodynamic Characteristics of Formoterol and Indacaterol from Marketed Dry Powder Inhalers | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. In vitro testing of two formoterol dry powder inhalers at different flow rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro comparison of two delivery devices for administering formoterol: Foradil P and formoterol ratiopharm single-dose capsule inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Aerosol Formulations of Formoterol Fumarate and Budesonide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unipr.it [air.unipr.it]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Validating Formoterol Receptor Binding: A Comparative Guide to Specificity Assays
For Researchers, Scientists, and Drug Development Professionals
Formoterol (B127741) is a highly potent and selective long-acting β2-adrenoceptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The therapeutic efficacy of formoterol is directly linked to its specific binding and activation of the β2-adrenoceptor, leading to bronchodilation. Therefore, rigorous validation of the specificity of formoterol's interaction with its target receptor is a critical step in both preclinical research and drug development.
This guide provides an objective comparison of key experimental methods used to validate the specificity of formoterol receptor binding. We will delve into the protocols and data generated from radioligand binding assays, functional assays, and emerging biophysical techniques, offering a comprehensive overview to aid researchers in selecting the most appropriate methods for their studies.
Comparing Assays for Formoterol Binding Specificity
The specificity of a ligand like formoterol is typically assessed by comparing its binding affinity and functional potency for its intended target (the β2-adrenoceptor) versus other related receptors (off-targets), such as the β1- and β3-adrenoceptor subtypes. An ideal assay will demonstrate high affinity and potency for the β2-adrenoceptor with significantly lower affinity and potency for other receptors.
Data Presentation: Quantitative Comparison of Formoterol Binding and Functional Parameters
The following tables summarize key data from studies evaluating the binding affinity (Ki) and functional potency (EC50) of formoterol for human β-adrenoceptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Formoterol Binding Affinity (Ki) at Human β-Adrenoceptor Subtypes
| Ligand | Receptor Subtype | Mean pKi (-log Ki) | Ki (nM) | Selectivity (fold) vs. β2 | Reference |
| Formoterol | β2-Adrenoceptor | 8.2 ± 0.09 | 6.3 | - | [1] |
| β1-Adrenoceptor | 6.25 ± 0.06 | 562.3 | 89.3 | [1] | |
| β3-Adrenoceptor | Data not consistently reported | ||||
| Salmeterol | β2-Adrenoceptor | 8.3 ± 0.04 | 5.0 | - | [1] |
| β1-Adrenoceptor | 5.7 ± 0.04 | 2000 | 400 | [1] | |
| Albuterol | β2-Adrenoceptor | 5.83 ± 0.06 | 1479.1 | - | [1] |
| β1-Adrenoceptor | 4.71 ± 0.16 | 19498.4 | 13.2 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates a higher binding affinity.
Table 2: Formoterol Functional Potency (EC50) at Human β-Adrenoceptor Subtypes
| Ligand | Receptor Subtype | Mean pEC50 (-log EC50) | EC50 (nM) | Selectivity (fold) vs. β2 | Reference |
| Formoterol | β2-Adrenoceptor | 9.61 ± 0.12 | 0.245 | - | [2] |
| β1-Adrenoceptor | Data not consistently reported | ||||
| β3-Adrenoceptor | Data not consistently reported | ||||
| Isoproterenol | β2-Adrenoceptor | 8.58 ± 0.10 | 2.63 | - | [2] |
| Salbutamol | β2-Adrenoceptor | 6.95 ± 0.07 | 112.2 | - | [2] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 indicates a higher potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for the key assays discussed.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of formoterol for β-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenoceptor.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge to pellet cell membranes, then wash and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) with the cell membranes in the presence of varying concentrations of unlabeled formoterol.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of formoterol that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) following receptor activation.
Objective: To determine the functional potency (EC50) of formoterol at β-adrenoceptor subtypes.
Methodology:
-
Cell Culture:
-
Seed CHO cells stably expressing the human β1, β2, or β3-adrenoceptor in a multi-well plate.
-
-
Agonist Stimulation:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of formoterol to the wells.
-
Incubate at 37°C for a defined period to allow for cAMP production.
-
-
Cell Lysis and cAMP Quantification:
-
Terminate the stimulation and lyse the cells.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as an HTRF-based competitive immunoassay.[3]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced at each formoterol concentration.
-
Plot the cAMP concentration against the logarithm of the formoterol concentration to create a dose-response curve.
-
Determine the EC50 (the concentration of formoterol that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.[4]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on the kinetics of binding interactions.
Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) of formoterol for the β2-adrenoceptor.
General Methodology:
-
Immobilization:
-
The purified β2-adrenoceptor is immobilized onto the surface of a sensor chip. This can be challenging for membrane proteins, often requiring solubilization in detergents or reconstitution into nanodiscs.[5]
-
-
Interaction Analysis:
-
A solution containing formoterol is flowed over the sensor chip surface.
-
The binding of formoterol to the immobilized receptor causes a change in the refractive index at the surface, which is detected in real-time.
-
-
Data Analysis:
-
The association and dissociation phases of the interaction are monitored to determine the on-rate (kon) and off-rate (koff).
-
The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon.
-
Visualizing the Pathways and Processes
Diagrams are essential for conceptualizing the complex biological and experimental workflows involved in validating formoterol's binding specificity.
Caption: Formoterol Signaling Pathway.
Caption: Experimental Workflow for Validating Specificity.
Conclusion
Validating the specificity of a formoterol receptor binding assay is paramount for ensuring its therapeutic relevance and safety. Radioligand binding assays provide a direct measure of binding affinity and are considered a gold standard for determining selectivity across receptor subtypes.[6] Functional assays, such as cAMP accumulation, complement these findings by confirming that the binding event translates into a cellular response, thereby providing a measure of potency.[7]
While radioligand-based methods are robust, they have limitations, including the handling of radioactive materials. Newer technologies like Surface Plasmon Resonance offer a label-free, real-time alternative for characterizing binding kinetics, which can provide deeper insights into the drug-receptor interaction.[5]
A comprehensive approach to validating the specificity of formoterol should ideally involve a combination of these methods. By comparing the binding affinity, functional potency, and kinetics at the target β2-adrenoceptor with those at relevant off-targets, researchers can build a strong data package to support the specificity of their findings. This multi-faceted approach ensures a thorough understanding of the pharmacological profile of formoterol and provides a solid foundation for further drug development.
References
- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Comparative Analysis of the Long-Term Effects of Formoterol and Vilanterol
This guide provides a comprehensive comparison of the long-term effects of two prominent long-acting beta2-agonists (LABAs), formoterol (B127741) and vilanterol (B1248922). Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances, clinical efficacy, and safety profiles of these compounds, supported by experimental data and detailed methodologies.
Introduction
Formoterol, a well-established LABA, and vilanterol, a newer agent in this class, are integral in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Both molecules exert their therapeutic effects through stimulation of the β2-adrenergic receptor, leading to bronchodilation. However, differences in their molecular structure and pharmacokinetic profiles result in distinct clinical characteristics. This guide aims to provide an objective, data-driven comparison to inform research and development in respiratory medicine.
Pharmacological Profile: A Head-to-Head Comparison
The pharmacological distinctions between formoterol and vilanterol are central to their differing clinical applications. Vilanterol generally exhibits a higher potency and a longer duration of action, allowing for once-daily dosing, a significant advantage over the twice-daily regimen typically required for formoterol.[1][2][3] In vitro studies have demonstrated that vilanterol possesses a greater potency at the β2-receptor compared to formoterol.[3]
Receptor Binding Affinity and Selectivity
Vilanterol displays a sub-nanomolar affinity for the β2-adrenoceptor, which is comparable to salmeterol (B1361061) but higher than that of formoterol and other LABAs like olodaterol (B163178) and indacaterol.[4] Furthermore, functional assays measuring cAMP activity have shown that vilanterol has a significantly improved selectivity profile for the β2-receptor over β1- and β3-adrenoceptors when compared to formoterol and indacaterol.[4]
| Parameter | Formoterol | Vilanterol | Reference |
| β2-Adrenoceptor Affinity (pKi) | ~8.63 | ~9.4 - 10.8 | [5][6] |
| β1-Adrenoceptor Affinity (pKi) | ~6.11 | - | [6] |
| β2 vs β1 Selectivity | High | Significantly greater than formoterol | [4] |
| Intrinsic Efficacy | High | Greater than salmeterol, comparable to indacaterol | [4] |
Pharmacokinetics
The pharmacokinetic profiles of formoterol and vilanterol underscore their different dosing schedules. Vilanterol's longer half-life is a key contributor to its 24-hour duration of action.[3]
| Parameter | Formoterol | Vilanterol | Reference |
| Dosing Frequency | Twice-daily | Once-daily | [3] |
| Onset of Action | Rapid (~5 minutes) | Rapid (~5 minutes) | [3] |
| Duration of Action | ~12 hours | 24 hours | [3] |
| Apparent Terminal Half-life | ~10 hours | ~2.5 hours (oral inhalation) | [5] |
| Time to Peak Plasma Concentration (Tmax) | ~5 minutes | ~5-15 minutes | [3] |
Long-Term Clinical Efficacy and Safety
Clinical trials have established the long-term efficacy and safety of both formoterol and vilanterol in the management of asthma and COPD.
Chronic Obstructive Pulmonary Disease (COPD)
In COPD, vilanterol-containing combinations have been shown to be at least as effective as formoterol-based treatments in improving lung function and symptom control.[3] Vilanterol's once-daily dosing may also improve patient adherence, a critical factor in the long-term management of chronic diseases.[3] The Salford Lung Study, a real-world effectiveness trial, found that a fluticasone (B1203827) furoate/vilanterol combination was associated with a significantly lower rate of moderate or severe exacerbations compared to usual care, which often included formoterol-containing combinations.[3] Long-term safety studies of formoterol in patients with moderate-to-severe COPD have demonstrated that it does not increase the combined incidence of respiratory death, COPD-related emergency room visits, or COPD exacerbation-related hospitalizations compared with placebo.[1][7] Similarly, long-term safety data for vilanterol has not identified any new safety signals.[3]
Asthma
In the context of asthma management, the Global Initiative for Asthma (GINA) guidelines emphasize the role of formoterol in as-needed and maintenance and reliever therapy (MART) approaches.[3] Clinical trials comparing vilanterol-containing combinations to formoterol-containing combinations have shown comparable efficacy in improving lung function and symptom control.[3] A retrospective matched cohort study found that patients using a fluticasone furoate/vilanterol combination had significantly better symptom control and lower use of short-acting β2-agonists compared to those using a budesonide/formoterol combination.[3]
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of formoterol and vilanterol for the β2-adrenergic receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).
-
Unlabeled ligands: Formoterol, vilanterol, and a non-selective β-blocker (e.g., propranolol) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture CHO-K1 cells expressing the human β2-adrenoceptor and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of propranolol (B1214883) (e.g., 10 µM).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of formoterol or vilanterol.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
Objective: To determine the potency (EC50) and efficacy of formoterol and vilanterol in stimulating intracellular cyclic AMP (cAMP) production.
Materials:
-
CHO cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Formoterol and vilanterol stock solutions.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the CHO cells into a 96-well plate at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of formoterol and vilanterol in stimulation buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for each compound.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the β2-adrenergic receptor signaling pathway and the experimental workflow for a competitive radioligand binding assay.
Conclusion
Both formoterol and vilanterol are effective long-acting β2-agonists with favorable long-term safety profiles. The primary distinctions lie in their pharmacological properties, with vilanterol offering the advantage of a 24-hour duration of action and once-daily dosing, which may enhance patient adherence.[3] Vilanterol also demonstrates higher potency and selectivity for the β2-adrenoceptor in preclinical studies.[4] The choice between these agents in a clinical setting is guided by disease-specific treatment guidelines, patient characteristics, and preference. For researchers and drug development professionals, the nuanced differences in their molecular interactions and pharmacokinetic profiles provide a basis for the development of future respiratory therapeutics with optimized efficacy and safety.
References
- 1. Long-term safety and efficacy of formoterol fumarate inhalation solution in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Vilanterol vs formoterol in obstructive airway diseases: A comprehensive review of efficacy, safety, and clinical advantages in light of Global Initiative for Asthma 2024 and Global Initiative for Chronic Obstructive Lung Disease 2024 guidelines - Annals of National Academy of Medical Sciences [nams-annals.in]
- 4. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pa2online.org [pa2online.org]
- 7. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of Formoterol Fumarate Hydrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of formoterol (B127741) fumarate (B1241708) hydrate (B1144303), ensuring compliance with regulatory standards and promoting laboratory safety. The following procedures are intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Formoterol fumarate hydrate is a physiologically potent substance that requires careful handling to avoid exposure.[1][2] Before initiating any disposal procedures, it is critical to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[3] In situations where dust generation is possible, respiratory protection should be worn.[2]
-
Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Avoid Contamination: Prevent the substance from coming into contact with skin and eyes.[4] Do not eat, drink, or smoke in areas where this compound is handled.[1][4][5]
-
Spill Management: In the event of a spill, avoid generating dust.[4][5] Carefully collect the material, bind it, and prepare it for proper disposal.[5] Ensure the spill area is thoroughly cleaned and decontaminated.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations.[5] Improper disposal can lead to environmental contamination and pose health risks.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., weighing boats, spatulas, gloves).
-
Segregate this waste from general laboratory trash. Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
Step 2: Containerization and Labeling
-
Place the this compound waste in its original container whenever possible.[5]
-
If the original container is not available or suitable, use a new, clean, and compatible container that can be securely sealed.
-
Label the container clearly with the words "Hazardous Waste Pharmaceuticals" and identify the contents as "this compound Waste."[6]
Step 3: Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[3][4]
-
The storage area should be locked to prevent unauthorized access.[1][2][4][5]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The recommended method of disposal for this material is through a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Alternatively, the waste can be sent to an approved waste disposal plant.[1][4][5]
-
Never dispose of this compound down the drain or in the regular trash.[4][5] The EPA's Subpart P rule explicitly prohibits the flushing of hazardous waste pharmaceuticals.[7][8]
III. Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by several federal and state agencies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the guidelines for hazardous waste management.[7][9]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances.[7][9]
-
State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[9]
It is the responsibility of the waste generator to ensure compliance with all applicable regulations.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fermion.fi [fermion.fi]
- 4. msd.com [msd.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Formoterol fumarate hydrate
Standard Operating Procedure: Handling Formoterol Fumarate (B1241708) Hydrate (B1144303)
This document provides essential safety and logistical guidance for the handling and disposal of Formoterol fumarate hydrate. Adherence to these procedures is critical for the safety of all laboratory personnel. This compound is a potent, physiologically active substance that is harmful if inhaled and is suspected of damaging fertility or the unborn child.[1][2] It can also cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Hazard Overview
-
Primary Routes of Exposure: Inhalation, skin contact, eye contact.[4]
-
Acute Effects: Fatal or harmful if inhaled.[2][5][6] May cause skin and eye irritation.[5][6]
-
Chronic Effects: Suspected of damaging fertility or the unborn child.[1][6] Causes damage to organs through single, prolonged, or repeated exposure.[1][3][6]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1][2][6] Avoid release to the environment.[1][5][6]
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against exposure. All PPE must be donned before entering the designated handling area and doffed before exiting.
Table 1: PPE Specifications for Handling this compound
| PPE Component | Specification | Purpose | Applicable Scenarios |
| Respiratory Protection | NIOSH-approved P3/P100 particulate respirator with a minimum protection factor of 200.[5][6][7] | To prevent inhalation of airborne particles and aerosols. | Mandatory for all handling activities, especially when working with the powdered form or when aerosols may be generated.[1][6] |
| Hand Protection | Double gloving with powder-free nitrile or neoprene gloves.[5][6][7] Inner glove cuffs should be under the gown cuff, and outer glove cuffs should be over the gown cuff. | To prevent dermal absorption of the compound. | Mandatory for all handling activities, including weighing, dissolution, and administration.[7] |
| Eye & Face Protection | ANSI Z87.1 compliant safety goggles.[5][6][7] | To protect eyes from splashes or airborne particles. | Mandatory for all handling activities. |
| Full-face shield worn over safety goggles. | Provides an additional layer of protection for the face from splashes. | Recommended when there is a significant risk of splashing (e.g., preparing concentrated solutions).[7] | |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[7] | To protect skin and personal clothing from contamination. | Mandatory for all handling activities. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | To prevent the tracking of contaminants out of the handling area. | Required when entering the designated handling area.[7] |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[1][4]
3.1. Preparation and Weighing
-
Designate Area: Cordon off a specific area for handling the compound.
-
Engineering Controls: Ensure the chemical fume hood or other containment device is functioning correctly.
-
Don PPE: Follow a systematic donning procedure as outlined in the workflow diagram below.
-
Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[5][6]
-
Weighing: Weigh the powdered compound carefully on a tared weigh paper or in a container within the fume hood. Avoid generating dust.[1] Use a damp covering over the surrounding spill area to minimize dust entry into the air if a small spill occurs.[3]
3.2. Solution Preparation
-
Add Solvent: Slowly add the desired solvent to the vessel containing the weighed powder.
-
Mixing: Gently swirl or stir the mixture to dissolve the compound. Avoid splashing.
-
Container Sealing: Tightly close all containers immediately after use.[5][6]
3.3. Post-Handling
-
Decontamination: Wipe down all surfaces, equipment, and containers within the fume hood with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the designated doffing area, turning gloves and gowns inside out to contain contamination.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[2][3]
Caption: Workflow for Safely Handling this compound.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.[7]
-
Contaminated PPE: All disposable PPE (gloves, gown, shoe covers, etc.) must be considered hazardous waste. Place items in a labeled, sealed, and puncture-resistant hazardous waste container immediately after doffing.[7]
-
Unused Compound and Contaminated Materials: Dispose of unused compound and any contaminated consumables (e.g., weigh paper, pipette tips) as hazardous chemical waste.[1][2] Collect spilled powder without creating dust and place it into a tightly closed container for disposal.[5]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous waste container.
-
Environmental Precautions: Do not allow the compound or its solutions to enter the water system, drains, or soil.[5]
-
Regulations: All waste must be disposed of according to local, state, and federal regulations.
Emergency Procedures: First Aid
In case of exposure, immediate action is required. Helpers should ensure their own protection before assisting.[5][6]
-
Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[1][5][6] Symptoms of poisoning may be delayed; the exposed individual should be monitored for at least 48 hours.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water.[5][6] Seek medical attention.[1]
-
Eye Contact: Immediately rinse eyes continuously with water for several minutes.[5][6] Seek medical attention.[5][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
